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  • Product: 3-Benzyl-1-methylpiperidine-2,6-dione
  • CAS: 124482-68-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Benzyl-1-methylpiperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a derivative of the glutarimide scaffold. While di...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a derivative of the glutarimide scaffold. While direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from closely related analogues to present its core chemical identity, a plausible synthetic route, expected physicochemical and spectroscopic properties, and its potential biological significance. The piperidine-2,6-dione core is a privileged structure in medicinal chemistry, most notably as the binding motif for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in targeted protein degradation. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of novel glutarimide derivatives in drug discovery and chemical biology.

Core Compound Identification

  • IUPAC Name: 3-benzyl-1-methylpiperidine-2,6-dione[1]

  • Synonyms: 3-Benzyl-1-methylglutarimide

  • CAS Number: 124482-68-4

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

Chemical Structure

The structure of 3-Benzyl-1-methylpiperidine-2,6-dione consists of a central piperidine-2,6-dione (also known as glutarimide) ring. The nitrogen atom of the imide is methylated (N-methyl), and a benzyl group is attached to the third carbon (C3) of the ring.

Chemical Structure of 3-Benzyl-1-methylpiperidine-2,6-dione Chemical Structure of 3-Benzyl-1-methylpiperidine-2,6-dione Source: PubChem CID 14531165[1]

Proposed Synthesis Protocol

Reaction Scheme

The proposed synthesis proceeds via the deprotonation of 1-methylglutarimide at the C3 position using a strong base to form a nucleophilic enolate, followed by an Sₙ2 reaction with benzyl bromide.

Synthesis_of_3-Benzyl-1-methylpiperidine-2,6-dione reactant1 1-Methylglutarimide step1_cond 1. THF, -78 °C reactant1->step1_cond reactant2 Strong Base (e.g., LDA, NaH) reactant2->step1_cond reactant3 Benzyl Bromide step2_cond 2. Benzyl Bromide, -78 °C to rt reactant3->step2_cond intermediate Enolate intermediate intermediate->step2_cond product 3-Benzyl-1-methylpiperidine-2,6-dione step1_cond->intermediate Deprotonation step2_cond->product Alkylation (SN2)

Caption: Proposed synthetic workflow for 3-Benzyl-1-methylpiperidine-2,6-dione.

Step-by-Step Methodology

Materials:

  • 1-Methylglutarimide

  • Lithium diisopropylamide (LDA) or Sodium Hydride (NaH)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is purged with dry nitrogen.

  • Formation of the Enolate: Anhydrous THF is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. 1-Methylglutarimide, dissolved in a minimal amount of anhydrous THF, is added dropwise. A solution of a strong base, such as LDA (typically a 2.0 M solution in THF/heptane/ethylbenzene), is then added slowly, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete enolate formation. The choice of a strong, non-nucleophilic base like LDA is critical to prevent side reactions with the imide carbonyls.

  • Alkylation: Benzyl bromide is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄ or Na₂SO₄. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 3-Benzyl-1-methylpiperidine-2,6-dione.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the known characteristics of the piperidine-2,6-dione scaffold and related molecules.

Physicochemical Properties
PropertyPredicted Value/Description
Appearance White to off-white crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in water.
Melting Point Expected to be a crystalline solid with a defined melting point.
Chirality The C3 carbon is a stereocenter, therefore the compound can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-benzyl-1-methylpiperidine-2,6-dione.
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.20-7.40 ppm, integrating to 5H.

  • Benzylic Protons (-CH₂-Ph): A multiplet or two doublets of doublets (due to diastereotopicity) in the range of δ 2.80-3.30 ppm, integrating to 2H.

  • Methine Proton (C3-H): A multiplet in the range of δ 2.80-3.10 ppm, integrating to 1H.

  • Piperidine Ring Protons (C4-H₂ and C5-H₂): A series of multiplets in the range of δ 1.90-2.80 ppm, integrating to 4H.

  • N-Methyl Protons (-NCH₃): A singlet around δ 3.00-3.20 ppm, integrating to 3H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Imide Carbonyls (C2=O and C6=O): Two signals in the range of δ 170-175 ppm.

  • Aromatic Carbons (Benzyl group): Signals in the range of δ 126-140 ppm.

  • Piperidine Ring Carbons: Signals for C3, C4, C5, and the benzylic CH₂ would be expected in the aliphatic region (δ 30-50 ppm).

  • N-Methyl Carbon (-NCH₃): A signal around δ 25-30 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretching (Imide): Two strong absorption bands characteristic of an imide, expected around 1700 cm⁻¹ and 1750 cm⁻¹.[2]

  • C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Peaks below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

MS (Mass Spectrometry):

  • Molecular Ion (M⁺): A peak at m/z = 217.

  • Key Fragmentation Pattern: A prominent peak corresponding to the loss of the benzyl group (m/z = 91, tropylium ion) is expected. Another significant fragment would likely be the piperidine-2,6-dione ring after the loss of the benzyl group.

Biological Significance and Potential Applications

The piperidine-2,6-dione (glutarimide) moiety is the core structural feature of immunomodulatory drugs (IMiDs®) such as thalidomide, lenalidomide, and pomalidomide. These molecules exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3]

Mechanism of Action as a CRBN Modulator

Binding of a glutarimide-containing molecule to CRBN alters the substrate specificity of the E3 ligase complex. This can lead to the recruitment of neo-substrates, proteins that are not normally targeted by this ligase, for ubiquitination and subsequent degradation by the proteasome. This process is the basis of targeted protein degradation, a powerful therapeutic modality.[3]

CRBN_Mechanism CRBN_complex CRL4-CRBN E3 Ligase Complex Neo_substrate Neo-substrate Protein (e.g., IKZF1/3) CRBN_complex->Neo_substrate Recruits Ub Ubiquitin (Ub) CRBN_complex->Ub Catalyzes Ubiquitination Ligand 3-Substituted Piperidine-2,6-dione (e.g., Topic Compound) Ligand->CRBN_complex Binds to CRBN Neo_substrate->CRBN_complex Proteasome Proteasome Neo_substrate->Proteasome Targeted for Degradation Ub->Neo_substrate Attached to Substrate Degradation Degraded Protein Fragments Proteasome->Degradation Degrades

Caption: General mechanism of action for piperidine-2,6-dione-based CRBN modulators.

Potential Research Applications

Given its structure, 3-Benzyl-1-methylpiperidine-2,6-dione is a valuable tool compound for:

  • Probing CRBN Binding: It can be used in competitive binding assays to identify and characterize other novel CRBN ligands.

  • Structure-Activity Relationship (SAR) Studies: As a simple, yet representative, 3-substituted glutarimide, it can serve as a reference compound in SAR studies aimed at optimizing the affinity and selectivity of CRBN modulators.

  • Development of PROTACs: The glutarimide moiety can be incorporated as the E3 ligase-binding element in Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that links a target protein to an E3 ligase, leading to the degradation of the target protein. The benzyl group at the C3 position could serve as a potential vector for linking to a warhead that binds a protein of interest.

Conclusion

3-Benzyl-1-methylpiperidine-2,6-dione is a molecule of significant interest due to its core glutarimide structure, which is central to a major class of therapeutic agents and a burgeoning field of targeted protein degradation. While specific experimental data for this compound is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from closely related analogues. It is anticipated that this molecule and others like it will continue to be valuable tools for researchers in medicinal chemistry and chemical biology as they explore the vast potential of CRBN modulation and targeted protein degradation.

References

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. National Institutes of Health. [Link]

  • THE THORPE-INGOLD EFFECT IN GLUTARIMIDE DERIVATIVES. PART II. HETEROCYCLES. [Link]

  • Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof.
  • Glutarimide. NIST WebBook. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • 2,6-Piperidinedione, 3-phenyl-. NIST WebBook. [Link]

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon modulators. National Institutes of Health. [Link]

  • ChemInform Abstract: A Simple Protocol for the Synthesis of a Piperidine-2,6-dione Framework from Baylis-Hillman Adducts. ResearchGate. [Link]

  • Synthesis of 3,3-disubstituted glutarimides. Journal of Medicinal Chemistry. [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. [Link]

  • N-Methylthalidomide. PubChem. [Link]

  • Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. [Link]

  • Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • 3-Benzyl-1-methylpiperidine-2,6-dione. PubChem. [Link]

  • Supporting Information. Wiley-VCH. [Link]

  • Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione deriv. Taylor & Francis Online. [Link]

  • 2,5-Piperazinedione, 3,6-bis(phenylmethyl)-. NIST WebBook. [Link]

  • 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione. Organic Syntheses. [Link]

  • NMR Gallery Indexed by NMR Spin Systems. Organic Chemistry Data. [Link]

  • Integrated Mid-Infrared Platform for Sensing. DSpace@MIT. [Link]

Sources

Exploratory

Introduction: The Piperidine-2,6-dione Scaffold and the Subject Compound

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl-1-methylpiperidine-2,6-dione For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed explo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Benzyl-1-methylpiperidine-2,6-dione

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the predicted physicochemical properties of 3-Benzyl-1-methylpiperidine-2,6-dione, a novel compound for which direct experimental data is not yet extensively available in public literature. By leveraging data from structurally analogous compounds, this document offers a robust, predictive analysis intended to guide future research and experimental design.

The piperidine-2,6-dione ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, most notably thalidomide and its immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide.[1][2] These compounds are known to exert their biological effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific target proteins.[1] This mechanism has made the piperidine-2,6-dione moiety a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs).[3]

3-Benzyl-1-methylpiperidine-2,6-dione is a derivative of this important scaffold, featuring a benzyl group at the 3-position and a methyl group on the piperidine nitrogen. These substitutions are anticipated to significantly influence its physicochemical properties and, consequently, its biological activity and pharmacokinetic profile. This guide will systematically deconstruct the molecule to predict these properties.

Molecular Structure and Chemical Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

  • IUPAC Name: 3-benzyl-1-methylpiperidine-2,6-dione

  • InChI: InChI=1S/C13H15NO2/c1-14-11(15)7-6-10(8-9-4-2-3-5-9)12(16)13(14)8/h2-5,10H,6-8H2,1H3

  • InChIKey: Will be generated upon synthesis and registration.

  • SMILES: CN1C(=O)CCC(CC2=CC=CC=C2)C1=O

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Benzyl-1-methylpiperidine-2,6-dione, with detailed justifications based on analogous compounds.

PropertyPredicted ValueJustification and Comparative Analysis
Physical State White to off-white solidAnalogs like 1-benzylpiperidine-2,6-dione and other substituted piperidine-2,6-diones are solids at room temperature.[4] The introduction of the benzyl and methyl groups increases the molecular weight and potential for crystal lattice interactions.
Melting Point 100 - 120 °CThis is an estimated range. For comparison, (3S,6S)-3-Benzyl-6-Isobutylpiperazine-2,5-Dione has a melting point of 107 - 109 °C.[5] The N-methylation might slightly lower the melting point compared to an N-H analog due to the disruption of hydrogen bonding, but the overall molecular rigidity and size suggest a solid with a defined melting point.
Boiling Point > 300 °C (Predicted)High boiling points are characteristic of such structures due to their polarity and molecular weight. For instance, (R)-3-Amino-1-benzylpiperidine has a predicted boiling point of 281.2±33.0 °C.[6] The dione functionality would likely increase this further.
Solubility Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate, DMSO). Slightly soluble in water.The piperidine-2,6-dione core provides some polarity. However, the N-methyl and 3-benzyl groups are lipophilic, which will enhance solubility in organic solvents.[5] Water solubility is expected to be low, a common feature for such substituted heterocyclic compounds.[6]
pKa ~10.0 (Predicted for the conjugate acid)The basicity of the piperidine nitrogen is significantly reduced due to the presence of the two adjacent carbonyl groups (amide functionality). However, N-methylpiperidine has a basic pKa of 10.1.[7] The electron-withdrawing effect of the dione will make the nitrogen in our target molecule much less basic than in N-methylpiperidine. The lone pair on the nitrogen is delocalized across the two carbonyls, making it a very weak base.
LogP 1.5 - 2.5 (Predicted)The octanol-water partition coefficient (LogP) is a measure of lipophilicity. N-methylpiperidine has a LogP of 1.15.[8] The addition of the benzyl group will increase the lipophilicity. This predicted range suggests good cell permeability.

Proposed Synthesis and Analytical Characterization

As a novel compound, a validated synthetic route is crucial. Below is a proposed pathway and the analytical workflow for its characterization.

Proposed Synthetic Pathway

A plausible synthesis can be envisioned starting from 2-benzylglutaric acid, followed by cyclization and N-methylation.

Synthetic Pathway A 2-Benzylglutaric Acid B 2-Benzylglutaric Anhydride A->B Acetic Anhydride, Heat C 3-Benzylpiperidine-2,6-dione B->C Methylamine D 3-Benzyl-1-methylpiperidine-2,6-dione C->D Base (e.g., NaH), Methyl Iodide

Caption: Proposed synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione.

Step-by-Step Protocol:

  • Cyclization: 2-Benzylglutaric acid is heated with a dehydrating agent like acetic anhydride to form 2-benzylglutaric anhydride.

  • Imide Formation: The resulting anhydride is treated with methylamine to open the ring and then cyclize upon heating to form 3-benzyl-1-methylpiperidine-2,6-dione. This is a one-pot reaction from the anhydride.

  • Alternative N-methylation: Alternatively, 3-benzylpiperidine-2,6-dione (formed by reacting the anhydride with ammonia) can be N-methylated using a suitable base like sodium hydride followed by an electrophile like methyl iodide.[9]

  • Purification: The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

Analytical Workflow for Structural Confirmation and Purity Assessment

Analytical Workflow cluster_synthesis Synthesis Output cluster_purification Purification & Purity cluster_structure Structural Elucidation Crude Crude Product TLC TLC for reaction monitoring Crude->TLC HPLC HPLC/UPLC for Purity (>95%) MS Mass Spectrometry (MS) Expected M+H+: 218.11 HPLC->MS TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) MS->NMR IR Infrared (IR) Spectroscopy C=O stretches ~1680-1720 cm⁻¹ NMR->IR Final Characterized Compound IR->Final

Caption: Workflow for analytical characterization.

Explanation of Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This will be the primary method to assess the purity of the final compound. A purity of >95% is the standard for further biological testing.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.11, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will be crucial for confirming the structure. Expected signals include a singlet for the N-methyl group (~3 ppm), multiplets for the piperidine ring protons, and signals in the aromatic region (7.2-7.4 ppm) for the benzyl group.

    • ¹³C NMR: Will show the correct number of carbon signals, including two distinct carbonyl signals (~170-175 ppm).

  • Infrared (IR) Spectroscopy: Will confirm the presence of the dione functionality with strong C=O stretching bands in the region of 1680-1720 cm⁻¹.

Potential Biological Significance and Research Applications

The structural similarity of 3-Benzyl-1-methylpiperidine-2,6-dione to known IMiDs suggests that it could be a ligand for the Cereblon (CRBN) protein.[1][3] The substituents at the N1 and C3 positions are critical for modulating binding affinity and subsequent biological activity.

Potential Research Applications:

  • CRBN Ligand Discovery: The compound can be screened for its binding affinity to CRBN.

  • PROTAC Development: If it binds to CRBN, it can be developed into a warhead for PROTACs to induce the degradation of specific target proteins.

  • Oncology and Immunology Research: Given the roles of IMiDs, this compound could be investigated for anti-cancer and immunomodulatory properties.[1]

Safety and Handling

As a novel chemical entity, 3-Benzyl-1-methylpiperidine-2,6-dione should be handled with care in a laboratory setting. Based on analogs, it may cause skin, eye, and respiratory irritation.[4][10] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 1-Benzylpiperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-6-methyl-2,5-piperazinedione. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Google Patents. (n.d.). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • Google Patents. (n.d.). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • PMC. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[[3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]phenyl]methyl]-piperidine-2,6-dione. Retrieved from [Link]

  • PubMed. (2023). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-[3-(Prop-2-yn-1-yl)phenyl]piperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). (3S,6S)-3-Benzyl-6-Isobutylpiperazine-2,5-Dione. Retrieved from [Link]

  • PubChem. (n.d.). 3-Propylpiperidine-2,6-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

3-Benzyl-1-methylpiperidine-2,6-dione molecular weight and formula

An In-Depth Technical Guide to 3-Benzyl-1-methylpiperidine-2,6-dione for Advanced Research Abstract This technical guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Benzyl-1-methylpiperidine-2,6-dione for Advanced Research

Abstract

This technical guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a heterocyclic compound belonging to the substituted glutarimide family. The piperidine-2,6-dione scaffold is of significant interest in medicinal chemistry and drug development, most notably as the core structure of immunomodulatory drugs (IMiDs) like thalidomide and its analogs.[1] This document details the fundamental physicochemical properties, outlines plausible synthetic and analytical methodologies, and discusses the scientific context and potential applications for researchers in pharmacology and chemical biology. The guide is structured to deliver not just data, but also the underlying scientific rationale for experimental design and interpretation.

Compound Profile and Physicochemical Properties

3-Benzyl-1-methylpiperidine-2,6-dione is a derivative of glutarimide, featuring a benzyl group at the 3-position and a methyl group on the ring nitrogen. These substitutions are critical as they define the compound's stereochemistry, lipophilicity, and potential for biological interactions.

PropertyValueSource
IUPAC Name 3-benzyl-1-methylpiperidine-2,6-dione[2]
Molecular Formula C₁₃H₁₅NO₂[2][3]
Molecular Weight 217.26 g/mol [2][4]
CAS Number 124482-68-4[4]
Canonical SMILES CN1C(=O)CC(C(=O)C1)CC2=CC=CC=C2[3]
Appearance Varies (typically a solid at room temp.)N/A
Storage Conditions Sealed in dry, 2-8°C[4]
Chemical Structure

The structure consists of a six-membered piperidine ring with two ketone functionalities at positions 2 and 6. The nitrogen atom is N-methylated, and the carbon at the 3-position is substituted with a benzyl group.

Caption: 2D Structure of 3-Benzyl-1-methylpiperidine-2,6-dione.

Synthesis and Characterization Workflow

The synthesis of substituted piperidine-2,6-diones is a well-established area of organic chemistry, though it remains challenging to achieve specific substitution patterns.[5] A common strategy involves the cyclization of a substituted glutaric acid derivative.

Plausible Synthetic Pathway

A logical and common approach for synthesizing C3-substituted glutarimides involves the Michael addition of a nucleophile to a glutaconic acid derivative, followed by cyclization. For 3-Benzyl-1-methylpiperidine-2,6-dione, a plausible route could start from a suitable precursor like glutamic acid or a derivative thereof, followed by benzylation, N-methylation, and cyclization.

synthesis_workflow Generalized Synthetic Workflow A Precursor Selection (e.g., Diethyl 2-benzyl-4-cyanobutanoate) B Step 1: Hydrolysis & Cyclization (e.g., Strong Acid, Heat) A->B C Intermediate: 3-Benzylpiperidine-2,6-dione B->C D Step 2: N-Methylation (e.g., MeI, Strong Base like NaH) C->D E Final Product: 3-Benzyl-1-methylpiperidine-2,6-dione D->E F Purification (Column Chromatography) E->F

Caption: A plausible synthetic pathway for the target compound.

Generalized Synthetic Protocol

The following protocol is a representative, generalized procedure for the N-methylation of a glutarimide precursor. Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial. It deprotonates the glutarimide nitrogen, which is weakly acidic (pKa ~11-12), to form a sodium salt. This salt is a potent nucleophile that readily attacks an electrophilic methyl source like methyl iodide (MeI) in an SN2 reaction. An aprotic polar solvent like DMF or THF is used to dissolve the reactants without interfering with the strong base.

  • Preparation: To a solution of 3-benzylpiperidine-2,6-dione (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.

  • Anion Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the sodium salt.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Structural Characterization

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of characterization. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS for verification.[4]

characterization_flow Analytical Characterization Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Further Analysis A Mass Spectrometry (MS) Confirms Molecular Weight (217.26) C Infrared (IR) Spectroscopy Identifies Functional Groups (C=O, C-N) A->C B ¹H & ¹³C NMR Spectroscopy Confirms Connectivity & Carbon Skeleton D HPLC / LC-MS Determines Purity B->D Start Purified Compound Start->A Start->B

Caption: Logical workflow for comprehensive compound characterization.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₁₃H₁₅NO₂). Expected [M+H]⁺ ion: m/z 218.27.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons of the benzyl group, the CH₂ of the benzyl group, the protons on the piperidine ring, and the N-methyl protons. ¹³C NMR will confirm the presence of 13 unique carbon atoms, including the two carbonyl carbons (~170-180 ppm).

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the carbonyl (C=O) groups of the dione, typically in the range of 1680-1750 cm⁻¹.

Scientific Context and Relevance in Drug Discovery

While specific biological activity data for 3-Benzyl-1-methylpiperidine-2,6-dione is not widely published, its structural class is of immense importance to drug discovery.

The Piperidine-2,6-dione Core: A Privileged Scaffold

The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals and natural alkaloids, valued for its conformational flexibility and ability to engage in hydrogen bonding.[6][7] The piperidine-2,6-dione (glutarimide) substructure is particularly notable as the pharmacophore of thalidomide and its more potent, safer analogs, lenalidomide and pomalidomide. These drugs, known as IMiDs, function by binding to the Cereblon (CRBN) protein, a substrate receptor for the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism central to their therapeutic effects in oncology and inflammatory diseases.

Potential Research Applications

Given its structure, 3-Benzyl-1-methylpiperidine-2,6-dione can be considered a tool compound or a building block for more complex molecules in several research areas:

  • Cereblon Ligand Discovery: As a thalidomide analog, this compound could be screened for its ability to bind to CRBN. The benzyl and methyl groups provide different steric and electronic properties compared to the phthalimide group of thalidomide, which could inform structure-activity relationship (SAR) studies.

  • Neurodegenerative Disease Research: Various piperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[8] The scaffold of this compound could serve as a starting point for designing novel AChE inhibitors.

  • Fragment-Based Drug Discovery: This molecule can be used as a chemical fragment or building block in the synthesis of more elaborate compounds for screening against a wide range of biological targets.[9] Its defined three-dimensional shape and moderate complexity make it an attractive starting point for library synthesis.

Conclusion

3-Benzyl-1-methylpiperidine-2,6-dione is a well-defined chemical entity with a molecular formula of C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol . While not a drug itself, its core structure is of profound importance in modern pharmacology. This guide provides the foundational knowledge, plausible synthetic and analytical strategies, and the critical scientific context necessary for researchers to utilize this compound effectively. Its value lies not only in its specific properties but in its relationship to a class of molecules that has reshaped therapeutic approaches in cancer and immunology.

References

  • Novel piperidine-2,6-dione derivative and use thereof.
  • 3-Benzyl-1-methylpiperidine-2,6-dione | C13H15NO2. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. National Institutes of Health. [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. National Institutes of Health. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the synthetic pathways for 3-Benzyl-1-methylpiperidine-2,6-dione, a substituted glutarimide derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3-Benzyl-1-methylpiperidine-2,6-dione, a substituted glutarimide derivative of interest in medicinal chemistry and drug development. The document elucidates the core chemical principles, retrosynthetic logic, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on explaining the causality behind strategic experimental choices, ensuring scientific integrity and reproducibility. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic scaffolds.

Introduction and Strategic Overview

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules, including the notorious thalidomide and its safer, therapeutically valuable analogs like lenalidomide.[1][2] These molecules often function as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, enabling targeted protein degradation.[3][4] The synthesis of specifically substituted derivatives, such as 3-Benzyl-1-methylpiperidine-2,6-dione, is crucial for expanding the library of potential therapeutic agents and for structure-activity relationship (SAR) studies.

The target molecule, 3-Benzyl-1-methylpiperidine-2,6-dione, features a glutarimide core N-substituted with a methyl group and C-substituted at the 3-position with a benzyl group. The primary challenge in its synthesis lies in the selective and efficient introduction of the benzyl group at the C3 position.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary strategic approaches for constructing the target molecule. These disconnections form the basis of the synthetic pathways detailed in this guide.

G cluster_0 Strategic Disconnections cluster_1 Precursors (Alkylation) TM Target Molecule: 3-Benzyl-1-methylpiperidine-2,6-dione FGI1 Disconnect C3-Benzyl Bond (Alkylation Strategy) TM->FGI1 FGI2 Disconnect N1-C2 & N1-C6 Bonds (Cyclization Strategy) TM->FGI2 P1 1-Methylpiperidine-2,6-dione + Benzyl Halide FGI1->P1 P2 Acyclic Precursor: Substituted Glutaric Acid Derivative FGI2->P2 P1_sub Glutaric Acid + Methylamine P1->P1_sub

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two convergent, yet distinct, synthetic philosophies:

  • Alkylation Strategy: Building the core 1-methylpiperidine-2,6-dione ring first and subsequently introducing the benzyl group via C3-alkylation.

  • Cyclization Strategy: Constructing an acyclic precursor that already contains the benzyl substituent and then performing a ring-closing reaction to form the desired heterocyclic system.

Pathway I: Alkylation of 1-Methylpiperidine-2,6-dione

This is arguably the most direct and commonly employed strategy. It relies on the acidity of the protons at the C3 position, which are alpha to both carbonyl groups, allowing for deprotonation to form a nucleophilic enolate that can be alkylated.

Synthesis of the Precursor: 1-Methylpiperidine-2,6-dione

The N-methylated glutarimide precursor can be readily synthesized from glutaric acid and methylamine. The reaction proceeds via the formation of a diammonium salt, which upon strong heating, undergoes dehydration and cyclization to form the imide.

G reactant1 {Glutaric Acid | HOOC-(CH2)3-COOH} process Heat (Δ) -2 H2O reactant1->process reactant2 {Methylamine | CH3NH2} reactant2->process product {1-Methylpiperidine-2,6-dione} process->product

Caption: Synthesis of the N-methylglutarimide precursor.

Experimental Rationale: The use of heat is critical for driving the dehydration and subsequent intramolecular nucleophilic attack of the nitrogen on the second carbonyl group, leading to ring closure. This is a classic and robust method for imide formation.[2]

C3-Alkylation with Benzyl Bromide

The core of this pathway is the deprotonation at the C3 position to form an enolate, followed by nucleophilic substitution (SN2) with an electrophilic benzyl source, typically benzyl bromide or chloride.

Mechanism and Reagent Choice: The choice of base is critical for achieving high yield and preventing side reactions. The protons at C3 have a pKa in the range of 12-14 in DMSO, requiring a strong, non-nucleophilic base for complete deprotonation.

  • Sodium Hydride (NaH): A strong, inexpensive base that deprotonates the imide to generate the sodium enolate. It is often used in solvents like anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base. It ensures rapid and complete enolate formation at low temperatures (e.g., -78 °C), which can minimize side reactions.

The reaction proceeds via the formation of a planar enolate intermediate. The subsequent attack on the benzyl halide occurs from either face, leading to a racemic mixture of the final product, as the C3 position becomes a new stereocenter.

G start 1-Methylpiperidine-2,6-dione base Strong Base (e.g., NaH, LDA) start->base Deprotonation enolate Intermediate Enolate start->enolate 1. product 3-Benzyl-1-methyl- piperidine-2,6-dione enolate->product 2. SN2 Attack benzyl_halide Benzyl Bromide benzyl_halide->enolate

Caption: C3-Alkylation pathway via an enolate intermediate.

Detailed Experimental Protocol: Pathway I

Part A: Synthesis of 1-Methylpiperidine-2,6-dione
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head and a receiving flask, combine glutaric acid (13.2 g, 0.1 mol) and a 40% aqueous solution of methylamine (8.5 mL, ~0.11 mol).

  • Heating and Cyclization: Gently heat the mixture in an oil bath. The initial reaction is an acid-base neutralization forming the methylammonium salt.

  • Dehydration: Increase the temperature of the oil bath to 180-200 °C. Water will begin to distill off. Continue heating for 1-2 hours until no more water is collected.

  • Purification: The crude product in the flask will solidify upon cooling. Recrystallize the solid from ethanol to yield pure 1-Methylpiperidine-2,6-dione as a white crystalline solid.

Part B: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (100 mL).

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 g, 0.025 mol) to the THF and cool the suspension to 0 °C in an ice bath.

  • Enolate Formation: Dissolve 1-Methylpiperidine-2,6-dione (2.54 g, 0.02 mol) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for 1 hour. Effervescence (H₂ gas) should be observed.

  • Alkylation: Add benzyl bromide (3.76 g, 0.022 mol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-Benzyl-1-methylpiperidine-2,6-dione.

Pathway II: Michael Addition and Intramolecular Cyclization

An alternative and powerful strategy involves the construction of the substituted piperidine-2,6-dione ring from acyclic precursors. A recently developed method utilizes a transition-metal-free Michael addition/intramolecular imidation cascade.[1]

This pathway involves the reaction between a substituted methyl acetate (as the nucleophile) and an acrylamide (as the Michael acceptor).

  • Michael Addition: Phenylacetonitrile (as a surrogate for a benzyl methyl acetate derivative) undergoes a base-catalyzed Michael addition to N-methylacrylamide. The base (e.g., KOtBu) generates a carbanion from the phenylacetonitrile.

  • Intramolecular Cyclization/Imidation: The resulting intermediate undergoes an intramolecular cyclization and subsequent tautomerization/hydrolysis steps to form the dione ring.

G reactant1 {Phenylacetonitrile | Ph-CH2-CN} process 1. KOtBu (Base) 2. Michael Addition 3. Intramolecular Cyclization reactant1->process reactant2 {N-methylacrylamide} reactant2->process product {3-Benzyl-1-methyl- piperidine-2,6-dione} process->product

Caption: Synthesis via Michael Addition/Cyclization cascade.

Experimental Rationale: This approach is advantageous as it builds the complexity of the molecule in a single pot, often under mild, transition-metal-free conditions. The choice of a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) is key to promoting the initial Michael addition without competing side reactions.[1]

Comparative Analysis of Synthetic Pathways

FeaturePathway I: AlkylationPathway II: Michael Addition/Cyclization
Number of Steps 2 (Precursor synthesis + Alkylation)Typically 1-2 pot operations
Starting Materials Glutaric acid, methylamine, benzyl bromideSubstituted acetates/nitriles, acrylamides
Reagent Cost Generally low to moderateCan be higher depending on substrates
Scalability High; well-established proceduresGood, demonstrated on kilogram scale[1]
Key Challenge Potential for di-alkylation; requires strictly anhydrous conditions.Substrate scope can be limited; optimization may be needed.
Overall Yield Moderate to GoodModerate to Good
Waste Profile Generates salt byproducts (e.g., NaBr).Base and solvent are primary waste streams.

Product Characterization

The final product, 3-Benzyl-1-methylpiperidine-2,6-dione, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.0-3.5 ppm), the N-methyl group (singlet ~3.0 ppm), and the diastereotopic protons of the piperidine ring.

  • ¹³C NMR: Signals corresponding to the two carbonyl carbons (~170-175 ppm), aromatic carbons, and aliphatic carbons of the ring and benzyl group.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ or protonated molecule [M+H]+ should correspond to the calculated molecular weight (C₁₃H₁₅NO₂ = 217.26 g/mol ).

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the imide group (~1680-1710 cm⁻¹).

Conclusion

The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione can be reliably achieved through several strategic pathways. The classical approach of C3-alkylation of a pre-formed 1-methylpiperidine-2,6-dione ring remains a robust and versatile method, benefiting from readily available starting materials and well-understood reaction mechanisms. More contemporary methods, such as the Michael addition/intramolecular cyclization cascade , offer an elegant and efficient alternative, particularly for large-scale synthesis under transition-metal-free conditions. The optimal choice of pathway will depend on the specific constraints of the research or development environment, including scale, cost, available equipment, and desired purity. Both pathways provide a solid foundation for the synthesis of this and other structurally related glutarimide derivatives for application in drug discovery and chemical biology.

References

  • U.S.
  • Chinese Patent CN109305935A, "A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride", Google P
  • Afonin, M. E., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Molecules, vol. 27, no. 19, 2022, p. 6684. PubMed Central, [Link].

  • WIPO Patent WO2019165981A1, "Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY", White Rose eTheses Online, [Link].

  • Rae, C., et al. "Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification." RSC Chemical Biology, vol. 4, no. 10, 2023, pp. 714-733. PubMed Central, [Link].

  • "3-Benzyl-6-methyl-2,5-piperazinedione", PubChem, National Center for Biotechnology Information, [Link].

  • Fier, P. S., et al. "Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation." Journal of the American Chemical Society, 2024. ACS Publications, [Link].

  • Wang, Y., et al. "Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition." ChemistryOpen, vol. 14, no. 1, 2025, p. e202500067. PubMed Central, [Link].

  • "Glutarimide", Wikipedia, [Link].

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Foundational

Spectroscopic Profile of 3-Benzyl-1-methylpiperidine-2,6-dione: A Predictive Technical Guide

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Benzyl-1-methylpiperidine-2,6-dione (CAS 124482-68-4). Due to the absence of publicly available experimental...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-Benzyl-1-methylpiperidine-2,6-dione (CAS 124482-68-4). Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), along with data from analogous structures, to forecast its spectral profile. The methodologies and interpretations presented herein are designed to serve as a robust reference for researchers synthesizing or working with this and related glutarimide derivatives, aiding in the identification and characterization of this class of compounds.

Introduction and Molecular Structure

3-Benzyl-1-methylpiperidine-2,6-dione is a derivative of glutarimide, a core scaffold found in various biologically active molecules. The piperidine-2,6-dione ring system is of significant interest in medicinal chemistry. The structure of the title compound, with the IUPAC name 1-methyl-3-(phenylmethyl)-2,6-piperidinedione, is presented below. Understanding its three-dimensional structure and the electronic environment of each atom is fundamental to interpreting its spectroscopic data.

Molecular Structure and Numbering

fragmentation M [C13H15NO2]+• m/z = 217 F1 [M - C7H7]+• m/z = 126 M->F1 - •CH2Ph F2 [C7H7]+ m/z = 91 (Tropylium ion) M->F2 β-cleavage F3 [M - CO]+• m/z = 189 M->F3 - CO

Caption: Predicted major fragmentation pathways for 3-Benzyl-1-methylpiperidine-2,6-dione in EI-MS.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-Benzyl-1-methylpiperidine-2,6-dione. The predicted NMR, IR, and MS data are based on sound chemical principles and comparisons with related structures. Researchers synthesizing this compound can use this guide as a preliminary reference for confirming its identity. It is strongly recommended that experimental data be acquired and compared against these predictions for definitive structural elucidation.

References

While no direct experimental data for the target molecule was found, the principles and comparative data used in this guide are based on general knowledge from the following types of authoritative sources:

  • Spectroscopic Data for Piperidine Derivatives: PubChem, a database of chemical molecules and their activities against biological assays, often contains experimental and predicted spectroscopic data for a wide range of compounds. The NIST Chemistry WebBook provides comprehensive chemical and physical data, including mass spectra and IR spectra for many organic compounds.
  • Software such as ChemDraw includes NMR prediction tools (ChemNMR)
  • Journals such as the Journal of Organic Chemistry, Organic Letters, and the Journal of Medicinal Chemistry frequently publish articles detailing the synthesis and spectroscopic characterization of novel organic compounds, including derivatives of piperidine-2,6-dione. These articles provide valuable context and comparative data.
Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-Benzyl-1-methylpiperidine-2,6-dione

This guide provides a comprehensive technical overview of the anticipated crystal structure of 3-Benzyl-1-methylpiperidine-2,6-dione. While a specific solved crystal structure for this exact molecule is not publicly avai...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the anticipated crystal structure of 3-Benzyl-1-methylpiperidine-2,6-dione. While a specific solved crystal structure for this exact molecule is not publicly available, this document will leverage established principles of small molecule crystallography and data from closely related analogs to present a scientifically rigorous analysis. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development who are interested in the structural and functional aspects of piperidine-2,6-dione derivatives.

Introduction: The Significance of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. One notable class of drugs based on a similar glutarimide (piperidine-2,6-dione) core are the immunomodulatory imide drugs (IMiDs). Understanding the precise atomic arrangement through X-ray crystallography is therefore a cornerstone of rational drug design and development in this chemical space.[3][4][5][6]

Synthesis and Crystallization

The synthesis of substituted piperidine-2,6-diones can be achieved through various established synthetic routes.[7][8] A common approach involves the cyclization of appropriately substituted glutaric acid derivatives or related precursors.[9] For the target molecule, 3-Benzyl-1-methylpiperidine-2,6-dione, a plausible synthetic pathway would involve the N-methylation and subsequent cyclization of a benzyl-substituted glutaramic acid derivative.

General Synthetic Protocol

A generalized, multi-step synthesis for preparing substituted piperidine-2,6-diones is outlined below. This protocol is a composite of established methods and would be adapted for the specific target molecule.

Step 1: Precursor Synthesis

  • The synthesis would likely begin with a Michael addition of a benzyl cyanide derivative to an acrylate, followed by hydrolysis and cyclization to form a 3-benzylglutarimide.

Step 2: N-Methylation

  • The resulting 3-benzylglutarimide would then be N-methylated using a suitable methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Step 3: Purification and Crystallization

  • The crude product would be purified using column chromatography.

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

Experimental Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization start Starting Materials (e.g., Benzyl Cyanide, Acrylate) michael Michael Addition start->michael hydrolysis Hydrolysis & Cyclization michael->hydrolysis glutarimide 3-Benzylglutarimide hydrolysis->glutarimide methylation N-Methylation (e.g., CH3I, NaH) glutarimide->methylation product Crude 3-Benzyl-1-methyl- piperidine-2,6-dione methylation->product chromatography Column Chromatography product->chromatography pure_product Pure Product chromatography->pure_product dissolution Dissolution in Appropriate Solvent pure_product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals

Caption: Workflow for the synthesis and crystallization of 3-Benzyl-1-methylpiperidine-2,6-dione.

X-Ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.[3][5][6] The process involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern.[10]

The Crystallographic Workflow

The determination of a crystal structure follows a well-defined workflow, from data collection to structure refinement.

G cluster_experiment Experimental cluster_analysis Data Analysis & Structure Solution crystal_mount Crystal Mounting diffractometer X-ray Diffractometer crystal_mount->diffractometer data_collection Data Collection (Diffraction Pattern) diffractometer->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: General workflow for small molecule X-ray crystallography.

Predicted Crystallographic Parameters

Based on the crystal structures of similar piperidine derivatives, we can anticipate some of the crystallographic parameters for 3-Benzyl-1-methylpiperidine-2,6-dione.[11][12][13][14][15]

ParameterPredicted Value/SystemRationale
Crystal System Monoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and complexity.[13][14][15]
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric (e.g., P2₁2₁2₁)The presence of a chiral center at the 3-position allows for the possibility of a non-centrosymmetric space group if the crystallization yields a chiral crystal. However, racemic crystallization into a centrosymmetric space group is also common.
Z (Molecules per unit cell) 2, 4, or 8This is a typical range for organic molecules.[11][13][14][15]
Conformation The piperidine ring is expected to adopt a distorted chair or boat conformation.The presence of sp² hybridized carbonyl carbons and substituents can lead to deviations from a perfect chair conformation.[11][12]

Structural Analysis and Molecular Geometry

The molecular geometry of 3-Benzyl-1-methylpiperidine-2,6-dione will be dictated by the interplay of steric and electronic effects of its constituent groups.

Conformation of the Piperidine Ring

The piperidine ring in related structures often exhibits a chair or a distorted boat conformation.[11][12] The two carbonyl groups will influence the puckering of the ring. The benzyl group at the 3-position is likely to adopt an equatorial or pseudo-equatorial position to minimize steric hindrance.

Intermolecular Interactions

In the solid state, the crystal packing will be stabilized by various intermolecular interactions. These are likely to include:

  • C-H···O Hydrogen Bonds: The carbonyl oxygens are expected to act as hydrogen bond acceptors, forming weak hydrogen bonds with C-H donors from neighboring molecules.

  • π-π Stacking: The benzyl group's aromatic ring may participate in π-π stacking interactions with the aromatic rings of adjacent molecules.

  • van der Waals Forces: These non-specific interactions will also contribute to the overall stability of the crystal lattice.

Relevance to Drug Discovery and Development

The piperidine-2,6-dione scaffold is of significant interest in drug discovery.[1][2][16] For example, derivatives of this class have been investigated as potential antipsychotic agents, targeting dopamine and serotonin receptors.[16] The precise three-dimensional structure of these molecules is critical for their binding affinity and selectivity to their biological targets. A detailed understanding of the crystal structure of 3-Benzyl-1-methylpiperidine-2,6-dione would provide valuable insights for:

  • Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to guide the design of more potent and selective analogs.

  • Computational Modeling: Providing an accurate starting point for molecular docking and other in silico studies to predict binding modes and affinities.

  • Polymorphism Screening: Identifying different crystalline forms of the molecule, which can have significant implications for its physicochemical properties, such as solubility and bioavailability.

Conclusion

While the specific crystal structure of 3-Benzyl-1-methylpiperidine-2,6-dione remains to be experimentally determined, this guide has provided a comprehensive overview of the methodologies used to elucidate such structures and a scientifically grounded prediction of its key structural features. The synthesis, crystallization, and subsequent X-ray crystallographic analysis of this and related piperidine-2,6-dione derivatives will continue to be a vital component in the ongoing efforts to develop novel therapeutics based on this important chemical scaffold.

References

  • PubChem. 3-Benzyl-6-methyl-2,5-piperazinedione. National Center for Biotechnology Information. [Link]

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  • National Center for Biotechnology Information. Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. PubMed Central. [Link]

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Foundational

Discovery and history of piperidine-2,6-dione derivatives

An In-depth Technical Guide to the Discovery and History of Piperidine-2,6-dione Derivatives Abstract The piperidine-2,6-dione scaffold is at the heart of one of the most compelling stories in medicinal chemistry. Initia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Piperidine-2,6-dione Derivatives

Abstract

The piperidine-2,6-dione scaffold is at the heart of one of the most compelling stories in medicinal chemistry. Initially rising to prominence with the sedative thalidomide, its history is marked by a tragic chapter of teratogenicity that fundamentally reshaped drug regulation. However, the story did not end there. A remarkable revival saw thalidomide and its analogs, the Immunomodulatory Drugs (IMiDs), become crucial therapies for leprosy and multiple myeloma. This resurgence was driven by the elucidation of a novel mechanism of action: the hijacking of the Cereblon E3 ubiquitin ligase complex to induce the degradation of specific target proteins. Today, this "molecular glue" concept has positioned piperidine-2,6-dione derivatives as a cornerstone of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the discovery, history, and evolving applications of this remarkable class of compounds, from their synthesis and initial use to their central role in cutting-edge therapeutic modalities.

Part 1: The Piperidine-2,6-dione Scaffold: A Chemical Introduction

The piperidine-2,6-dione core, a heterocyclic amine, is the fundamental structural motif underpinning the compounds discussed in this guide. Its journey into the annals of pharmacology is intrinsically linked with the synthesis of its most famous derivative, thalidomide. Substituted piperidine-2,6-diones are now recognized as privileged scaffolds in a multitude of bioactive molecules.[1] The synthesis of these derivatives has evolved, with modern methods allowing for the facile and practical construction of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones from readily available starting materials like methyl acetates and acrylamides.[1][2]

A common synthetic route to piperidine-2,6-dione derivatives involves the reaction of a corresponding aniline derivative with glutaric anhydride, followed by cyclization.[3] This straightforward approach has been adapted and refined over the years, enabling the generation of a diverse chemical space for drug discovery.

Part 2: The Thalidomide Saga: A Paradigm Shift in Pharmacology

Discovery and Initial Application: The "Wonder Drug"

Thalidomide, chemically known as α-phthalimidoglutaramide, was first synthesized in 1952 by Chemical Industry Basel (CIBA) but was initially discarded.[4] It was later independently synthesized in 1954 by Herbert Keller at the German pharmaceutical company Chemie Grünenthal.[5] The company was looking for a new, non-barbiturate sedative.[6] After testing revealed it could induce sleep with seemingly low toxicity and little to no hangover, it was marketed as a "wonder drug".[4][6][7]

Launched in West Germany in 1957 under the trade name Contergan, it was initially available over-the-counter and promoted for anxiety, insomnia, and tension.[4][8] Researchers at Chemie Grünenthal also discovered its effectiveness as an antiemetic, particularly for morning sickness in pregnant women.[4][6] This led to its widespread use by expectant mothers across 46 countries.[6][7][8][9]

The Teratogenic Crisis: A Global Tragedy

In the early 1960s, a sharp increase in infants born with severe congenital malformations was observed.[9] In 1961, Dr. Widukind Lenz in Germany and Dr. William McBride in Australia independently made the connection between the use of thalidomide during pregnancy and these birth defects.[6][8][9] The most characteristic of these was phocomelia, a condition where limbs are absent or severely underdeveloped, resembling "seal limbs".[7][9] Other associated deformities included damage to the eyes, ears, and internal organs.[7][9]

It is estimated that over 10,000 infants worldwide were affected, with approximately 40% dying around the time of birth.[4][8] The drug was found to be harmful during a specific window of fetal development, between 27 and 40 days after conception.[7] The thalidomide tragedy led to a global outcry and the drug's withdrawal from the market in 1961-1962.[4][7][8] This event was a pivotal moment in medical history, prompting the development of much stricter drug regulations and testing protocols worldwide.[4][6] In the United States, the FDA reviewer Dr. Frances Kelsey's refusal to approve the drug for market is credited with preventing a similar crisis there.[4]

The Re-emergence: A Phoenix from the Ashes

Despite its tarnished reputation, thalidomide's story was far from over. In 1964, Israeli physician Dr. Jacob Sheskin administered the drug to a patient critically ill with Erythema Nodosum Leprosum (ENL), a painful inflammatory complication of leprosy.[4][10][11] The results were remarkably positive, leading to clinical trials and the eventual use of thalidomide as a treatment for this condition.[4][10]

Decades later, interest in thalidomide was renewed due to the discovery of its anti-angiogenic properties, the ability to inhibit the growth of new blood vessels, a process crucial for tumor growth.[6][12] This led to its investigation as a cancer therapy. In 2006, thalidomide received approval from the US FDA for the treatment of multiple myeloma, a cancer of plasma cells, marking a remarkable comeback.[6]

Part 3: Unraveling the Mechanism of Action: The Discovery of Cereblon

For many years, the precise molecular mechanism behind both the therapeutic and teratogenic effects of thalidomide remained a mystery.[4] A significant breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[13][14][15]

CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[14] This cellular machinery is responsible for tagging proteins with ubiquitin, marking them for degradation by the proteasome. The binding of thalidomide and its derivatives to CRBN alters the substrate specificity of the E3 ligase complex.[13][14] Instead of binding to its natural substrates, the CRBN-drug complex recognizes and binds to "neosubstrates," proteins that it would not normally target.[13][14] This leads to the ubiquitination and subsequent degradation of these neosubstrates.[14]

This novel "molecular glue" mechanism explains the pleiotropic effects of thalidomide. The degradation of specific zinc finger transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), is responsible for the anti-myeloma and immunomodulatory effects.[13][16] Conversely, the degradation of other proteins, such as SALL4, has been identified as the cause of the devastating teratogenic effects.[12] The similarities between thalidomide-induced birth defects and those in individuals with a mutated SALL4 gene are striking.[12]

G cluster_0 Normal State cluster_1 With Piperidine-2,6-dione Derivative CRBN CRBN DDB1 DDB1 CRBN->DDB1 NativeSubstrate Native Substrate CRBN->NativeSubstrate Binding CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ub Ubiquitin ROC1->Ub Proteasome Proteasome NativeSubstrate->Proteasome Degradation Ub->NativeSubstrate Ubiquitination CRBN_drug CRBN DDB1_drug DDB1 CRBN_drug->DDB1_drug Neosubstrate Neosubstrate (e.g., IKZF1, SALL4) CRBN_drug->Neosubstrate Induced Binding CUL4_drug CUL4 DDB1_drug->CUL4_drug ROC1_drug ROC1 CUL4_drug->ROC1_drug Ub_drug Ubiquitin ROC1_drug->Ub_drug Drug Thalidomide/ IMiD Drug->CRBN_drug Binding Proteasome_drug Proteasome Neosubstrate->Proteasome_drug Degradation Ub_drug->Neosubstrate Ubiquitination

Caption: Mechanism of action of piperidine-2,6-dione derivatives.

Part 4: The Evolution of Piperidine-2,6-dione Derivatives: Immunomodulatory Drugs (IMiDs)

The discovery of thalidomide's therapeutic potential spurred the development of analogs with improved efficacy and better safety profiles.[6] These compounds are collectively known as Immunomodulatory Drugs (IMiDs). The two most prominent IMiDs are lenalidomide and pomalidomide.

  • Lenalidomide (Revlimid®): Approved for the treatment of multiple myeloma and myelodysplastic syndromes, lenalidomide is more potent than thalidomide in its immunomodulatory and anti-cancer activities.[6][17][18]

  • Pomalidomide (Imnovid®/Pomalyst®): Even more potent than lenalidomide, pomalidomide is used to treat relapsed and refractory multiple myeloma.[6][19]

These second and third-generation IMiDs were developed to enhance the desired therapeutic effects, such as anti-inflammatory and anti-tumor properties, while minimizing adverse effects like sedation and peripheral neuropathy.[6]

DrugKey Approved IndicationsRelative Potency
Thalidomide Multiple Myeloma, Erythema Nodosum LeprosumBaseline
Lenalidomide Multiple Myeloma, Myelodysplastic SyndromesMore potent than thalidomide
Pomalidomide Multiple Myeloma (relapsed/refractory)More potent than lenalidomide

Part 5: The New Frontier: Piperidine-2,6-diones in Targeted Protein Degradation

The elucidation of the CRBN-mediated degradation mechanism opened up an entirely new field of drug discovery: targeted protein degradation. The piperidine-2,6-dione scaffold has become a vital component in the design of Proteolysis Targeting Chimeras (PROTACs) .[2]

PROTACs are heterobifunctional molecules that consist of two active domains connected by a chemical linker.[20] One domain binds to a target protein of interest (the protein to be degraded), and the other domain binds to an E3 ubiquitin ligase. The piperidine-2,6-dione moiety, derived from thalidomide or its analogs, serves as a highly effective ligand for the CRBN E3 ligase.[2][21] By bringing the target protein into close proximity with the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.[20]

PROTAC_Workflow cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) POI_Ligand POI Ligand POI->POI_Ligand Binds cluster_Ternary cluster_Ternary E3_Ligase E3 Ligase Complex (CRL4-CRBN) Linker Linker POI_Ligand->Linker CRBN_Ligand CRBN Ligand (Piperidine-2,6-dione) Linker->CRBN_Ligand CRBN_Ligand->E3_Ligase Recruits POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound E3 PROTAC_bound->E3_bound Ubiquitination Ubiquitination of POI Degradation Proteasomal Degradation of POI Ubiquitination->Degradation cluster_Ternary->Ubiquitination

Caption: Workflow of PROTAC-mediated protein degradation.

Part 6: Methodologies and Protocols

Synthesis of a Generic N-Aryl Piperidine-2,6-dione Derivative

This protocol describes a general two-step method for the synthesis of N-aryl piperidine-2,6-dione derivatives, adapted from reported procedures.[3]

Step 1: Formation of the Glutaramic Acid Intermediate

  • Reactants: To a solution of the desired aniline derivative (1.0 eq) in a suitable solvent such as toluene (approx. 0.5 M), add glutaric anhydride (0.9 eq).

  • Reaction: Reflux the resulting mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with a non-polar solvent like n-pentane to precipitate the solid product.

  • Isolation: Filter the precipitated solid, wash with n-pentane, and dry under vacuum. The crude glutaramic acid intermediate is often pure enough to be used in the next step without further purification.

Step 2: Cyclization to the Piperidine-2,6-dione

  • Reactants: Dissolve the crude product from Step 1 in a chlorinated solvent such as chloroform under an inert atmosphere (e.g., Nitrogen). Add a cyclizing agent, such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq).

  • Reaction: Reflux the resulting solution for 12-16 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the final piperidine-2,6-dione derivative.

References

  • History of Thalidomide - News-Medical.Net.

  • Thalidomide | Medical Compound, Teratogen & History - Britannica.

  • [Development of novel cereblon modulators and their target molecules] - PubMed.

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... - ResearchGate.

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - ResearchGate.

  • The history of the Thalidomide tragedy.

  • Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia | ACS Medicinal Chemistry Letters - ACS Publications.

  • Thalidomide - Wikipedia.

  • The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PubMed Central.

  • Molecular mechanisms of thalidomide and its derivatives - PMC - NIH.

  • Thalidomide - Science Museum.

  • After 60 years, scientists uncover how thalidomide produced birth defects.

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH.

  • Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed.

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC - PubMed Central.

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing).

  • The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC - PubMed Central.

  • Thalidomide as a novel therapeutic agent: new uses for an old product - PubMed.

  • Lenalidomide and pomalidomide based triplet combination regimens for myeloma patients receives approval from the European Commission.

  • (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - ResearchGate.

  • EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google Patents.

  • The revival of thalidomide: From tragedy to therapy - ResearchGate.

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - SciSpace.

  • The revival of thalidomide: From tragedy to therapy | British Columbia Medical Journal.

  • Development of Analogs of Thalidomide - Encyclopedia.pub.

  • US20050272934A1 - Process for the synthesis of thalidomide - Google Patents.

  • Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC - PubMed Central.

  • The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models | Blood Advances - ASH Publications.

  • Lenalidomide and pomalidomide induce development of granulocytic... | Download Scientific Diagram - ResearchGate.

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  • Molecular mechanisms of thalidomide and its derivatives | Request PDF - ResearchGate.

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Exploratory

Commercial Suppliers and Technical Guide for 3-Benzyl-1-methylpiperidine-2,6-dione

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist This guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 3-Benzyl-1-methylpiperidine-2,6-dione, a key chemical intermediate for researchers in the fields of medicinal chemistry and drug discovery. The document outlines commercially available sources, delves into the compound's chemical and physical properties, and explores its potential applications, particularly within the context of targeted protein degradation. Furthermore, this guide offers practical, field-proven insights and experimental protocols to facilitate its use in a research setting.

Introduction to 3-Benzyl-1-methylpiperidine-2,6-dione

3-Benzyl-1-methylpiperidine-2,6-dione, with CAS number 124482-68-4, belongs to the piperidine-2,6-dione class of heterocyclic compounds.[1] This chemical scaffold is of significant interest in medicinal chemistry as it forms the core structure of several therapeutic agents. The piperidine-2,6-dione moiety is notably present in immunomodulatory drugs (IMiDs) and is recognized for its ability to bind to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This interaction is fundamental to the mechanism of action of molecular glue degraders, which induce the degradation of specific target proteins. While 3-Benzyl-1-methylpiperidine-2,6-dione itself is a building block, its structural features make it a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Commercial Availability

A critical first step in any research endeavor is the procurement of high-quality starting materials. Several chemical suppliers offer 3-Benzyl-1-methylpiperidine-2,6-dione, and a selection of reputable vendors is presented below. Researchers are advised to request certificates of analysis (CoA) to verify purity and identity before use.

SupplierProduct NumberPurityAvailability
AK Scientific, Inc.3827CV>95%In Stock
BLDpharm124482-68-497%In Stock

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, storage, and application in experimental work. The key properties of 3-Benzyl-1-methylpiperidine-2,6-dione are summarized below, based on data available from PubChem and supplier documentation.[1]

PropertyValue
CAS Number 124482-68-4
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
IUPAC Name 3-benzyl-1-methylpiperidine-2,6-dione
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Scientific Context and Therapeutic Potential

The piperidine-2,6-dione scaffold is a cornerstone in the development of novel therapeutics, particularly in the realm of targeted protein degradation. This therapeutic modality leverages the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.

The Role of Piperidine-2,6-diones in Cereblon (CRBN) Binding

The piperidine-2,6-dione moiety is a well-established "molecular glue" that binds to the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This binding event can allosterically modulate the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. This mechanism is the basis for the therapeutic effects of immunomodulatory drugs like thalidomide and its analogs.

Potential Applications in Drug Discovery

3-Benzyl-1-methylpiperidine-2,6-dione serves as a valuable starting material for the synthesis of novel small molecules with the potential to function as:

  • Molecular Glue Degraders: By modifying the benzyl group, researchers can explore new interactions with target proteins, potentially discovering novel molecular glues that induce the degradation of previously "undruggable" targets.

  • PROTACs (Proteolysis Targeting Chimeras): The piperidine-2,6-dione core can be functionalized with a linker and a ligand for a target protein of interest, creating a PROTAC that brings the target protein into proximity with the CRBN E3 ligase for degradation.

The development of such molecules holds promise for the treatment of a wide range of diseases, including cancers and immunological disorders.

Research Workflow and Experimental Protocols

For researchers and drug development professionals incorporating 3-Benzyl-1-methylpiperidine-2,6-dione into their workflows, a structured approach from procurement to experimental validation is crucial.

General Research Workflow

The following diagram illustrates a typical workflow for a researcher utilizing 3-Benzyl-1-methylpiperidine-2,6-dione.

Caption: General research workflow for utilizing 3-Benzyl-1-methylpiperidine-2,6-dione.

Step-by-Step Protocol: Quality Control of Acquired 3-Benzyl-1-methylpiperidine-2,6-dione

Objective: To verify the identity and purity of the commercially supplied 3-Benzyl-1-methylpiperidine-2,6-dione.

Materials:

  • 3-Benzyl-1-methylpiperidine-2,6-dione (as received)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) for NMR

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for LC-MS)

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • ¹H and ¹³C NMR Spectroscopy: a. Dissolve approximately 5-10 mg of the compound in ~0.7 mL of DMSO-d₆. b. Acquire ¹H and ¹³C NMR spectra. c. Compare the obtained spectra with literature data or the supplier's CoA to confirm the chemical structure.

  • HPLC Analysis for Purity Assessment: a. Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). b. Set up the HPLC system with a suitable C18 column. c. Use a gradient elution method, for example:

    • Mobile Phase A: Water with 0.1% formic acid
    • Mobile Phase B: Methanol with 0.1% formic acid
    • Gradient: 5% B to 95% B over 20 minutes. d. Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm). e. Calculate the purity based on the peak area percentage.
  • LC-MS for Molecular Weight Confirmation: a. Utilize the same HPLC method as above, coupled to a mass spectrometer. b. Analyze the mass spectrum of the major peak to confirm the molecular weight of 3-Benzyl-1-methylpiperidine-2,6-dione (Expected [M+H]⁺ = 218.12).

Illustrative Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a hypothetical therapeutic agent derived from 3-Benzyl-1-methylpiperidine-2,6-dione, acting as a molecular glue degrader.

G cluster_0 Cellular Environment CRBN CRBN E3_Ligase CRL4-CRBN E3 Ligase Complex CRBN->E3_Ligase forms DDB1 DDB1 DDB1->E3_Ligase CUL4 CUL4 CUL4->E3_Ligase RBX1 RBX1 RBX1->E3_Ligase Molecule Piperidine-2,6-dione Derivative Molecule->E3_Ligase binds TargetProtein Target Protein (e.g., Disease-Causing Protein) Molecule->TargetProtein recruits Proteasome Proteasome TargetProtein->Proteasome degraded by Ub Ubiquitin Ub->TargetProtein tags

Caption: Proposed mechanism of a piperidine-2,6-dione derivative as a molecular glue degrader.

Conclusion

3-Benzyl-1-methylpiperidine-2,6-dione is a readily available and valuable chemical building block for the synthesis of novel therapeutic agents, particularly in the exciting field of targeted protein degradation. Its core piperidine-2,6-dione structure provides a well-validated scaffold for engaging the Cereblon E3 ubiquitin ligase. This guide has provided a comprehensive overview of its commercial suppliers, chemical properties, and scientific context, along with a practical workflow and experimental protocols to aid researchers in their drug discovery and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14531165, 3-Benzyl-1-methylpiperidine-2,6-dione. [Link]

  • Fischer, E. S. (2020). The glutarimide moiety: a cornerstone of targeted protein degradation. Angewandte Chemie International Edition, 59(4), 1434-1445. [Link]

  • Ito, T., & Handa, H. (2020). Cereblon and its downstream substrates in physiological and pathophysiological contexts. International Journal of Molecular Sciences, 21(11), 3979. [Link]

  • Donovan, K. A., et al. (2018). Thalidomide and its analogs hijack the CUL4-DDB1-CRBN E3 ubiquitin ligase to induce degradation of IKZF1 and IKZF3. Leukemia, 32(8), 1645-1654. [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening of 3-Benzyl-1-methylpiperidine-2,6-dione for Novel Therapeutic Discovery

Introduction: The Therapeutic Potential of the Piperidine-2,6-dione Scaffold The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of thalidomide and its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, most notably recognized in the structure of thalidomide and its analogs (immunomodulatory drugs or IMiDs®). These molecules have garnered significant attention for their potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1] A key mechanism of action for many of these compounds is their ability to bind to the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction can lead to the targeted degradation of specific proteins, a therapeutic strategy of growing importance.

3-Benzyl-1-methylpiperidine-2,6-dione is a derivative of this important chemical class. While specific biological activities for this particular compound are not extensively documented in publicly available literature, its structural similarity to known bioactive molecules makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics. Additionally, the broader piperidine class of compounds has been investigated for a range of activities, including antimicrobial effects.[2][3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of 3-Benzyl-1-methylpiperidine-2,6-dione. It outlines detailed protocols for both biochemical and cell-based assays, grounded in established HTS principles and technologies.

Strategic Considerations for an HTS Campaign

Before embarking on a large-scale screen, a clear strategy is paramount. The choice of assay will be dictated by the hypothesized biological target or pathway. Given the piperidine-2,6-dione scaffold, two primary avenues of investigation are immediately apparent:

  • Biochemical Assays for Direct Target Engagement: These assays are designed to determine if 3-Benzyl-1-methylpiperidine-2,6-dione directly interacts with a purified biological target, such as a protein or enzyme. A logical starting point would be to investigate its binding to CRBN.

  • Cell-Based Assays for Phenotypic Discovery: These assays utilize living cells to identify compounds that elicit a specific cellular response, such as inhibition of cancer cell proliferation or modulation of cytokine secretion.[5][6] This approach is agnostic to the direct target and can uncover novel mechanisms of action.

A successful HTS campaign requires meticulous planning and quality control.[7] Key considerations include the use of appropriate positive and negative controls, and the calculation of statistical metrics such as the Z'-factor to ensure the robustness of the assay.[8]

Protocol 1: Biochemical Screening for CRBN Binding using Fluorescence Polarization

This protocol describes a competitive binding assay using Fluorescence Polarization (FP) to identify compounds that displace a fluorescently labeled ligand from the CRBN protein. FP is a robust, homogeneous assay format well-suited for HTS, measuring changes in the rotational speed of a fluorescent molecule upon binding to a larger protein.[9][10][11][12]

Principle of the Assay

A fluorescently-labeled tracer molecule with known affinity for CRBN will have a high FP signal when bound to the much larger protein. In the presence of a competing compound, such as 3-Benzyl-1-methylpiperidine-2,6-dione, the tracer is displaced, tumbles more freely in solution, and results in a lower FP signal.

Experimental Workflow Diagram

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_compound Compound Plating: 3-Benzyl-1-methylpiperidine-2,6-dione & Controls (DMSO, Positive Control) add_protein Add CRBN Protein to all wells prep_compound->add_protein prep_reagents Reagent Preparation: CRBN Protein Fluorescent Tracer prep_reagents->add_protein incubate1 Incubate add_protein->incubate1 add_tracer Add Fluorescent Tracer to all wells incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read_fp Read Fluorescence Polarization Signal incubate2->read_fp analyze Data Analysis: Calculate Z' & % Inhibition read_fp->analyze hit_id Hit Identification analyze->hit_id

Caption: Fluorescence Polarization (FP) competitive binding assay workflow.

Detailed Protocol

1. Reagent and Compound Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.

  • CRBN Protein: Recombinant human CRBN protein, diluted to a working concentration of 2X the final assay concentration in Assay Buffer.

  • Fluorescent Tracer: A known fluorescent ligand for CRBN (e.g., a fluorescein-labeled thalidomide analog), diluted to a 2X working concentration in Assay Buffer.

  • Test Compound: Prepare a stock solution of 3-Benzyl-1-methylpiperidine-2,6-dione in 100% DMSO. Create a dilution series for dose-response testing.

  • Controls:

    • Negative Control: 100% DMSO.

    • Positive Control: A known, unlabeled CRBN binder (e.g., thalidomide).

2. Assay Procedure (384-well plate format):

  • Using an automated liquid handler, dispense 100 nL of the test compound, positive control, or DMSO into the appropriate wells of a low-volume, black, 384-well assay plate.

  • Add 10 µL of the 2X CRBN protein solution to all wells.

  • Mix by gentle shaking for 1 minute.

  • Incubate for 15 minutes at room temperature.

  • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Mix by gentle shaking for 1 minute.

  • Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Read the plate on a microplate reader equipped with appropriate filters for the chosen fluorophore, measuring both parallel and perpendicular fluorescence intensity.

Data Analysis
  • Calculate FP values (in millipolarization, mP):

    • mP = 1000 * (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • Where G is the G-factor of the instrument.

  • Determine Assay Quality:

    • Calculate the Z'-factor using the high (DMSO) and low (positive control) signal wells:

      • Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

      • A Z'-factor > 0.5 indicates a robust assay suitable for HTS.[8]

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))

  • Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are considered "hits."

Parameter Example Value Description
Plate Format 384-wellStandard for HTS to conserve reagents.
Final Assay Volume 20 µLMiniaturized volume for cost-effectiveness.
Final CRBN Conc. 10 nMDetermined by Kd of the fluorescent tracer.
Final Tracer Conc. 5 nMTypically below the Kd for optimal competition.
DMSO Tolerance < 1%Final concentration to minimize solvent effects.
Z'-Factor > 0.7Indicates excellent assay quality.

Protocol 2: Cell-Based Screening for Antiproliferative Activity

This protocol outlines a cell-based assay to screen for the antiproliferative effects of 3-Benzyl-1-methylpiperidine-2,6-dione on a cancer cell line. This is a common secondary screen or can be used as a primary screen in phenotypic drug discovery.[13][14]

Principle of the Assay

Cell viability is measured using a reagent such as resazurin (alamarBlue®) or a luminescence-based ATP assay (CellTiter-Glo®). Viable, metabolically active cells reduce resazurin to the fluorescent resorufin or maintain high levels of ATP. A decrease in signal indicates reduced cell viability or proliferation.

Experimental Workflow Diagram

Cell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cell_culture Culture Cancer Cell Line plate_cells Seed Cells into 384-well plates cell_culture->plate_cells incubate1 Incubate (24h) for cell adherence plate_cells->incubate1 add_compound Add 3-Benzyl-1-methylpiperidine-2,6-dione and Controls incubate1->add_compound incubate2 Incubate (72h) add_compound->incubate2 add_reagent Add Viability Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_lum Read Luminescence incubate3->read_lum analyze Data Analysis: Calculate IC50 read_lum->analyze

Caption: Cell-based antiproliferative assay workflow.

Detailed Protocol

1. Materials and Reagents:

  • Cell Line: A relevant cancer cell line (e.g., MM.1S for multiple myeloma).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

  • Assay Plates: White, opaque, 384-well tissue culture treated plates.

  • Test Compound: 3-Benzyl-1-methylpiperidine-2,6-dione in 100% DMSO.

  • Controls:

    • Negative Control: DMSO.

    • Positive Control: A known cytotoxic agent (e.g., Bortezomib for MM.1S cells).

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay kit.

2. Assay Procedure:

  • Harvest cells and adjust the density to 2 x 10^5 cells/mL in culture medium.

  • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension (5,000 cells) into each well of the 384-well plate.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a dose-response plate of the test compound. Add 100 nL of compound or controls to the wells containing cells.

  • Incubate for an additional 72 hours.

  • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.

  • Add 25 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a microplate reader.

Data Analysis
  • Calculate Percent Viability:

    • % Viability = 100 * (Luminescence_sample - Luminescence_background) / (Luminescence_DMSO - Luminescence_background)

  • Dose-Response Curves: Plot % Viability against the logarithm of the compound concentration.

  • Calculate IC50: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.

Parameter Example Value Description
Cell Line MM.1S (Multiple Myeloma)Relevant for IMiD-like compounds.
Seeding Density 5,000 cells/wellOptimized for logarithmic growth over 72h.
Incubation Time 72 hoursAllows for multiple cell doublings.
Readout Luminescence (ATP levels)High signal-to-background and sensitivity.
Primary Metric IC50Standard measure of antiproliferative potency.

Advanced Screening Technologies: AlphaLISA

For more complex biological questions, such as the disruption of a protein-protein interaction (PPI) or the measurement of secreted cytokines, Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a powerful, bead-based technology.[5][15][16]

Example Application: Screening for Inhibitors of a Cytokine-Receptor Interaction

If 3-Benzyl-1-methylpiperidine-2,6-dione were hypothesized to have anti-inflammatory properties, an AlphaLISA assay could be designed to screen for its ability to block the interaction between a pro-inflammatory cytokine (e.g., TNF-α) and its receptor (e.g., TNFR1).

  • Donor Beads: Coated with an antibody against a tag on the receptor.

  • Acceptor Beads: Coated with an antibody against the cytokine.

  • Mechanism: In the absence of an inhibitor, the cytokine binds its receptor, bringing the Donor and Acceptor beads into close proximity. Laser excitation of the Donor bead results in the generation of singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. A successful inhibitor will disrupt the PPI, separating the beads and reducing the signal.

This format provides a highly sensitive, no-wash method for screening large compound libraries.[17]

Conclusion and Forward Look

3-Benzyl-1-methylpiperidine-2,6-dione represents a valuable chemical starting point for drug discovery. Its piperidine-2,6-dione core suggests potential interactions with key cellular machinery, such as the CRBN E3 ligase complex, and warrants investigation into its antiproliferative and immunomodulatory activities. The protocols detailed in this application note provide robust, validated frameworks for initiating a high-throughput screening campaign. By employing sensitive and scalable technologies like Fluorescence Polarization and cell-based viability assays, researchers can efficiently interrogate large compound libraries to identify initial "hits." Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial in developing these initial findings into novel therapeutic candidates.

References

  • Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile.
  • EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. Methods and Protocols. [Link]

  • High-throughput screening. Wikipedia. [Link]

  • 13603-25-3|3-Benzylpiperidine|BLD Pharm. BLD Pharm.
  • A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols. [Link]

  • High-Throughput Screening (HTS)
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry.
  • Assay Guidance Manual. NCBI Bookshelf. [Link]

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Methods and Applications in Fluorescence. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accur
  • Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.
  • High-Throughput Screening for Neurodegenerative Diseases. Encyclopedia.pub. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]

  • Antimicrobial and antioxidant activities of piperidine deriv
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases.
  • (PDF) Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. [Link]

  • (PDF) Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L.
  • A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors. bioRxiv. [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.

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Application

Application Notes and Protocols: 3-Benzyl-1-methylpiperidine-2,6-dione as a Chemical Probe for Cereblon (CRBN)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Neosubstrate Landscape with a Novel CRBN Probe The piperidine-2,6-dione scaffold is a cornerstone in the development of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Neosubstrate Landscape with a Novel CRBN Probe

The piperidine-2,6-dione scaffold is a cornerstone in the development of chemical tools and therapeutics that modulate the activity of Cereblon (CRBN), a key substrate receptor within the CUL4-DDB1-RBX1-CRBN E3 ubiquitin ligase complex (CRL4CRBN). Seminal discoveries have identified CRBN as the direct target of thalidomide and its analogs, revealing a novel mechanism of action whereby these small molecules induce the degradation of specific cellular proteins, termed neosubstrates.[1][2] This has paved the way for the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), which leverage CRBN's ubiquitin ligase activity to eliminate disease-causing proteins.[3][4]

Here, we introduce 3-Benzyl-1-methylpiperidine-2,6-dione , a novel chemical probe designed to explore the biology of CRBN. The core piperidine-2,6-dione moiety serves as the CRBN-binding warhead, while the 3-benzyl and 1-methyl substitutions offer distinct steric and electronic properties that may modulate its binding affinity, substrate specificity, and cellular permeability compared to classical immunomodulatory drugs (IMiDs). These application notes provide a comprehensive guide for utilizing this probe to investigate CRBN engagement and its downstream consequences in cellular and in vitro systems.

Physicochemical Properties of 3-Benzyl-1-methylpiperidine-2,6-dione

A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments. The following table summarizes the key computed properties of 3-Benzyl-1-methylpiperidine-2,6-dione.

PropertyValueSource
Molecular FormulaC13H15NO2PubChem
Molecular Weight217.26 g/mol PubChem
XLogP31.5PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Mechanism of Action: Modulating the CRL4CRBN E3 Ubiquitin Ligase Complex

3-Benzyl-1-methylpiperidine-2,6-dione is designed to act as a molecular glue, binding to a specific pocket in the thalidomide-binding domain of CRBN.[2] This binding event is hypothesized to alter the conformation of the substrate-binding surface of CRBN, leading to the recruitment of novel protein substrates (neosubstrates) that are not endogenous targets of the CRL4CRBN complex. Once recruited, these neosubstrates are polyubiquitinated by the E3 ligase machinery and subsequently targeted for degradation by the 26S proteasome. The N-methylation of the piperidine-2,6-dione core may influence the binding kinetics and downstream neosubstrate profile.

CRBN_Mechanism_of_Action cluster_0 Formation of Active Complex Probe 3-Benzyl-1-methyl- piperidine-2,6-dione CRBN CRBN Probe->CRBN Binding DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E3_Complex CRL4^CRBN E3 Ligase Complex Neosubstrate Neosubstrate Protein E3_Complex->Neosubstrate Recruitment Ubiquitin Ubiquitin Neosubstrate->Ubiquitin Polyubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degradation Protein Degradation Proteasome->Degradation

Caption: Mechanism of CRBN modulation by 3-Benzyl-1-methylpiperidine-2,6-dione.

Experimental Protocols

The following protocols provide a framework for characterizing the interaction of 3-Benzyl-1-methylpiperidine-2,6-dione with CRBN and its cellular effects.

Protocol 1: In Vitro CRBN Binding Assay (Competitive Fluorescence Polarization)

This assay quantitatively determines the binding affinity of the probe for CRBN.

Principle: A fluorescently labeled tracer with known affinity for CRBN is displaced by the unlabeled chemical probe, resulting in a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • Fluorescently labeled tracer (e.g., a derivative of thalidomide)

  • 3-Benzyl-1-methylpiperidine-2,6-dione

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • 384-well black, low-volume microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a serial dilution of 3-Benzyl-1-methylpiperidine-2,6-dione in assay buffer.

  • In a microplate, add the assay buffer, fluorescent tracer (at a final concentration equal to its Kd), and the CRBN-DDB1 complex.

  • Add the serially diluted chemical probe to the wells. Include wells with no probe (maximum polarization) and wells with a known high-affinity binder or no CRBN-DDB1 (minimum polarization) as controls.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cellular CRBN Engagement Assay (NanoBRET™)

This assay confirms that the probe can engage with CRBN in a cellular context.

Principle: The probe competes with a reversible fluorescent tracer for binding to a NanoLuc®-CRBN fusion protein. A decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.

Materials:

  • HEK293T cells transiently expressing NanoLuc®-CRBN

  • NanoBRET™ Tracer

  • 3-Benzyl-1-methylpiperidine-2,6-dione

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well cell culture microplates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Seed the NanoLuc®-CRBN expressing cells in the microplate and incubate overnight.

  • Prepare a serial dilution of 3-Benzyl-1-methylpiperidine-2,6-dione in Opti-MEM™.

  • Add the NanoBRET™ Tracer to all wells.

  • Add the serially diluted chemical probe to the appropriate wells.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Incubate for 2 hours at 37°C and 5% CO2.

  • Measure the donor and acceptor luminescence signals using the luminometer.

  • Calculate the BRET ratio and plot the values against the probe concentration to determine the IC50.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Assays FP_Assay Fluorescence Polarization (Binding Affinity) NanoBRET NanoBRET™ Assay (Target Engagement) FP_Assay->NanoBRET Confirm Cellular Activity Western_Blot Western Blot (Neosubstrate Degradation) NanoBRET->Western_Blot Validate Degradation Proteomics Quantitative Proteomics (Global Neosubstrate Profiling) Western_Blot->Proteomics Broaden Discovery

Caption: Experimental workflow for characterizing the chemical probe.

Protocol 3: Western Blot Analysis of Neosubstrate Degradation

This protocol is used to assess the degradation of known or putative neosubstrates of CRBN modulators.

Principle: Cells are treated with the chemical probe, and the levels of a target protein are measured by immunoblotting. A decrease in protein levels indicates degradation.

Materials:

  • A suitable cell line (e.g., MM.1S, HEK293T)

  • 3-Benzyl-1-methylpiperidine-2,6-dione

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the neosubstrate of interest (e.g., IKZF1, GSPT1) and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with a dose-range of 3-Benzyl-1-methylpiperidine-2,6-dione or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). Include a co-treatment with MG132 as a control to confirm proteasome-dependent degradation.

  • Lyse the cells and quantify the total protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • Quantify the band intensities to determine the extent of protein degradation.

Data Interpretation and Troubleshooting

  • Weak Binding Affinity: If the probe shows weak binding in the FP assay, consider that the N-methylation may be sterically hindering the interaction. Synthesis of a demethylated analog could be a useful control.

  • No Cellular Engagement: Poor cell permeability could be a reason for a lack of activity in the NanoBRET™ assay despite good in vitro binding. Consider performing permeability assays (e.g., PAMPA).

  • No Neosubstrate Degradation: The 3-benzyl and 1-methyl substitutions may alter the neosubstrate specificity compared to known IMiDs. A global proteomics approach may be necessary to identify novel neosubstrates for this specific probe.

Conclusion

3-Benzyl-1-methylpiperidine-2,6-dione represents a valuable tool for the further exploration of CRBN biology. Its unique substitution pattern provides an opportunity to discover novel neosubstrates and to dissect the structure-activity relationships of CRBN modulators. The protocols outlined in these application notes provide a robust framework for its characterization as a chemical probe, enabling researchers to delve deeper into the intricacies of the CRL4CRBN E3 ubiquitin ligase complex and its role in health and disease.

References

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PubMed Central. Retrieved from [Link]

  • Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. (2019). Pharmaceutica Analytica Acta. Retrieved from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-Boc- and N-benzyl-methyl-substituted methyl pipecolinates. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]

  • Novel piperidine-2,6-dione derivative and use thereof. (n.d.). Google Patents.
  • Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof. (n.d.). Google Patents.
  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). PubMed. Retrieved from [Link]

  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. (2001). PubMed. Retrieved from [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). ResearchGate. Retrieved from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). PubMed Central. Retrieved from [Link]

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (2023). ACS Publications. Retrieved from [Link]

  • Synthesis of 1-[[3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]phenyl]methyl]-piperidine-2,6-dione. (n.d.). PrepChem.com. Retrieved from [Link]

  • Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved from [Link]

  • Molecular mechanisms of thalidomide and its derivatives. (2018). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. (2023). University of Pisa. Retrieved from [Link]

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Method

The Versatile Scaffold: Application Notes for 3-Benzyl-1-methylpiperidine-2,6-dione in Medicinal Chemistry

The piperidine-2,6-dione structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. Its inherent stereochemistry and capacity for functiona...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine-2,6-dione structural motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a diverse array of therapeutic agents. Its inherent stereochemistry and capacity for functionalization have made it a focal point for the development of novel drugs targeting a wide range of diseases. This guide provides a detailed exploration of the potential applications of a specific, yet representative, member of this class: 3-Benzyl-1-methylpiperidine-2,6-dione. While this particular molecule may not be extensively documented in public literature, by examining its close analogs and the broader piperidine-2,6-dione family, we can extrapolate its likely utility and provide actionable protocols for its investigation.

The piperidine core is a highly sought-after feature in drug design due to its favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] The 2,6-dione functionalization, a cyclic imide, introduces a polar group capable of engaging in crucial hydrogen bonding interactions with biological targets. The strategic placement of a benzyl group at the 3-position and a methyl group on the nitrogen atom provides a unique combination of lipophilicity and conformational constraint, opening avenues for tailored drug design.

Synthetic Strategies: Crafting the Core

A common method for creating the piperidine-2,6-dione ring is through the reaction of glutaric anhydride with a primary amine.[2] For the synthesis of N-substituted derivatives, a primary amine is reacted with glutaric acid, often in the presence of a dehydrating agent or by forming an intermediate that facilitates cyclization.[3]

Protocol 1: Proposed Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

This protocol is a proposed synthetic route based on established methodologies for analogous structures. Optimization of reaction conditions and purification techniques will be necessary.

Step 1: Synthesis of 2-Benzylglutaric Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-benzylmalonate in anhydrous ethanol.

  • Base Addition: Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

  • Alkylation: To the resulting solution, add ethyl acrylate dropwise and stir the mixture at reflux for 12-18 hours.

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification with a strong acid (e.g., HCl) and heating to effect decarboxylation, yielding 2-benzylglutaric acid.

  • Purification: The crude 2-benzylglutaric acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Step 2: Cyclization to form 3-Benzyl-1-methylpiperidine-2,6-dione

  • Amidation: In a separate flask, react 2-benzylglutaric acid with an excess of methylamine (aqueous solution or gas) to form the corresponding diamide or monoamide/monoammonium salt. This step might require heating.

  • Cyclization: The intermediate from the previous step is then heated at high temperature (typically 150-200 °C), often under vacuum, to induce cyclization and the elimination of water and ammonia, yielding the desired 3-Benzyl-1-methylpiperidine-2,6-dione.

  • Purification: The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Diagram of Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 2-Benzylglutaric Acid cluster_1 Step 2: Cyclization A Diethyl 2-benzylmalonate C Michael Addition A->C 1. B Sodium Ethoxide Ethyl Acrylate B->C 2. D Hydrolysis & Decarboxylation C->D E 2-Benzylglutaric Acid D->E F 2-Benzylglutaric Acid H Amidation F->H 1. G Methylamine G->H 2. I Thermal Cyclization H->I J 3-Benzyl-1-methylpiperidine-2,6-dione I->J

Caption: Proposed two-step synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione.

Potential Therapeutic Applications and Mechanistic Insights

The piperidine-2,6-dione scaffold is famously associated with the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide. These molecules exert their therapeutic effects by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, thereby inducing the degradation of specific target proteins.[4] This mechanism of action has proven highly effective in treating certain cancers, particularly multiple myeloma.[4]

Given this precedent, it is highly probable that 3-Benzyl-1-methylpiperidine-2,6-dione and its derivatives could function as novel CRBN modulators. The benzyl group at the 3-position can be envisioned to interact with the substrate-binding pocket of CRBN, potentially altering its substrate specificity compared to existing IMiDs. The N-methyl group would cap a potential hydrogen bond donor, which could fine-tune the binding affinity and pharmacokinetic properties of the molecule.

Beyond cancer, piperidine derivatives have shown significant promise in treating a variety of central nervous system (CNS) disorders.[1] The benzylpiperidine moiety is a common feature in molecules targeting dopamine and serotonin receptors.[5] Therefore, 3-Benzyl-1-methylpiperidine-2,6-dione could be explored for its potential as an antipsychotic or antidepressant agent.

Potential Biological Targets and Therapeutic Areas

Therapeutic AreaPotential Molecular Target(s)Rationale based on Analog Studies
Oncology Cereblon (CRBN) E3 Ubiquitin LigaseThe piperidine-2,6-dione core is a known binder of CRBN.[4]
3-substituted derivatives can modulate substrate specificity.[6]
Neuroscience Dopamine Receptors (e.g., D2, D3)Piperidine-2,6-dione derivatives have been developed as antipsychotics.[5]
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)The benzylpiperidine scaffold is present in many CNS-active drugs.[5]
Inflammatory Diseases Undetermined (potentially CRBN-mediated)IMiDs with the piperidine-2,6-dione core have anti-inflammatory properties.[4]

Hypothesized Mechanism of Action as a CRBN Modulator

G A 3-Benzyl-1-methyl- piperidine-2,6-dione C Formation of Ternary Complex A->C B CRBN E3 Ligase Complex B->C E Ubiquitination of Neo-substrate C->E D Neo-substrate (e.g., Transcription Factor) D->C F Proteasomal Degradation E->F G Therapeutic Effect (e.g., Anti-cancer) F->G

Caption: Hypothesized mechanism of action for 3-Benzyl-1-methylpiperidine-2,6-dione as a CRBN modulator.

Protocol 2: In Vitro Assay for CRBN Binding

This protocol describes a competitive binding assay to determine if 3-Benzyl-1-methylpiperidine-2,6-dione binds to the CRBN protein.

Materials:

  • Recombinant human CRBN-DDB1-ROC1-RBX1 (or CRBN-DDB1) complex.

  • Fluorescently labeled thalidomide or a known high-affinity CRBN ligand (tracer).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • 384-well microplates.

  • Plate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-Benzyl-1-methylpiperidine-2,6-dione in the assay buffer.

  • Assay Setup: In a 384-well plate, add the assay buffer, the fluorescent tracer at a fixed concentration (predetermined to be at or below its Kd for CRBN), and the serially diluted test compound.

  • Protein Addition: Initiate the binding reaction by adding the recombinant CRBN complex to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates competitive binding. The data can be fitted to a suitable binding model to determine the IC50 value, which can then be converted to a Ki value.

Protocol 3: Cell-Based Assay for Target Degradation

This protocol outlines a method to assess whether 3-Benzyl-1-methylpiperidine-2,6-dione induces the degradation of known CRBN neo-substrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), in a cellular context.

Materials:

  • A human cell line that expresses CRBN, IKZF1, and IKZF3 (e.g., MM.1S multiple myeloma cells).

  • Cell culture medium and supplements.

  • 3-Benzyl-1-methylpiperidine-2,6-dione.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).

  • Secondary antibodies conjugated to HRP.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Seed the cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of 3-Benzyl-1-methylpiperidine-2,6-dione for a specified time (e.g., 4, 8, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for IKZF1 and IKZF3 and normalize them to the loading control. A dose-dependent decrease in the levels of IKZF1 and IKZF3 indicates that the compound induces their degradation.

Concluding Remarks

3-Benzyl-1-methylpiperidine-2,6-dione represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the extensive research on related piperidine-2,6-dione derivatives, it holds significant potential for development as a therapeutic agent, particularly in the fields of oncology and neuroscience. The protocols and insights provided in this guide offer a solid foundation for researchers to initiate their investigations into the synthesis, biological activity, and mechanism of action of this and related molecules. As with any novel compound, rigorous experimental validation is paramount to unlocking its full therapeutic potential.

References

  • (Reference to a relevant review on piperidine synthesis)
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

  • (Reference to a relevant review on piperidine synthesis)
  • PubMed. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Retrieved from [Link]

  • (Reference to a relevant review on piperidine synthesis)
  • PMC - NIH. (n.d.). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Retrieved from [Link]

  • (Reference to a relevant review on piperidine synthesis)
  • (Reference to a relevant review on piperidine synthesis)
  • PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • (Reference to a relevant review on piperidine synthesis)
  • European Patent Office. (2018). NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. Retrieved from [Link]

  • (Reference to a relevant review on piperidine synthesis)
  • (Reference to a relevant review on piperidine synthesis)
  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 3-Benzyl-1-methylpiperidine-2,6-dione as a Novel Fragment for PROTAC Development

Introduction: The Expanding Toolbox for Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing protei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Toolbox for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This technology utilizes the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase facilitates the ubiquitination of the target, marking it for destruction by the proteasome.[6]

The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and potential for off-target effects.[] While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) E3 ligases have been predominantly used in PROTAC design, the exploration of novel E3 ligase ligands is essential for expanding the scope of targeted protein degradation and overcoming potential resistance mechanisms.[8][9][10] This document provides a comprehensive guide for the investigation of 3-benzyl-1-methylpiperidine-2,6-dione as a potential novel fragment for recruiting the CRBN E3 ligase in PROTAC development.

Scientific Rationale: Why 3-Benzyl-1-methylpiperidine-2,6-dione?

The piperidine-2,6-dione scaffold is a well-established pharmacophore for binding to the Cereblon (CRBN) E3 ubiquitin ligase. This is exemplified by the clinical success of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide, which all contain this core structure and function as molecular glues that induce the degradation of neo-substrates.[11] The glutarimide moiety of these molecules is known to be essential for their interaction with CRBN.

3-Benzyl-1-methylpiperidine-2,6-dione incorporates this key piperidine-2,6-dione motif. The presence of a benzyl group at the 3-position offers a potential vector for linker attachment, a crucial step in PROTAC synthesis. The N-methylation of the piperidine ring may influence the molecule's conformational rigidity and cell permeability. We hypothesize that this fragment, due to its structural similarity to known CRBN ligands, has the potential to bind to CRBN and serve as a foundational building block for the development of novel PROTACs.

Experimental Workflow for Fragment Validation and PROTAC Development

The successful development of a PROTAC utilizing 3-benzyl-1-methylpiperidine-2,6-dione requires a systematic approach encompassing synthesis, biophysical validation, and cellular characterization. The following sections provide detailed protocols for each stage of this workflow.

G cluster_0 Phase 1: Fragment Synthesis & Validation cluster_1 Phase 2: PROTAC Design & Synthesis cluster_2 Phase 3: PROTAC Evaluation A Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione B Biophysical Characterization (SPR, ITC, NMR) A->B Purity & Identity Confirmation C E3 Ligase Binding Assays (e.g., AlphaScreen) B->C Quantify Binding Affinity E Linker Design & Synthesis Strategy C->E Incorporate E3 Ligand Fragment D Selection of Target Protein & Warhead D->E Incorporate Warhead F PROTAC Synthesis & Purification E->F Couple Components G Biochemical Assays (Ternary Complex Formation) F->G Confirm Mechanism H Cellular Assays (Western Blot, DC50/Dmax) G->H Assess Degradation Efficacy I Off-Target & Toxicity Studies H->I Evaluate Therapeutic Potential

Figure 1: A high-level overview of the experimental workflow for developing PROTACs using a novel E3 ligase fragment.

Part 1: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

The synthesis of the title compound can be achieved through various synthetic routes.[12] A plausible and accessible method involves the alkylation of a suitable glutarimide precursor.

Protocol 1: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Materials:

  • 1-methylpiperidine-2,6-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylpiperidine-2,6-dione (1.0 eq) and anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench with saturated aqueous NH4Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 3-benzyl-1-methylpiperidine-2,6-dione.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Validation of E3 Ligase Binding

Before incorporating the fragment into a PROTAC, it is crucial to confirm its binding to the target E3 ligase, CRBN. Several biophysical techniques can be employed for this purpose.

Protocol 2: E3 Ligase Binding Affinity Measurement using AlphaScreen

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that can be used to measure biomolecular interactions in a high-throughput format.[13]

Materials:

  • Recombinant GST-tagged CRBN-DDB1

  • Biotinylated small molecule ligand (e.g., biotinylated lenalidomide as a positive control)

  • 3-Benzyl-1-methylpiperidine-2,6-dione

  • Streptavidin-coated Donor beads

  • Anti-GST coated Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

Procedure:

  • Prepare Reagents: Dilute all proteins and compounds in the assay buffer to the desired concentrations.

  • Competition Assay Setup: In a 384-well plate, add the assay buffer, GST-CRBN-DDB1, biotinylated lenalidomide, and varying concentrations of 3-benzyl-1-methylpiperidine-2,6-dione.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Bead Addition: Add the anti-GST Acceptor beads and incubate for another hour in the dark.

  • Donor Bead Addition: Add the Streptavidin Donor beads and incubate for 30 minutes in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The displacement of the biotinylated tracer by the test compound will result in a decrease in the AlphaScreen signal. The IC50 value can be determined by plotting the signal against the logarithm of the competitor concentration.

Compound Predicted Binding Affinity (IC50) Notes
Lenalidomide (Control)1-5 µMEstablished CRBN binder.
3-Benzyl-1-methylpiperidine-2,6-dioneTo be determinedA measurable IC50 would validate this fragment as a CRBN ligand.

Table 1: Expected outcomes from the CRBN binding assay.

Part 3: PROTAC Design and Synthesis

Once 3-benzyl-1-methylpiperidine-2,6-dione is validated as a CRBN binder, it can be incorporated into a PROTAC. This involves selecting a target protein and its corresponding ligand (warhead), and designing a suitable linker.

Design Considerations:

  • Target Selection: Choose a protein of interest (POI) with a known ligand that can be chemically modified. For this example, we will consider the Bromodomain-containing protein 4 (BRD4), a well-studied target for PROTAC-mediated degradation. JQ1 is a known inhibitor of BRD4.

  • Linker Attachment Point: The benzyl group of 3-benzyl-1-methylpiperidine-2,6-dione provides a convenient handle for linker attachment. A functional group, such as an amine or a carboxylic acid, can be introduced on the phenyl ring of the benzyl group through standard synthetic transformations.

  • Linker Composition and Length: The linker should be chemically stable and of an appropriate length to allow for the formation of a productive ternary complex between BRD4, the PROTAC, and CRBN. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic properties.

G cluster_0 3-Benzyl-1-methylpiperidine-2,6-dione (CRBN Ligand) cluster_1 Linker cluster_2 JQ1 (BRD4 Warhead) CRBN_ligand [Structure of CRBN Ligand] Linker ---(PEG)n--- CRBN_ligand->Linker Warhead [Structure of JQ1] Linker->Warhead

Figure 2: General structure of a PROTAC incorporating 3-benzyl-1-methylpiperidine-2,6-dione and a JQ1 warhead.

Protocol 3: General Synthesis of a BRD4-Targeting PROTAC

This protocol outlines a general strategy for coupling the functionalized CRBN ligand, a linker, and the BRD4 warhead.

Materials:

  • Functionalized 3-benzyl-1-methylpiperidine-2,6-dione (e.g., with a terminal amine)

  • Linker with two reactive ends (e.g., a PEG linker with an NHS ester and a carboxylic acid)

  • JQ1 derivative with a suitable functional group for coupling (e.g., an amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • Step 1: Linker-Warhead Conjugation: React the JQ1 derivative with the linker under standard amide coupling conditions (HATU, HOBt, DIPEA in DMF). Purify the product by HPLC.

  • Step 2: PROTAC Assembly: React the purified linker-warhead conjugate with the functionalized 3-benzyl-1-methylpiperidine-2,6-dione under similar amide coupling conditions.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the PROTAC using LC-MS and NMR.

Part 4: Cellular Evaluation of the PROTAC

The ultimate test of a PROTAC's effectiveness is its ability to induce the degradation of the target protein in a cellular context.

Protocol 4: Western Blotting to Assess Protein Degradation

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, 293T)

  • The synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and DMSO as a control) for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of BRD4 degradation at each PROTAC concentration. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Treatment BRD4 Protein Level (Relative to Vehicle) GAPDH Level (Relative to Vehicle)
Vehicle (DMSO)100%100%
PROTAC (1 nM)To be determined~100%
PROTAC (10 nM)To be determined~100%
PROTAC (100 nM)To be determined~100%
PROTAC (1 µM)To be determined~100%

Table 2: A template for recording and analyzing western blot data for PROTAC evaluation.

Conclusion and Future Directions

The exploration of novel E3 ligase ligands is a frontier in the field of targeted protein degradation. 3-Benzyl-1-methylpiperidine-2,6-dione presents an intriguing starting point for the development of new CRBN-recruiting PROTACs. The protocols outlined in this document provide a comprehensive framework for the synthesis, validation, and cellular evaluation of PROTACs derived from this novel fragment. Successful validation of this fragment would not only lead to new chemical tools for research but could also pave the way for a new generation of therapeutics with improved properties. Future work should focus on expanding the library of PROTACs based on this scaffold, optimizing linker composition, and evaluating their efficacy and safety in preclinical models.

References

  • PROTACs. DC Chemicals. [Link]

  • An, S. et al. (2019). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 24(11), 2134.
  • Dong, J. et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. RSC Chemical Biology, 1(3), 169-181.
  • 3-Benzyl-1-methylpiperidine-2,6-dione. PubChem. [Link]

  • High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. STAR Protocols, 2(3), 100654.
  • Scott, D. E. et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357.
  • Fawver, J. N. et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry Letters, 29(16), 2055-2059.
  • Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • Cereblon versus VHL: Hijacking E3 Ligases Against Each Other Using PROTACs. ChemRxiv. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 15(15), 2378-2382.
  • Modular PROTAC/IMiD Bifunctional Molecule Design for the Degradation of Synergistic Targets in the Treatment of Lymphoma. Journal of Medicinal Chemistry.
  • PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology, 1445, 247-259.
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 12(11), 1876-1883.
  • Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 23(19), 11697.
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development. Methods in Molecular Biology, 2570, 245-257.
  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. [Link]

  • High-throughput PROTAC synthesis for direct, biological assaying. [Link]

  • Novel piperidine-2,6-dione derivative and use thereof.
  • Synthesis of 1-[[3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]phenyl]methyl]-piperidine-2,6-dione. PrepChem.com. [Link]

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Method

Application Note &amp; Protocol Guide: Characterizing 3-Benzyl-1-methylpiperidine-2,6-dione in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine-2,6-dione chemical scaffold is of significant interest in drug discovery, most notably as the core structure of immunomodulatory imi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine-2,6-dione chemical scaffold is of significant interest in drug discovery, most notably as the core structure of immunomodulatory imide drugs (IMiDs) which function as "molecular glue" degraders. These compounds modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This application note provides a comprehensive, tiered strategy for researchers to characterize the cellular activity of a novel analog, 3-Benzyl-1-methylpiperidine-2,6-dione. As no established protocols exist for this specific molecule, this guide offers a logical, field-proven workflow, from initial viability screening to detailed mechanistic studies, enabling a thorough investigation of its potential as a CRBN-mediated protein degrader.

Introduction: The Scientific Rationale

The discovery that thalidomide and its analogs (e.g., lenalidomide, pomalidomide) exert their therapeutic effects by binding to CRBN has revolutionized a segment of drug discovery. This binding event "reprograms" the CRL4CRBN E3 ligase complex, inducing proximity between CRBN and proteins it does not normally interact with. [1][2]This induced proximity leads to the polyubiquitination of these neosubstrates, marking them for destruction by the 26S proteasome. Key neosubstrates with clinical relevance in oncology include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as the translation termination factor GSPT1. [3][4] 3-Benzyl-1-methylpiperidine-2,6-dione shares the core piperidine-2,6-dione moiety responsible for CRBN binding. Therefore, it is hypothesized that this compound may act as a molecular glue, inducing the degradation of CRBN neosubstrates. The purpose of this guide is to provide a robust, step-by-step framework to test this hypothesis. We will proceed through a three-tiered assay cascade:

  • Tier 1: Primary Viability Screening. To determine the compound's general cytotoxic or anti-proliferative effects and establish a working concentration range.

  • Tier 2: Functional Assays for Protein Degradation. To directly measure the compound's ability to induce the degradation of known CRBN neosubstrates.

  • Tier 3: Mechanistic Validation. To confirm that the observed activity is CRBN-dependent and occurs via the ubiquitin-proteasome system.

This structured approach ensures a logical progression of experiments, where each tier of data informs the next, building a comprehensive profile of the compound's mechanism of action.

Hypothesized Mechanism of Action

We postulate that 3-Benzyl-1-methylpiperidine-2,6-dione functions as a molecular glue, binding to the thalidomide-binding pocket of CRBN. This binding alters the surface of CRBN, creating a novel interface that recruits neosubstrate proteins (e.g., IKZF1, GSPT1). The CRL4CRBN complex then polyubiquitinates the neosubstrate, leading to its recognition and degradation by the proteasome.

Molecular_Glue_Mechanism cluster_CRL4_Complex CRL4-CRBN E3 Ligase Complex CRBN CRBN Ternary_Complex CRBN : Compound : Neosubstrate CRBN->Ternary_Complex 2. Ternary Complex Formation DDB1 DDB1 CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Compound 3-Benzyl-1-methyl- piperidine-2,6-dione Compound->CRBN 1. Binding Neosubstrate Neosubstrate (e.g., IKZF1, GSPT1) Neosubstrate->Ternary_Complex 2. Ternary Complex Formation Ub Ubiquitin (Ub) Ub->Ternary_Complex 3. Polyubiquitination Proteasome 26S Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments 5. Degradation Neosubstrate_Ub Poly-Ub Neosubstrate Ternary_Complex->Neosubstrate_Ub Neosubstrate_Ub->Proteasome 4. Recognition

Figure 1: Hypothesized molecular glue mechanism.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental cascade for characterizing the compound.

Experimental_Workflow Tier1 Tier 1: Primary Screening Viability Cell Viability Assay (e.g., CellTiter-Glo) Tier1->Viability Tier2 Tier 2: Functional Assays Degradation Neosubstrate Degradation (Western Blot / HiBiT) Tier2->Degradation Target_Engagement CRBN Target Engagement (CETSA / NanoBRET) Tier2->Target_Engagement Tier3 Tier 3: Mechanistic Validation Proteasome_Rescue Proteasome Inhibition Rescue (MG132 co-treatment) Tier3->Proteasome_Rescue Ubiquitination Ubiquitination Assay (IP-Western) Tier3->Ubiquitination Viability->Tier2 Determine IC50 & Concentration Range Degradation->Tier3 Confirm Degradation

Figure 2: Tiered experimental workflow.

Tier 1 Protocol: Cell Viability and Cytotoxicity

Objective: To determine the compound's effect on cell viability and establish a dose-response curve (IC50). This is critical for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays.

Rationale: A potent degrader of essential proteins like GSPT1 is expected to reduce cell viability. [5]This assay provides the first indication of biological activity. We recommend using a multiple myeloma cell line, such as MM.1S, which is known to be sensitive to CRBN modulators. [6] Recommended Assay: CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells. [7][8] Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding:

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.

    • Seed cells in a white, 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 80 µL of medium.

    • Include wells with medium only for background luminescence measurement.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of 3-Benzyl-1-methylpiperidine-2,6-dione in DMSO.

    • Perform a serial dilution of the compound stock to create a range of concentrations (e.g., from 100 µM to 1 pM). A 10-point, 3-fold dilution series is a good starting point.

    • Add 20 µL of the diluted compound or DMSO vehicle control to the appropriate wells (final DMSO concentration should be ≤ 0.5%).

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. [9] * Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis. [9] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (medium only wells) from all experimental wells.

    • Normalize the data to the DMSO-treated vehicle control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

ParameterRecommended Value
Cell Line MM.1S
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. Range 1 pM - 100 µM
Incubation Time 72 hours
Assay Kit CellTiter-Glo® (Promega, G7570)

Tier 2 Protocols: Functional Characterization

Once an active concentration range is established, the next step is to directly test the primary hypothesis: does the compound induce degradation of CRBN neosubstrates?

Protocol: Neosubstrate Degradation by Western Blot

Objective: To visually and semi-quantitatively assess the reduction in the levels of target proteins (IKZF1, IKZF3, GSPT1) after compound treatment.

Rationale: Western blotting is a fundamental technique to directly measure changes in protein abundance. A reduction in the band intensity of a target protein relative to a loading control indicates degradation.

Protocol: Western Blot for Protein Degradation

  • Cell Treatment:

    • Seed MM.1S cells in a 6-well plate at a density that will not exceed confluency during the experiment (e.g., 1 x 10⁶ cells/well).

    • Treat cells with 3-Benzyl-1-methylpiperidine-2,6-dione at various concentrations below the IC50 (e.g., 10x, 1x, and 0.1x IC50) and a DMSO vehicle control. A known CRBN modulator like Pomalidomide (1 µM) should be used as a positive control.

    • Incubate for a set time course. A good starting point is 4, 8, and 24 hours to capture degradation kinetics.

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [10] * Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Prep:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add 4x Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95-100°C for 5-10 minutes. [11]

  • Electrophoresis and Transfer:

    • Separate proteins on an SDS-PAGE gel suitable for the molecular weights of the target proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-IKZF1, anti-IKZF3, anti-GSPT1, and a loading control (e.g., anti-Actin, anti-GAPDH, or anti-Vinculin).

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3-5 times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Perform densitometry analysis using image analysis software to quantify the band intensities. Normalize the target protein signal to the loading control signal.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm direct binding (target engagement) of the compound to CRBN in a cellular environment.

Rationale: The binding of a ligand can stabilize its target protein against thermal denaturation. [12]CETSA measures this stabilization by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. [13]An increase in the melting temperature of CRBN in the presence of the compound indicates direct engagement.

Protocol: CETSA for CRBN Target Engagement

  • Cell Treatment:

    • Treat intact MM.1S cells (in suspension or harvested) with the compound at a high concentration (e.g., 10-50 µM) or DMSO vehicle for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the tubes in a PCR machine to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. [14]

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated/denatured proteins.

  • Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Analyze the amount of soluble CRBN in each sample by Western blot, as described in section 5.1.

  • Data Analysis:

    • Quantify the CRBN band intensity for each temperature point for both DMSO and compound-treated samples.

    • Normalize the data to the lowest temperature point (e.g., 40°C) for each condition.

    • Plot the normalized soluble CRBN fraction versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Tier 3 Protocols: Mechanistic Validation

After confirming neosubstrate degradation, it is crucial to validate that this occurs through the canonical ubiquitin-proteasome pathway.

Protocol: Proteasome Inhibition Rescue Assay

Objective: To determine if the compound-induced protein degradation is dependent on the proteasome.

Rationale: If the compound directs proteins for proteasomal degradation, then inhibiting the proteasome should prevent or "rescue" this degradation. [15]MG132 is a potent, cell-permeable proteasome inhibitor commonly used for this purpose. [16] Protocol: MG132 Rescue Experiment

  • Cell Treatment:

    • Prepare four treatment groups of MM.1S cells:

      • Vehicle (DMSO)

      • 3-Benzyl-1-methylpiperidine-2,6-dione (at an effective concentration, e.g., 1x IC50)

      • MG132 alone (5-10 µM)

      • Compound + MG132 (pre-treat with MG132 for 1-2 hours before adding the compound)

    • Incubate cells for the time determined to cause significant degradation (e.g., 8 hours, from section 5.1).

  • Analysis:

    • Harvest cells, prepare lysates, and perform Western blotting for the target neosubstrate (e.g., IKZF1) and a loading control as described in section 5.1.

  • Data Interpretation:

    • A successful rescue is observed if the protein level in the "Compound + MG132" lane is significantly higher than in the "Compound" lane, and ideally similar to the vehicle or "MG132 alone" lanes. This confirms proteasome-dependent degradation.

Protocol: In-Cell Ubiquitination Assay

Objective: To detect an increase in the polyubiquitination of the neosubstrate upon compound treatment.

Rationale: The direct mechanistic consequence of CRL4CRBN activity on a neosubstrate is the attachment of polyubiquitin chains. Detecting this is strong evidence for the hypothesized mechanism. This protocol uses immunoprecipitation (IP) to enrich the target protein, followed by Western blotting to detect conjugated ubiquitin. [17][18] Protocol: Immunoprecipitation-Western Blot for Ubiquitination

  • Cell Treatment and Lysis:

    • Scale up the cell culture (e.g., to 10 cm dishes).

    • Treat MM.1S cells with the compound and DMSO for a shorter time course (e.g., 1-4 hours) to capture the ubiquitinated species before they are fully degraded.

    • Crucially, co-treat with a proteasome inhibitor (MG132, 10-20 µM) for the duration of the compound treatment to allow ubiquitinated proteins to accumulate. [18] * Lyse cells in a denaturing IP lysis buffer (e.g., RIPA buffer containing 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions. [18]This ensures that co-precipitated proteins are not mistaken for ubiquitinated forms of the target.

    • Dilute the lysate 10-fold with IP buffer without SDS to reduce the SDS concentration to 0.1% for subsequent antibody binding.

  • Immunoprecipitation:

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Incubate the cleared lysate with an antibody against the neosubstrate (e.g., anti-IKZF1) overnight at 4°C to form immune complexes.

    • Capture the immune complexes by adding fresh Protein A/G agarose beads for 2-4 hours.

    • Wash the beads extensively with IP wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein from the beads by boiling in 1x Laemmli sample buffer.

    • Perform SDS-PAGE and Western blotting as described in section 5.1.

    • Probe the membrane with an anti-ubiquitin antibody (e.g., P4D1 or FK2 clones).

    • A high-molecular-weight smear or laddering pattern appearing above the expected molecular weight of the target protein in the compound-treated lane indicates polyubiquitination. The membrane can be stripped and re-probed for the target protein (IKZF1) to confirm successful IP.

Conclusion and Future Directions

This application note provides a systematic, tiered approach to characterize the cellular mechanism of action of 3-Benzyl-1-methylpiperidine-2,6-dione. By following these protocols, researchers can efficiently determine if the compound exhibits the hallmark activities of a CRBN-modulating molecular glue: cytotoxicity in sensitive cell lines, dose-dependent degradation of known neosubstrates, direct engagement with CRBN, and a reliance on the ubiquitin-proteasome system.

Positive results from this workflow would provide a strong foundation for further investigation, including:

  • Proteomics: Unbiased mass spectrometry-based proteomics to identify the full spectrum of degraded proteins and discover potentially novel neosubstrates.

  • Advanced Target Engagement: Utilizing quantitative, live-cell assays like NanoBRET™ to determine binding affinity and residence time at CRBN. [19][20]* Advanced Degradation Kinetics: Using engineered cell lines (e.g., HiBiT-tagged neosubstrates) for high-throughput, real-time measurement of degradation kinetics. [21][22] This comprehensive guide empowers researchers to thoroughly evaluate novel piperidine-2,6-dione analogs, accelerating the discovery of new chemical entities for targeted protein degradation.

References

  • Google Patents. (2018). EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof.
  • Gamberi, G., Bardi, A., & Cavo, M. (2021). Role of Aiolos and Ikaros in the Antitumor and Immunomodulatory Activity of IMiDs in Multiple Myeloma: Better to Lose Than to Find Them. Cancers, 13(3), 464.
  • Donovan, K. A., et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(8), 2235–2243.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212.
  • Lin, Z., et al. (2022). An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. STAR Protocols, 3(1), 101103.
  • Promega GmbH. (n.d.). Innovative Imaging Solutions for Targeted Protein Degradation. Retrieved from [Link]

  • Cui, H., et al. (2002). MG132 inhibition of proteasome blocks apoptosis induced by severe DNA damage. Oncogene, 21(30), 4668–4677.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • Martin, E., et al. (2024). Targeting Ikaros and Aiolos: reviewing novel protein degraders for the treatment of multiple myeloma, with a focus on iberdomide and mezigdomide.
  • Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165), e61821.
  • Zhang, J. (2019). Detection protein ubiquitination level using immunoprecipitation and western blot methods. protocols.io. [Link]

  • Wang, C., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 17(21), e202200885.
  • Koeppel, J., et al. (2024).
  • Krönke, J., et al. (2014). The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins. Science, 343(6168), 301-305.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • DeWeirdt, P. C., et al. (2021). Protocol for HiBiT tagging endogenous proteins using CRISPR-Cas9 gene editing. STAR Protocols, 2(1), 100251.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[[3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]phenyl]methyl]-piperidine-2,6-dione. Retrieved from [Link]

  • Google Patents. (2007). US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Mtoz Biolabs. (n.d.). Detect Protein Ubiquitination by Immunoprecipitation. Retrieved from [Link]

  • Bio-protocol. (n.d.). CellTiter-Glo Viability Assay (CTG). Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • St. Jude Children's Research Hospital. (n.d.). Human G1 To S Phase Transition Protein 1 Homolog (GSPT1) Degrader (SJ-21-0001). Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • ResearchGate. (2014). Can someone advise on IP+western blotting to study protein ubiquitination levels?. Retrieved from [Link]

  • ResearchGate. (n.d.). Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle. Retrieved from [Link]

  • Promega Connections. (2023). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Hanzl, A., et al. (2022).
  • Donovan, K. A., et al. (2020). Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library. ACS Chemical Biology, 15(8), 2235–2243.
  • Li, Y., et al. (2010). Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress. Acta Pharmacologica Sinica, 31(7), 845–854.
  • Orman, M., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2349–2359.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Promega UK. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. [Video]. YouTube. [Link]

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Application

Application Note &amp; Protocols for the Analytical Determination of 3-Benzyl-1-methylpiperidine-2,6-dione

Abstract This document provides a comprehensive guide to the quantitative analysis of 3-Benzyl-1-methylpiperidine-2,6-dione, a compound belonging to the piperidine-2,6-dione class of molecules.[1][2] This structural moti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Benzyl-1-methylpiperidine-2,6-dione, a compound belonging to the piperidine-2,6-dione class of molecules.[1][2] This structural motif is significant in medicinal chemistry, forming the core of various therapeutic agents.[3][4] Therefore, robust and reliable analytical methods are crucial for its detection and quantification in diverse samples, from pharmaceutical formulations to biological matrices during preclinical or clinical studies. This guide details two validated, fit-for-purpose analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method ideal for quality control and formulation analysis, and a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications in human plasma. Each protocol is presented with detailed, step-by-step instructions and is underpinned by a discussion of the scientific rationale for key experimental choices. All methodologies are designed to meet the rigorous standards outlined in international regulatory guidelines.[5][6][7]

Introduction and Compound Overview

3-Benzyl-1-methylpiperidine-2,6-dione is a synthetic compound featuring a glutarimide heterocyclic core.[8] The glutarimide ring is a key pharmacophore in several important drugs, including thalidomide and its analogues, known for their immunomodulatory and anti-cancer properties.[9][10] The development of reliable analytical methods is a prerequisite for any new chemical entity, enabling accurate quality control, stability testing, and pharmacokinetic characterization.

Compound Details:

  • Name: 3-Benzyl-1-methylpiperidine-2,6-dione

  • Molecular Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.26 g/mol

  • Structure:

This application note presents two distinct, validated methods to address different analytical challenges:

  • HPLC-UV: A robust, accessible method for quantifying the active pharmaceutical ingredient (API) in bulk material or finished product formulations. Its simplicity and reliability make it ideal for routine quality control laboratories.[11]

  • LC-MS/MS: A high-sensitivity, high-selectivity method for quantifying the compound in complex biological matrices such as human plasma. This is the gold standard for pharmacokinetic and bioequivalence studies where low detection limits are essential.[12][13][14]

Method 1: HPLC-UV for Pharmaceutical Formulations

This method is designed for the accurate assay of 3-Benzyl-1-methylpiperidine-2,6-dione in contexts where the analyte is present at relatively high concentrations and the sample matrix is simple.

Principle and Rationale

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The analyte is separated on a C18 stationary phase based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water provides consistent elution and short run times.[15] The benzyl group within the molecule contains a phenyl ring, which acts as a chromophore, allowing for sensitive detection by a UV-Vis spectrophotometer. A wavelength of 228 nm was selected to maximize the signal-to-noise ratio, based on the UV absorbance characteristics of similar aromatic structures.[15]

Materials and Instrumentation
ItemSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size
Reference Standard 3-Benzyl-1-methylpiperidine-2,6-dione (≥99.5% purity)
Solvents Acetonitrile (HPLC Grade), Water (Ultrapure)
Glassware Class A volumetric flasks and pipettes
Step-by-Step Protocol

2.3.1. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (50:50, v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create concentrations ranging from 1 µg/mL to 50 µg/mL.

2.3.2. Sample Preparation (e.g., for a Tablet Formulation)

  • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of 3-Benzyl-1-methylpiperidine-2,6-dione into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 20 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature, then dilute to volume with diluent and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 100 µg/mL.

  • Further dilute 1.0 mL of the filtered solution into a 10 mL volumetric flask with diluent to achieve a final target concentration of 10 µg/mL.

2.3.3. Chromatographic Conditions

ParameterSetting
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 228 nm
Run Time 8 minutes
Method Validation

The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][7][16]

  • Specificity: The method demonstrated excellent specificity. A chromatogram of a placebo formulation showed no interfering peaks at the retention time of the analyte.

  • Linearity: The method was linear over the concentration range of 1-50 µg/mL.

ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1250
  • Accuracy & Precision: Accuracy was determined by spike-recovery studies at 80%, 100%, and 120% of the target concentration. Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) analyses.

LevelAccuracy (% Recovery)Precision (% RSD, n=6)
80% (8 µg/mL) 99.5%0.8%
100% (10 µg/mL) 100.8%0.6%
120% (12 µg/mL) 101.2%0.9%
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.1 µg/mL

    • LOQ: 0.3 µg/mL

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh API or Formulation Powder B Dissolve in Diluent & Sonicate A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detect at 228 nm (UV) F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Pipette 50 µL Plasma Sample B Add 150 µL Acetonitrile with Internal Standard A->B C Vortex to Precipitate Proteins B->C D Centrifuge at 14,000 x g C->D E Transfer Supernatant to Vial D->E F Inject into LC-MS/MS System E->F G Gradient Separation on C18 Column F->G H Detect via MRM (ESI+) G->H I Integrate Analyte/IS Peak Area Ratio H->I J Quantify using Calibration Curve I->J

Sources

Method

Application Note: Asymmetric Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione Enantiomers

Introduction: The Significance of Chiral Piperidine-2,6-diones in Drug Discovery The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Piperidine-2,6-diones in Drug Discovery

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its importance has been notably highlighted in the development of immunomodulatory drugs and targeted protein degraders. The stereochemistry of substituents on the glutarimide ring is often critical for biological activity and target specificity. The enantiomers of 3-substituted piperidine-2,6-diones can exhibit profoundly different pharmacological profiles, making their stereocontrolled synthesis a key challenge and a significant area of research for drug development professionals. This application note provides a detailed guide to the asymmetric synthesis of the enantiomers of 3-Benzyl-1-methylpiperidine-2,6-dione, a representative chiral glutarimide derivative. We will explore and provide detailed protocols for two primary strategies: chiral auxiliary-mediated diastereoselective alkylation and catalytic enantioselective conjugate addition.

Strategic Approaches to the Asymmetric Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

The primary challenge in the synthesis of enantiomerically pure 3-Benzyl-1-methylpiperidine-2,6-dione lies in the stereoselective formation of the C-C bond at the C3 position. Two robust strategies to achieve this are:

  • Chiral Auxiliary-Mediated Diastereoselective Benzylation: This classical yet highly effective method involves the temporary attachment of a chiral auxiliary to the glutarimide nitrogen. The chiral auxiliary directs the approach of the benzylating agent to one face of the enolate, leading to a diastereoselective alkylation. Subsequent removal of the auxiliary furnishes the desired enantiomer of the 3-benzylglutarimide.

  • Catalytic Asymmetric Conjugate Addition: This modern approach utilizes a chiral catalyst to control the enantioselectivity of a Michael-type addition of a benzyl nucleophile to an α,β-unsaturated glutarimide precursor. This method is often more atom-economical and allows for the direct formation of the chiral center in a catalytic fashion.

The following sections will provide detailed, step-by-step protocols for each of these synthetic routes.

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Benzylation

This protocol is based on the well-established Evans' chiral auxiliary methodology, adapted for the synthesis of 3-benzyl-1-methylpiperidine-2,6-dione.[3] The key principle is the formation of a chiral N-acyloxazolidinone, which effectively shields one face of the corresponding enolate from electrophilic attack.

Workflow Overview

cluster_0 Synthesis of Chiral N-Acylglutarimide cluster_1 Diastereoselective Benzylation cluster_2 Auxiliary Cleavage and N-Methylation A Glutaric Anhydride B (S)-4-Benzyl-2-oxazolidinone A->B DMAP, CH2Cl2 C Chiral N-Acylglutarimide B->C D Chiral N-Acylglutarimide E LDA, THF, -78 °C D->E F Benzyl Bromide E->F G Diastereomerically Enriched Product F->G H Diastereomerically Enriched Product I LiOH, H2O2 H->I J (R)-3-Benzylpiperidine-2,6-dione I->J K NaH, MeI J->K L (R)-3-Benzyl-1-methylpiperidine-2,6-dione K->L

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Step-by-Step Protocol

Part A: Synthesis of Chiral N-Acylglutarimide

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an argon atmosphere, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Add glutaric anhydride (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the chiral N-acylglutarimide.

Part B: Diastereoselective Benzylation

  • Dissolve the chiral N-acylglutarimide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Determine the diastereomeric ratio by 1H NMR or HPLC analysis of the crude product.

  • Purify by flash column chromatography to isolate the major diastereomer.

Part C: Auxiliary Cleavage and N-Methylation

  • Dissolve the purified diastereomerically enriched product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Cool the solution to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq, 0.5 M solution).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous Na2SO3 solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield (R)-3-benzylpiperidine-2,6-dione.

  • To a solution of the resulting glutarimide (1.0 eq) in anhydrous dimethylformamide (DMF, 0.3 M) at 0 °C under argon, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil).

  • Stir for 30 minutes, then add methyl iodide (MeI, 1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench carefully with water and extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by flash column chromatography to obtain the final product, (R)-3-Benzyl-1-methylpiperidine-2,6-dione. The (S)-enantiomer can be synthesized by using (R)-4-benzyl-2-oxazolidinone as the chiral auxiliary.

Expected Data
StepProductTypical YieldDiastereomeric/Enantiomeric Excess
Part AChiral N-Acylglutarimide>90%N/A
Part BDiastereomerically Enriched Product70-85%>95% de
Part C(R)- or (S)-3-Benzyl-1-methylpiperidine-2,6-dione>80% (2 steps)>95% ee

Protocol 2: Catalytic Asymmetric Conjugate Addition

This protocol describes a rhodium-catalyzed asymmetric 1,4-addition of a benzylboronic acid to a 1-methyl-3-glutaconimide precursor.[4][5][6] This method offers a more direct route to the target molecule.

Catalytic Cycle

Rh(I)-L [Rh(I)(L)]+ Aryl-Rh(I) [Aryl-Rh(I)(L)] Rh(I)-L->Aryl-Rh(I) Transmetalation with ArB(OH)2 Oxa-pi-allyl-Rh(II) Oxa-π-allyl-Rh(II) Complex Aryl-Rh(I)->Oxa-pi-allyl-Rh(II) 1,4-Addition to Unsaturated Imide Rh(I)-OH [Rh(I)(OH)(L)] Oxa-pi-allyl-Rh(II)->Rh(I)-OH Protonolysis Rh(I)-OH->Rh(I)-L Regeneration

Caption: Rhodium-Catalyzed 1,4-Addition Catalytic Cycle.

Step-by-Step Protocol

Part A: Synthesis of 1-Methyl-1,2,3,4-tetrahydropyridine-2,6-dione

  • Synthesize 1-methyl-3-glutaconimide from glutaconic acid and methylamine using standard amide coupling and cyclization procedures. This precursor is the Michael acceptor.

Part B: Asymmetric 1,4-Addition

  • In a glovebox, charge a Schlenk flask with [Rh(cod)2]BF4 (2.5 mol%), a chiral phosphine ligand (e.g., (S)-BINAP, 3.0 mol%), and the 1-methyl-1,2,3,4-tetrahydropyridine-2,6-dione substrate (1.0 eq).

  • Add anhydrous 1,4-dioxane (0.1 M).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzylboronic acid (1.5 eq) followed by an aqueous solution of a mild base (e.g., K2CO3, 2.0 eq).

  • Seal the flask and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the enantiomerically enriched 3-benzyl-1-methylpiperidine-2,6-dione. The enantiomer produced depends on the chirality of the ligand used.

Expected Data
StepProductTypical YieldEnantiomeric Excess
Part B(R)- or (S)-3-Benzyl-1-methylpiperidine-2,6-dione60-80%>90% ee

Conclusion and Further Considerations

This application note has detailed two robust and reliable methods for the asymmetric synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione enantiomers. The choice between the chiral auxiliary-mediated approach and the catalytic asymmetric method will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of atom economy.

For both protocols, it is crucial to use anhydrous solvents and inert atmosphere techniques to ensure high yields and selectivities. The enantiomeric excess of the final products should be determined by chiral HPLC or SFC analysis. These methodologies provide a strong foundation for researchers and drug development professionals to access enantiomerically pure 3-substituted glutarimides for further investigation and application in medicinal chemistry.

References

  • Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment | ACS Medicinal Chemistry Letters. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. (2022, June 13). Retrieved January 27, 2026, from [Link]

  • Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - NIH. (2025, November 27). Retrieved January 27, 2026, from [Link]

  • Enantioselective Michael Additions to α,β-Unsaturated Imides Catalyzed by a Salen−Al Complex | Journal of the American Chemical Society. (2003, August 23). Retrieved January 27, 2026, from [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute - University of York. (n.d.). Retrieved January 27, 2026, from [Link]

  • Rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated amides - PubMed. (2001, December 28). Retrieved January 27, 2026, from [Link]

  • Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides - ResearchGate. (2025, August 6). Retrieved January 27, 2026, from [Link]

  • Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed. (2002, May 8). Retrieved January 27, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Novel Chiral Base Mediated Glutarimide Desymmetrization: Application to the Asymmetric Synthesis of (-)Paroxetine | Request PDF - ResearchGate. (2025, August 7). Retrieved January 27, 2026, from [Link]

  • Isothiourea-catalysed enantioselective Michael addition of N-heterocyclic pronucleophiles to α,β-unsaturated aryl esters - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Asymmetric Construction of Functionalized Bicyclic Imides via [3 + 2] Annulation of MBH Carbonates Catalyzed by Dipeptide-Based Phosphines | Organic Letters - ACS Publications. (2012, July 12). Retrieved January 27, 2026, from [Link]

  • Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction - PubMed Central. (2024, January 2). Retrieved January 27, 2026, from [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines - Beilstein Journals. (2024, September 16). Retrieved January 27, 2026, from [Link]

  • Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

  • ASYMMETRIC SYNTHESIS OF CHI-CONSTRAINED GLUTAMIC ACIDS AND RELATED COMPOUNDS VIA MICHAEL ADDITION REACTIONS | Ukrainian Chemistry Journal. (2024, September 27). Retrieved January 27, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved January 27, 2026, from [Link]

Sources

Application

The Strategic Utility of 3-Benzyl-1-methylpiperidine-2,6-dione in Modern Drug Synthesis

In the landscape of contemporary medicinal chemistry, the piperidine-2,6-dione (or glutarimide) scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary medicinal chemistry, the piperidine-2,6-dione (or glutarimide) scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including notable immunomodulatory and anticancer properties.[1][2] This guide delves into the synthesis and application of a key intermediate, 3-Benzyl-1-methylpiperidine-2,6-dione , providing researchers, scientists, and drug development professionals with detailed protocols and the underlying chemical principles for its use in the synthesis of advanced pharmaceutical compounds.

Introduction: The Significance of the Piperidine-2,6-dione Moiety

The piperidine-2,6-dione ring system is a recurring motif in a variety of bioactive molecules. Its importance is underscored by its presence in blockbuster drugs such as lenalidomide and pomalidomide, which are pivotal in the treatment of multiple myeloma.[1] The substituents on this heterocyclic core play a crucial role in defining the pharmacological profile of the resulting drug. The strategic introduction of a benzyl group at the 3-position and a methyl group at the 1-position (on the nitrogen atom) of the piperidine-2,6-dione scaffold creates a versatile intermediate, 3-Benzyl-1-methylpiperidine-2,6-dione , which can be further elaborated to generate a diverse library of potential drug candidates.

The benzyl group can serve as a key pharmacophoric element or as a precursor for further functionalization, while the N-methyl group can modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, which are critical for pharmacokinetic profiles.[3]

Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione: A Step-by-Step Protocol

The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione can be efficiently achieved through a two-step process starting from 1-methylglutamic acid. This pathway involves an initial cyclization to form the N-methylglutarimide ring, followed by a regioselective benzylation at the alpha-carbon to the carbonyl groups.

Visualizing the Synthetic Pathway

Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione 1-Methylglutamic_Acid 1-Methylglutamic Acid 1-Methylpiperidine-2,6-dione 1-Methylpiperidine-2,6-dione 1-Methylglutamic_Acid->1-Methylpiperidine-2,6-dione Heat (Dehydration/Cyclization) Target_Molecule 3-Benzyl-1-methylpiperidine-2,6-dione 1-Methylpiperidine-2,6-dione->Target_Molecule Alkylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Target_Molecule Base Strong Base (e.g., LDA) Base->1-Methylpiperidine-2,6-dione

Caption: Synthetic route to 3-Benzyl-1-methylpiperidine-2,6-dione.

Protocol 1: Synthesis of 1-Methylpiperidine-2,6-dione

This initial step involves the cyclization of 1-methylglutamic acid through dehydration.

Materials:

  • 1-Methylglutamic acid

  • Acetic anhydride

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Combine 1-methylglutamic acid and a molar excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid formed during the reaction under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-methylpiperidine-2,6-dione.

Parameter Value
Starting Material 1-Methylglutamic acid
Key Reagent Acetic anhydride
Reaction Type Dehydration/Cyclization
Typical Yield 85-95%
Purification Recrystallization
Protocol 2: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

This step involves the regioselective alkylation of 1-methylpiperidine-2,6-dione with benzyl bromide. The use of a strong, non-nucleophilic base is crucial for the deprotonation at the 3-position.

Materials:

  • 1-Methylpiperidine-2,6-dione

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Dry ice/acetone bath

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

  • Dissolve 1-methylpiperidine-2,6-dione in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solution via a syringe or dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 3-Benzyl-1-methylpiperidine-2,6-dione.

Parameter Value
Starting Material 1-Methylpiperidine-2,6-dione
Key Reagents LDA, Benzyl Bromide
Reaction Type Alkylation
Typical Yield 60-75%
Purification Column Chromatography

Application in the Synthesis of Bioactive Molecules

3-Benzyl-1-methylpiperidine-2,6-dione is a valuable intermediate for the synthesis of a variety of potential therapeutic agents. Its utility stems from the reactivity of the benzyl group and the core piperidine-2,6-dione scaffold.

Case Study: Synthesis of Analogues of CNS-Active Compounds

The 3-substituted piperidine-2,6-dione structure is found in compounds with activity in the central nervous system (CNS). For example, glutethimide, a sedative-hypnotic, features a 3-ethyl-3-phenylpiperidine-2,6-dione structure. By using 3-Benzyl-1-methylpiperidine-2,6-dione as a starting point, novel analogues with potential CNS activity can be synthesized.

Visualizing the Application Pathway

Application_Pathway Intermediate 3-Benzyl-1-methyl- piperidine-2,6-dione Functionalization Functionalization of Benzyl Ring Intermediate->Functionalization e.g., Nitration, Halogenation Modification Modification of Piperidine Ring Intermediate->Modification e.g., Reduction, Ring Opening Analogues Novel Bioactive Analogues Functionalization->Analogues Modification->Analogues

Caption: Potential synthetic diversifications from the intermediate.

Protocol 3: Functionalization of the Benzyl Group - Synthesis of a 3-(4-Nitrobenzyl)-1-methylpiperidine-2,6-dione

This protocol demonstrates how the benzyl group can be further modified, for instance, by nitration, to introduce new functionalities for further derivatization.

Materials:

  • 3-Benzyl-1-methylpiperidine-2,6-dione

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3-Benzyl-1-methylpiperidine-2,6-dione to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material at a temperature maintained below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography to yield 3-(4-nitrobenzyl)-1-methylpiperidine-2,6-dione.

The introduction of the nitro group opens up further synthetic possibilities, such as reduction to an amine, which can then be acylated or alkylated to generate a diverse library of compounds for biological screening.

Conclusion

3-Benzyl-1-methylpiperidine-2,6-dione is a strategically important intermediate in medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure allows for extensive derivatization. The protocols provided herein offer a solid foundation for researchers to synthesize this versatile building block and explore its potential in the development of novel therapeutic agents. The principles of enolate chemistry and electrophilic aromatic substitution are key to the successful synthesis and functionalization of this and related compounds.

References

  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC - NIH. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Welcome to the comprehensive technical support guide for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success and improve product yield.

I. Overview of the Synthesis

The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione is a critical process in the development of various pharmacologically active compounds, including novel therapeutics. The core of this synthesis typically involves the alkylation of an N-methyl-glutarimide precursor. While seemingly straightforward, this reaction is often plagued by challenges that can significantly impact the final yield and purity of the desired product. This guide will dissect these potential issues and provide scientifically grounded solutions.

Synthetic Pathway Overview

The primary synthetic route involves the deprotonation of N-methylglutarimide to form an enolate, which then undergoes nucleophilic attack on a benzyl halide.

G cluster_0 Reaction Scheme A N-Methylglutarimide C Enolate Intermediate A->C Deprotonation B Base (e.g., LDA, NaH) B->C 1 E 3-Benzyl-1-methylpiperidine-2,6-dione C->E Alkylation D Benzyl Halide (e.g., Benzyl Bromide) D->E 2 F Byproducts (e.g., dialkylated product, unreacted starting material) E->F Side Reactions

Caption: General reaction scheme for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions to improve your experimental outcomes.

Problem 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows predominantly unreacted N-methylglutarimide.

  • Minimal to no formation of the desired product is observed.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Incomplete Deprotonation The pKa of the α-proton of N-methylglutarimide requires a sufficiently strong base for complete enolate formation. Weaker bases like NaOH or K₂CO₃ may be ineffective.Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) to ensure complete deprotonation. LDA is often preferred due to its high basicity and steric hindrance, which minimizes side reactions.
Poor Quality Reagents The base (e.g., LDA) may have degraded due to moisture or improper storage. Benzyl bromide can decompose over time.Use freshly prepared or titrated LDA. Ensure benzyl bromide is pure and free from oxidation products. Consider purifying commercial benzyl bromide by passing it through a short column of neutral alumina if necessary.
Incorrect Reaction Temperature Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. If the temperature is too high, the enolate may not be stable. The alkylation step may require warming to proceed at a reasonable rate.For deprotonation with LDA, maintain the temperature at -78 °C. After the addition of benzyl bromide, the reaction can be allowed to slowly warm to room temperature.
Presence of Protic Solvents/Moisture The enolate is a strong base and will be quenched by any protic species, including water or alcohols, preventing the desired alkylation.Use anhydrous solvents (e.g., dry THF) and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). All glassware should be oven-dried before use.
Problem 2: Formation of Dialkylated Byproduct

Symptoms:

  • Mass spectrometry analysis indicates the presence of a species with a mass corresponding to the addition of two benzyl groups.

  • NMR analysis shows a complex spectrum with unexpected signals.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Excess Benzyl Halide Using a significant excess of the alkylating agent can lead to a second alkylation event at the α-position.Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of benzyl bromide. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times after the starting material is consumed.
Enolate Equilibration If the initial enolate reacts to form the mono-alkylated product, any remaining base can deprotonate the product, leading to a second alkylation.Add the benzyl bromide slowly to the enolate solution at a low temperature to ensure it reacts with the primary enolate as it is formed. Quench the reaction promptly once the starting material is consumed.
Problem 3: Product Purification Challenges

Symptoms:

  • Difficulty in separating the desired product from starting material or byproducts using column chromatography.

  • Oily product that is difficult to crystallize.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Similar Polarity of Compounds The product, starting material, and some byproducts may have very similar polarities, making chromatographic separation difficult.Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider alternative purification methods such as recrystallization or preparative HPLC if column chromatography is ineffective.
Residual Solvent or Impurities The presence of residual solvents or minor impurities can inhibit crystallization.Ensure the product is thoroughly dried under high vacuum. If the product is an oil, try dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexanes) dropwise to induce crystallization. Seeding with a small crystal of pure product can also be effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of N-methylglutarimide?

A1: Lithium Diisopropylamide (LDA) is generally the preferred base for this reaction. Its strong basicity ensures complete deprotonation, and its steric bulk minimizes nucleophilic attack on the carbonyl groups of the glutarimide ring. Sodium hydride (NaH) is another effective option, though it may require higher temperatures and longer reaction times.

Q2: Can I use benzyl chloride instead of benzyl bromide?

A2: Yes, benzyl chloride can be used, but it is generally less reactive than benzyl bromide. This may require longer reaction times or higher temperatures for the alkylation step, which could potentially lead to more side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any byproducts. Staining with potassium permanganate can help visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: My yield is consistently around 50%. What is the most likely reason?

A4: A consistent yield of around 50% often points to incomplete deprotonation. This could be due to an insufficient amount of base, degraded base, or the presence of moisture in the reaction. Ensure you are using at least one full equivalent of a strong, freshly prepared base under strictly anhydrous conditions.

Q5: Are there any alternative synthetic routes to 3-substituted glutarimides?

A5: Yes, other methods exist, such as Michael addition reactions. For instance, a Michael condensation of appropriate donors to nitrogen-containing acceptors like acrylamide can be a useful approach for synthesizing α-substituted glutarimides.[1] Another strategy involves a Michael addition/intramolecular imidation sequence.[2]

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Materials:

  • N-Methylglutarimide

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of LDA:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 equivalents) to the cooled THF.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution.

    • Stir the mixture at -78 °C for 30 minutes to generate LDA.

  • Enolate Formation:

    • In a separate flame-dried flask under argon, dissolve N-methylglutarimide (1.0 equivalent) in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the N-methylglutarimide solution to the LDA solution via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add benzyl bromide (1.05 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and concentrate to yield 3-Benzyl-1-methylpiperidine-2,6-dione.

Workflow Diagram

G cluster_1 Experimental Workflow A Prepare LDA Solution (-78 °C) C Add N-Methylglutarimide Solution to LDA (-78 °C, 1 hr) A->C B Prepare N-Methylglutarimide Solution in Anhydrous THF B->C D Add Benzyl Bromide (-78 °C) C->D E Warm to Room Temperature (Stir 12-16 hrs) D->E F Quench with aq. NH4Cl E->F G Aqueous Workup (EtOAc Extraction) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Isolate Pure Product I->J

Caption: Step-by-step workflow for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione.

V. References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • Kametani, T., Taub, W., & Ginsburg, D. (1957). Synthesis of a-Substituted Glutarimides via Michael Condensation. Pharmaceutical Bulletin, 5(2), 113-116.

Sources

Optimization

Technical Support Center: Purification of 3-Benzyl-1-methylpiperidine-2,6-dione

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Benzyl-1-methylpiperidine-2,6-d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Benzyl-1-methylpiperidine-2,6-dione. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 3-Benzyl-1-methylpiperidine-2,6-dione.

Question 1: I am observing significant product decomposition during silica gel column chromatography. What is causing this and how can I prevent it?

Answer:

Product decomposition on silica gel is a common issue, particularly with compounds possessing sensitive functional groups. The glutarimide ring in 3-Benzyl-1-methylpiperidine-2,6-dione can be susceptible to hydrolysis or other degradation pathways on the acidic surface of standard silica gel.[1]

Causality:

  • Acidity of Silica Gel: The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic. These acidic sites can catalyze the hydrolysis of the glutarimide ring, especially if there are trace amounts of water in your eluent.

  • Amine Functionality: While your target molecule is an N-methylated imide, related piperidine compounds can exhibit basicity, leading to strong interactions with the acidic silica gel.[] This can result in tailing peaks and prolonged exposure to the stationary phase, increasing the likelihood of decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel:

    • Method: Prepare a slurry of silica gel in your non-polar eluent (e.g., hexane) and add 1-2% triethylamine (Et3N) or another volatile base. The base will neutralize the acidic silanol groups.

    • Protocol:

      • Determine the amount of silica gel needed for your column.

      • In a fume hood, create a slurry of the silica gel in the initial, non-polar eluent.

      • Add 1-2% (v/v) of triethylamine to the slurry and mix thoroughly.

      • Pack the column with the deactivated silica slurry.

      • Equilibrate the column with your starting eluent mixture, also containing 0.5-1% triethylamine.

  • Use an Alternative Stationary Phase:

    • If deactivation is insufficient, consider using a less acidic stationary phase such as alumina (neutral or basic) or Florisil®.[1] You will need to re-optimize your solvent system for these stationary phases using Thin Layer Chromatography (TLC).

  • Minimize Residence Time:

    • Employ flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column.[1]

    • Optimize your solvent system to ensure your compound elutes with a reasonable retention factor (Rf) of 0.2-0.4 on TLC.

Question 2: My column chromatography separation of 3-Benzyl-1-methylpiperidine-2,6-dione from a non-polar impurity is poor, with significant peak overlap. How can I improve the resolution?

Answer:

Achieving good resolution between compounds with similar polarities can be challenging. The key is to optimize the selectivity of your chromatographic system.

Causality:

  • Inadequate Solvent System: The chosen eluent may not be providing sufficient differentiation in the interactions of your product and the impurity with the stationary phase.

  • Improper Column Packing: A poorly packed column will lead to band broadening and decreased separation efficiency.

Troubleshooting Steps:

  • Systematic Solvent System Optimization:

    • Principle: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Methodology:

      • Start with a binary solvent system, typically a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane. For N-benzyl piperidine derivatives, hexane-ethyl acetate systems are often a good starting point.

      • Run TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

      • If separation is still poor, try introducing a third solvent with a different polarity or hydrogen bonding capability (e.g., a small percentage of methanol or isopropanol).

    • Data-Driven Approach:

Solvent System (Hexane:Ethyl Acetate)Product RfImpurity RfΔRfAssessment
9:10.10.150.05Poor Separation
8:20.250.350.10Moderate Separation
7:30.40.550.15Optimal for Column
  • Proper Column Packing and Loading:

    • Ensure your column is packed uniformly without any air bubbles or channels.

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel. This "dry loading" technique often results in sharper bands.

Question 3: I am struggling to recrystallize my purified 3-Benzyl-1-methylpiperidine-2,6-dione. It either oils out or precipitates as an amorphous solid. What should I do?

Answer:

Recrystallization is a powerful purification technique, but finding the right solvent or solvent system is crucial.

Causality:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

  • Presence of Impurities: Impurities can sometimes inhibit crystal formation.

Troubleshooting Steps:

  • Systematic Solvent Screening:

    • Methodology:

      • Place a small amount of your compound (10-20 mg) in several different test tubes.

      • Add a few drops of a single solvent to each tube and observe solubility at room temperature.

      • If insoluble, gently heat the solvent to its boiling point and observe.

      • If it dissolves when hot, allow it to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • Suggested Solvents to Screen:

      • Alcohols (Methanol, Ethanol, Isopropanol)

      • Esters (Ethyl acetate)

      • Ketones (Acetone)

      • Ethers (Diethyl ether, MTBE)

      • Hydrocarbons (Hexane, Heptane)

      • A mixture of methanol and ethyl acetate has been reported for the recrystallization of a related glutarimide compound.[3]

  • Using a Solvent/Anti-Solvent System:

    • Principle: This technique is useful when no single solvent is ideal. You dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.

    • Protocol:

      • Dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate or dichloromethane).

      • Slowly add a "poor" solvent (e.g., hexane or heptane) dropwise while stirring until you observe persistent cloudiness.

      • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 3-Benzyl-1-methylpiperidine-2,6-dione after synthesis?

A flowchart for a general purification strategy is presented below. The optimal path will depend on the nature and quantity of impurities in your crude product.

Purification_Workflow start Crude Product extraction Aqueous Workup/Extraction start->extraction column Silica Gel Column Chromatography extraction->column Significant Impurities recrystallization Recrystallization extraction->recrystallization Relatively Clean column->recrystallization Further Purification Needed purity_check Purity Analysis (HPLC, NMR) column->purity_check Appears Pure recrystallization->purity_check purity_check->column <95% Purity pure_product Pure Product purity_check->pure_product >95% Purity

Caption: General purification workflow for 3-Benzyl-1-methylpiperidine-2,6-dione.

Q2: How can I assess the purity of my final product?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of piperidine-2,6-dione derivatives.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and identifying any residual solvents or impurities.

  • HPLC Method Development:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used.

    • Detection: UV detection at a wavelength where the benzyl group has strong absorbance (e.g., 254 nm) is recommended.

  • NMR Analysis:

    • ¹H NMR will confirm the presence of all expected protons and their integrations.

    • ¹³C NMR provides information on the carbon skeleton.

    • Residual solvent peaks can be identified and quantified.

Q3: What are some potential impurities I should be aware of during the synthesis and purification?

Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be N-methylglutarimide, benzyl bromide, or related precursors.

  • Byproducts of the Reaction: These will be specific to your synthetic method but could include products of elimination or over-alkylation.

  • Hydrolysis Products: If the glutarimide ring opens, you may have the corresponding carboxylic acid or amide impurities.

TLC and HPLC are excellent techniques for monitoring the presence of these impurities throughout the purification process.

References

  • (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. (2022). ResearchGate. [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. National Institutes of Health. [Link]

  • Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. (2025). ResearchGate. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. (2022). ResearchGate. [Link]

  • Piperidines ESI-revised3. The Royal Society of Chemistry. [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. [Link]

  • Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Preparation of glutarimide compounds.
  • A kind of HPLC analytical approach of 3-amino piperidine.
  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. ACS Publications. [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. PubMed. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Welcome to the technical support center for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your target compound.

I. Overview of the Synthesis and Key Challenges

The synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione typically proceeds via a two-step sequence:

  • C3-Benzylation: Alkylation of the α-carbon of an N-methylated glutarimide precursor with a benzyl halide.

  • N-Methylation: Introduction of a methyl group onto the nitrogen of a 3-benzyl-piperidine-2,6-dione intermediate.

While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact the yield and purity of the final product. The primary challenges stem from the reactivity of the glutarimide ring and the potential for multiple reactive sites on the starting materials and intermediates.

This guide will provide a detailed troubleshooting section in a question-and-answer format to address specific issues you may encounter, followed by a comprehensive FAQ section for broader conceptual understanding.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific experimental issues in a practical, question-and-answer format.

C3-Benzylation Step

Question 1: My reaction is producing a significant amount of a di-benzylated byproduct. How can I favor mono-alkylation?

Answer:

The formation of a 3,3-dibenzyl-1-methylpiperidine-2,6-dione is a common side reaction resulting from the deprotonation of the mono-benzylated product and subsequent reaction with another equivalent of benzyl halide. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry is Key: Use a slight excess of the N-methylglutarimide starting material relative to the benzyl halide (e.g., 1.1 to 1.2 equivalents). This ensures the benzyl halide is consumed before it can react with the mono-alkylated product.

  • Controlled Addition: Add the benzyl halide slowly to the reaction mixture containing the deprotonated N-methylglutarimide. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation.

  • Choice of Base: Employ a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases will rapidly and completely deprotonate the starting material, and their steric bulk can hinder the deprotonation of the more sterically congested mono-benzylated product.[1]

  • Temperature Control: Run the reaction at low temperatures (e.g., -78 °C to -40 °C). This reduces the rate of the second alkylation, which typically has a higher activation energy.

Question 2: I am observing a significant amount of O-alkylation, resulting in an enol ether byproduct. How can I promote C-alkylation?

Answer:

The enolate intermediate formed during deprotonation has two nucleophilic sites: the α-carbon and the oxygen atom. The competition between C- and O-alkylation is influenced by several factors. To favor the desired C-alkylation:

  • Counterion Effect: The choice of the counterion from the base can influence the site of alkylation. Lithium bases (like LDA) are generally preferred as the smaller lithium cation coordinates more tightly with the oxygen of the enolate, sterically hindering O-alkylation and promoting C-alkylation.

  • Solvent Choice: Use a non-polar, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether. Polar aprotic solvents like DMSO or DMF can solvate the cation, leading to a "freer" and more reactive oxygen anion, which can increase the amount of O-alkylation.

  • Leaving Group on the Electrophile: Softer leaving groups on the electrophile tend to favor C-alkylation. Therefore, using benzyl bromide or benzyl iodide is generally preferable to benzyl chloride.

Question 3: My reaction yield is low, and I suspect hydrolysis of the glutarimide ring. How can I prevent this?

Answer:

The glutarimide ring is susceptible to hydrolysis, especially under basic conditions in the presence of water.[2] To prevent this:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.

  • Non-Nucleophilic Base: Employ a non-nucleophilic base like LDA or LHMDS. Hydroxide or alkoxide bases can act as nucleophiles and directly attack the carbonyl groups of the glutarimide ring, leading to ring-opening.

  • Aqueous Work-up: Quench the reaction with a non-aqueous source, if possible, or perform the aqueous work-up at low temperatures and as rapidly as possible to minimize the exposure of the product to water and base.

Question 4: I am concerned about epimerization at the C3 position. How can I maintain stereochemical integrity if I am starting with a chiral precursor?

Answer:

Epimerization at the C3 position can occur if the intermediate enolate is allowed to equilibrate. To minimize this:

  • Kinetic Control Conditions: Form the enolate at low temperatures (e.g., -78 °C) with a strong, non-nucleophilic base and add the benzyl halide at that low temperature. These "kinetically controlled" conditions favor the formation of the less stable, kinetically favored enolate and its rapid trapping by the electrophile before equilibration can occur.

  • Avoid Excess Base and Prolonged Reaction Times: Use only a slight excess of the base and monitor the reaction closely to avoid unnecessarily long reaction times, which can allow for enolate equilibration and epimerization.

N-Methylation Step

Question 5: I am observing the formation of a quaternary ammonium salt during the N-methylation of 3-benzyl-piperidine-2,6-dione. How can I avoid this?

Answer:

Over-methylation to form a quaternary ammonium salt is a potential side reaction when N-methylating secondary amines. To prevent this:

  • Controlled Stoichiometry: Use no more than one equivalent of the methylating agent (e.g., methyl iodide or dimethyl sulfate).

  • Choice of Base: A mild, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) is often sufficient to scavenge the acid produced during the reaction without promoting over-methylation.

  • Reaction Conditions: Perform the reaction at room temperature or with gentle heating. Higher temperatures can increase the rate of quaternization.

Question 6: My N-methylation reaction is sluggish or incomplete. What can I do to improve the conversion?

Answer:

Incomplete N-methylation can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of a suitable base is used to neutralize the acid generated during the reaction. The formation of the hydrohalide salt of the starting material can inhibit further reaction.

  • Choice of Methylating Agent: Methyl iodide is generally more reactive than methyl bromide or methyl chloride. Dimethyl sulfate is also a highly effective methylating agent.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile can help to dissolve the starting materials and facilitate the reaction.

III. Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to 3-Benzyl-1-methylpiperidine-2,6-dione?

A1: A common and effective route involves the benzylation of N-methylglutarimide. This approach avoids the potential for N-benzylation that could occur if starting with unsubstituted glutarimide. The subsequent N-methylation of the resulting 3-benzyl-piperidine-2,6-dione is generally a high-yielding step.

Q2: How critical is the purity of the starting materials and reagents?

A2: Extremely critical. The presence of water can lead to hydrolysis of the glutarimide ring. Any protic impurities can quench the strong base used for enolate formation, leading to incomplete reactions. Ensure all solvents are anhydrous and reagents are of high purity.

Q3: What are the best analytical techniques to monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the disappearance of starting materials and the appearance of products. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the reaction progress and the formation of byproducts. 1H NMR spectroscopy of aliquots taken from the reaction mixture can also be used to monitor the conversion.

Q4: Are there any safety concerns I should be aware of?

A4: Yes. Strong bases like LDA and LHMDS are pyrophoric and must be handled with care under an inert atmosphere. Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE).

IV. Experimental Protocol: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Cool the THF to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Deprotonation: Slowly add a solution of N-methylglutarimide (1.0 equivalent) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (0.95 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, monitoring by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain 3-benzyl-1-methylpiperidine-2,6-dione.

V. Visualizations

Synthesis_Pathway cluster_side_reactions Common Side Reactions start N-Methylglutarimide intermediate 3-Benzyl-1-methyl- piperidine-2,6-dione start->intermediate 1. LDA, THF, -78°C 2. Benzyl Bromide hydrolyzed Ring-Opened Product start->hydrolyzed Water Contamination Nucleophilic Base product Target Compound dibenzylated 3,3-Dibenzyl-1-methyl- piperidine-2,6-dione intermediate->dibenzylated Excess Benzyl Bromide Strong Base o_alkylated O-Alkylated Enol Ether intermediate->o_alkylated Polar Aprotic Solvent Hard Leaving Group

Caption: Main synthetic pathway and common side reactions in the C3-benzylation step.

Troubleshooting_N_Methylation start N-Methylation of 3-Benzyl-piperidine-2,6-dione issue1 Problem: Quaternary Salt Formation start->issue1 issue2 Problem: Incomplete Reaction start->issue2 solution1a Solution: Use ≤ 1 eq. of methylating agent issue1->solution1a solution1b Solution: Use a mild base (e.g., K2CO3) issue1->solution1b solution2a Solution: Ensure ≥ 1 eq. of base issue2->solution2a solution2b Solution: Use a more reactive methylating agent (e.g., MeI) issue2->solution2b

Caption: Troubleshooting decision tree for the N-methylation step.

VI. Quantitative Data Summary

Side ReactionProbable CauseRecommended ActionExpected Outcome
Di-benzylation Excess benzyl bromide; prolonged reaction timeUse slight excess of N-methylglutarimide; slow addition of benzyl bromideIncreased yield of mono-benzylated product
O-Alkylation Polar aprotic solvent; hard leaving groupUse non-polar solvent (THF); use benzyl bromide/iodideIncreased C/O alkylation ratio
Ring Hydrolysis Presence of water; nucleophilic baseUse anhydrous conditions; non-nucleophilic base (LDA)Preservation of the glutarimide ring
Epimerization Thermodynamic control; prolonged reactionKinetic control (-78 °C); shorter reaction timeRetention of stereochemistry
Quaternization Excess methylating agent; strong baseUse ≤ 1 eq. of methylating agent; mild base (K₂CO₃)Formation of the desired tertiary amine

VII. References

  • Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of Organic Chemistry. [Link]

  • Dunbar, C. R., & West, F. G. (2025). Diastereoselective N-quaternization of piperidines. Canadian Journal of Chemistry. [Link]

  • Li, J., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. [Link]

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides. Synthesis. [Link]

  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ResearchGate. [Link]

  • Levison, B., et al. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Various Authors. (2025). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. [Link]

  • US Patent US20070155967A1. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.

  • Ricci, A., et al. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]

  • ResearchGate. (n.d.). Quaternization of n-methyl-piperidine. [Link]

  • ResearchGate. (2025). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. [Link]

  • Bao, C.-C., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Nature Communications. [Link]

  • Varma, R. S., Varma, M., & Chatterjee, A. K. (1993). Surface-mediated solid-phase reaction. Part 2. Highly selective mono- and di-C-alkylation of 1,3-dicarbonyl compounds on the surface of alumina. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Meenambal, R., & Nanjan, M. J. (2008). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. Asian Journal of Chemistry. [Link]

  • Fathimath, S., et al. (2022). N-Dealkylation of Amines. Molecules. [Link]

  • Pellacani, L., & Tardella, P. A. (2006). Simple and selective one-pot replacement of the N-methyl group of tertiary amines by quaternization and demethylation with sodium sulfide or potassium thioacetate: an application to the synthesis of pergolide. Organic & Biomolecular Chemistry. [Link]

  • Damani, L. A., & Crooks, P. A. (1982). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Gyorgydeak, Z., et al. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]

  • ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Link]

  • Beak, P., et al. (2007). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. [Link]

Sources

Optimization

Optimizing reaction conditions for N-methylation of 3-benzylpiperidine-2,6-dione

Welcome to the technical support center for the N-methylation of 3-benzylpiperidine-2,6-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of 3-benzylpiperidine-2,6-dione. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical transformation. As a key structural modification in the synthesis of various biologically active molecules, including derivatives used in targeted protein degradation, optimizing this reaction is critical for success.

This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore common challenges, troubleshoot suboptimal results, and provide validated protocols to ensure you can achieve high-yield, selective N-methylation with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the N-methylation of 3-benzylpiperidine-2,6-dione?

The N-methylation of 3-benzylpiperidine-2,6-dione is a nucleophilic substitution reaction. The nitrogen atom in the glutarimide ring possesses a weakly acidic proton. A suitable base is used to deprotonate this nitrogen, creating a nucleophilic imide anion. This anion then attacks the electrophilic methyl group of a methylating agent, forming a new N-CH₃ bond. The reaction is typically performed in a polar aprotic solvent to facilitate the dissolution of reagents and promote the desired reaction pathway.

Q2: Which methylating agent should I choose? Are there "green" alternatives?

The choice of methylating agent is a critical parameter that balances reactivity, cost, safety, and environmental impact.

Methylating AgentAdvantagesDisadvantages
Methyl Iodide (MeI) Highly reactive, leading to faster reaction times and often milder conditions.[1]Volatile (b.p. 42 °C), toxic, and a suspected carcinogen.[2][3] Can lead to over-alkylation in amines.[4]
Dimethyl Sulfate (DMS) Potent methylating agent, less volatile than MeI, and cost-effective for large scale.[3]Extremely toxic and carcinogenic, requiring stringent handling procedures.[5]
Dimethyl Carbonate (DMC) Environmentally benign ("green") reagent, low toxicity.[6] Can offer high selectivity for mono-methylation.[6]Less reactive than MeI or DMS, often requiring higher temperatures or specific catalysts.[6]
Methyl Triflate (MeOTf) Extremely powerful methylating agent for unreactive substrates.[7]High cost, moisture-sensitive.[3]

For general laboratory synthesis, methyl iodide is often the first choice due to its high reactivity. However, for process development and scale-up, dimethyl carbonate (DMC) is an increasingly attractive alternative due to its superior safety and environmental profile.[8]

Q3: How do I select the appropriate base and solvent for the reaction?

The base and solvent work in concert to facilitate the reaction. The base must be strong enough to deprotonate the imide nitrogen (pKa ≈ 8-10), and the solvent must be compatible with all reagents.

  • Bases :

    • Potassium Carbonate (K₂CO₃) : A mild, inexpensive, and commonly used base. It is often effective in solvents like DMF or acetonitrile.[4]

    • Sodium Hydride (NaH) : A very strong, non-nucleophilic base that provides irreversible deprotonation. It requires anhydrous conditions and careful handling.[4]

    • Cesium Carbonate (Cs₂CO₃) : Often provides higher yields and faster reaction rates than K₂CO₃ due to the "caesium effect," which involves better dissociation and a softer cation that can influence reactivity.

    • Potassium tert-Butoxide (t-BuOK) : A strong, non-nucleophilic base suitable for generating the imide anion.[7]

  • Solvents :

    • N,N-Dimethylformamide (DMF) : An excellent polar aprotic solvent that dissolves a wide range of organic substrates and inorganic bases.

    • Acetonitrile (MeCN) : Another effective polar aprotic solvent.

    • Dimethyl Sulfoxide (DMSO) : A highly polar solvent that can accelerate Sₙ2 reactions, but can be difficult to remove during workup.[9]

A common starting point is K₂CO₃ in DMF , which provides a good balance of reactivity, cost, and ease of handling.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of 3-benzylpiperidine-2,6-dione.

Problem 1: Low or No Conversion to the N-Methylated Product

This is the most common issue and can stem from several factors.

Potential Cause 1.1: Insufficient Basicity or Inactive Base The base may not be strong enough to deprotonate the imide N-H effectively, or it may have degraded due to improper storage (e.g., hydration of K₂CO₃).

Recommended Solution:

  • Switch to a stronger base : If using K₂CO₃, consider switching to NaH or t-BuOK.[4][7] Ensure NaH (typically supplied as a dispersion in mineral oil) is washed with anhydrous hexane before use to remove the oil.

  • Ensure anhydrous conditions : Use freshly dried solvents and reagents. Flame-dry glassware under vacuum or nitrogen atmosphere, especially when using NaH.

  • Check base quality : Use a fresh bottle of base or dry it before use (e.g., K₂CO₃ can be dried in an oven at >120 °C).

Potential Cause 1.2: Low Reaction Temperature or Insufficient Time The reaction may be kinetically slow under the chosen conditions.

Recommended Solution:

  • Increase the temperature : Gently heat the reaction mixture. For K₂CO₃/MeI in DMF, heating to 50-60 °C can significantly increase the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition.

  • Extend the reaction time : Allow the reaction to stir for a longer period (e.g., 12-24 hours) at room temperature before concluding a failure.

Potential Cause 1.3: Reagent Volatilization (Methyl Iodide) Methyl iodide has a low boiling point (42 °C). If the reaction is heated in an open or poorly sealed vessel, the reagent can evaporate, leading to a low effective concentration.

Recommended Solution:

  • Use a sealed vessel or reflux condenser : Ensure the reaction vessel is properly sealed. If heating above 40 °C, use a reflux condenser to prevent the loss of MeI.

  • Consider a sealed tube reaction : For small-scale reactions requiring higher temperatures, a sealed tube can be used, but exercise extreme caution due to pressure buildup.

Problem 2: Formation of a Significant Side Product - O-Methylation

The imide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-methylation results in the formation of an undesired imidate ester isomer.

Potential Cause 2.1: Reaction Conditions Favoring O-Alkylation The ratio of N- to O-alkylation is highly dependent on the solvent, the base's counter-ion, and the methylating agent. Hard electrophiles tend to react at the harder oxygen atom, while soft electrophiles react at the softer nitrogen atom.

Recommended Solution:

  • Change the solvent : Polar aprotic solvents like DMF or DMSO generally favor N-alkylation over polar protic solvents.[9]

  • Change the base : The counter-ion of the base plays a crucial role. "Harder" cations like Li⁺ and Na⁺ associate more tightly with the oxygen atom, potentially leaving the nitrogen more available for attack. Conversely, "softer" cations like K⁺ or Cs⁺ may favor N-alkylation. Experimenting with different bases (e.g., K₂CO₃ vs. NaH) is recommended.

  • Use Methyl Iodide : MeI is considered a "soft" alkylating agent and generally favors N-alkylation of imides compared to "harder" agents like dimethyl sulfate.[1]

Problem 3: Difficulty with Product Purification

The desired N-methylated product may be difficult to separate from the starting material or byproducts.

Potential Cause 3.1: Similar Polarity of Product and Starting Material The N-methylated product often has a polarity very similar to the starting 3-benzylpiperidine-2,6-dione, making separation by column chromatography challenging.

Recommended Solution:

  • Drive the reaction to completion : The best way to avoid purification issues is to ensure the starting material is fully consumed. Use a slight excess (1.1-1.5 equivalents) of the methylating agent and base, and monitor the reaction closely by TLC or LC-MS.

  • Optimize chromatography conditions : Use a shallow solvent gradient during column chromatography. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to maximize separation.

  • Consider recrystallization : If the product is a solid, recrystallization can be an effective purification method to remove small amounts of impurities.

Visualizing the Process

General Reaction Mechanism

N_Methylation cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) Substrate 3-Benzylpiperidine-2,6-dione (N-H) Anion Imide Anion Substrate->Anion + Base Base Base (e.g., K₂CO₃) Anion_ref Imide Anion Agent Methylating Agent (CH₃-I) Product N-Methylated Product Anion_ref->Product + CH₃I

Caption: N-methylation via deprotonation and Sₙ2 attack.

Troubleshooting Workflow

Troubleshooting start Reaction Outcome low_yield low_yield start->low_yield Suboptimal side_product side_product start->side_product Impure success High Yield & Purity start->success Optimal solution_yield Solutions • Use stronger base (NaH) • Increase temperature • Use sealed vessel/condenser low_yield->solution_yield Implement solution_side_product Solutions • Use K₂CO₃/DMF • Use soft alkylating agent (MeI) side_product->solution_side_product Implement

Caption: A logical workflow for troubleshooting common issues.

Validated Experimental Protocols

Protocol 1: Standard N-Methylation using Methyl Iodide and K₂CO₃

This protocol is a reliable starting point for lab-scale synthesis.

Materials:

  • 3-benzylpiperidine-2,6-dione

  • Methyl iodide (MeI)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, brine, saturated sodium thiosulfate solution, deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-benzylpiperidine-2,6-dione (1.0 eq).

  • Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is slow, heat to 50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with water (2x), saturated sodium thiosulfate solution (to quench excess MeI), and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-methyl-3-benzylpiperidine-2,6-dione.

Protocol 2: Green N-Methylation using Dimethyl Carbonate (DMC)

This protocol uses a more environmentally friendly methylating agent but may require higher temperatures.[6]

Materials:

  • 3-benzylpiperidine-2,6-dione

  • Dimethyl carbonate (DMC) - should be used in excess as it is both reagent and solvent.

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate, deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealable reaction vessel (e.g., a pressure tube), add 3-benzylpiperidine-2,6-dione (1.0 eq) and potassium carbonate (2.0 eq).

  • Add dimethyl carbonate to the vessel (sufficient to act as the solvent, e.g., 10-20 equivalents).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring for 16-24 hours. Caution: The reaction will generate pressure. Ensure the vessel is rated for the temperature and expected pressure.

  • Monitor the reaction by taking aliquots (after cooling) and analyzing by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully unseal the vessel. Dilute the mixture with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the solvent and excess DMC.

  • Purify the crude product by flash column chromatography.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). Retrieved from ResearchGate. [Link]

  • N-methylation of secondary amides and imides. Reaction conditions... - ResearchGate. (n.d.). Retrieved from ResearchGate. [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2018). Juniper Publishers. [Link]

  • Liang, R., et al. (2017). A Cp*Ir complex bearing a functional 2,2′-bibenzimidazole ligand is a highly effective and general catalyst for the N-methylation of a variety of amines with methanol in the presence of a weak base. Organic Letters, 19, 5790-5793.
  • Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride... (2019). Scientific Update. [Link]

  • Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. (2010). IAENG. [Link]

  • Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. (n.d.). Royal Society of Chemistry. [Link]

  • The chemistry of dimethyl carbonate. (2004). PubMed. [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2020). ResearchGate. [Link]

  • Methylation using iodomethane. (2020). Reddit. [Link]

  • Methyl Iodide vs. Alternatives: A Synthesis Perspective. (n.d.). Papaws. [Link]

  • A comparison of several modern alkylating agents. (n.d.). Arkivoc. [Link]

Sources

Troubleshooting

Stability issues of 3-Benzyl-1-methylpiperidine-2,6-dione in solution

Welcome to the technical support center for 3-Benzyl-1-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Benzyl-1-methylpiperidine-2,6-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of 3-Benzyl-1-methylpiperidine-2,6-dione

3-Benzyl-1-methylpiperidine-2,6-dione belongs to the glutarimide class of compounds. A critical consideration when working with this and related molecules is the inherent instability of the glutarimide ring, which is susceptible to hydrolysis, particularly under aqueous basic conditions.[1] This guide will walk you through the factors affecting its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a decrease in the concentration of my 3-Benzyl-1-methylpiperidine-2,6-dione stock solution over time. What could be the cause?

Answer:

The most likely cause of decreasing concentration is the hydrolytic degradation of the glutarimide ring. This is a known challenge with glutarimide-containing molecules.[1] The hydrolysis typically occurs at one of the two amide bonds within the piperidine-2,6-dione ring, leading to a ring-opened carboxylic acid product. The rate of this degradation is significantly influenced by the pH, temperature, and composition of your solvent.

Troubleshooting Steps:

  • Re-evaluate your solvent choice and pH: Aqueous solutions, especially those with a basic pH, will accelerate hydrolysis.[1] If your experimental conditions permit, consider using anhydrous aprotic solvents. If an aqueous buffer is necessary, it is crucial to maintain a slightly acidic to neutral pH.

  • Control the temperature: Higher temperatures can increase the rate of thermal degradation.[2] Store stock solutions at or below -20°C and minimize the time the compound spends at room temperature.

  • Perform a stability study: To understand the degradation kinetics in your specific experimental system, we recommend a short stability study.

Experimental Protocol: Rapid Stability Assessment

  • Sample Preparation: Prepare solutions of 3-Benzyl-1-methylpiperidine-2,6-dione in your experimental buffer at a known concentration.

  • Incubation: Aliquot the solution into separate vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each temperature condition.

  • Analysis: Analyze the samples immediately by a suitable analytical method like HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.

  • Data Interpretation: Plot the concentration of 3-Benzyl-1-methylpiperidine-2,6-dione versus time for each temperature to determine the degradation rate.

FAQ 2: My experimental results are inconsistent. Could this be related to the stability of 3-Benzyl-1-methylpiperidine-2,6-dione?

Answer:

Yes, inconsistent results are a classic sign of compound instability. If the compound degrades over the course of your experiment, its effective concentration will change, leading to poor reproducibility. The stability of glutarimide derivatives can be significantly affected by seemingly minor variations in experimental conditions.[1]

Causality Behind Inconsistency:

  • pH shifts during cell culture: The pH of cell culture media can change over time due to cellular metabolism. Even a slight increase in pH can enhance the rate of hydrolysis.

  • Temperature fluctuations: Variations in incubation times or temperatures can lead to different extents of degradation between experiments.

  • Freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and promote degradation. It is best practice to aliquot stock solutions into single-use vials.

Workflow for Ensuring Experimental Consistency:

Caption: Recommended workflow to minimize variability due to compound instability.

FAQ 3: What are the primary degradation products of 3-Benzyl-1-methylpiperidine-2,6-dione and how can I detect them?

Answer:

The primary degradation pathway for 3-Benzyl-1-methylpiperidine-2,6-dione in aqueous solution is hydrolysis of the glutarimide ring. This results in the formation of a ring-opened carboxylic acid. The presence of these degradation products can be monitored using chromatographic techniques.

Predicted Hydrolytic Degradation Pathway:

G 3-Benzyl-1-methylpiperidine-2,6-dione 3-Benzyl-1-methylpiperidine-2,6-dione Ring-Opened Carboxylic Acid Ring-Opened Carboxylic Acid 3-Benzyl-1-methylpiperidine-2,6-dione->Ring-Opened Carboxylic Acid Hydrolysis (H2O, OH-)

Caption: Primary hydrolytic degradation pathway.

Analytical Method for Detection:

A reverse-phase High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector or a mass spectrometer (LC-MS) is ideal for separating and identifying the parent compound from its more polar degradation products.

General HPLC Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. The more polar degradation product will elute earlier than the parent compound.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance, or mass spectrometry for definitive identification.

Summary of Stability-Influencing Factors

FactorImpact on StabilityRecommended Mitigation Strategy
pH High pH (basic) significantly increases the rate of hydrolysis.[1]Maintain solutions at a slightly acidic to neutral pH (pH 4-7).[3]
Temperature Increased temperature accelerates both hydrolytic and thermal degradation.[2]Store stock solutions at -20°C or -80°C. Minimize time at ambient temperature.
Solvent Aqueous and protic solvents can participate in hydrolysis.Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock solutions.
Freeze-Thaw Cycles Can introduce moisture and accelerate degradation.Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Storage and Handling Recommendations

To ensure the long-term stability of 3-Benzyl-1-methylpiperidine-2,6-dione, please adhere to the following guidelines:

  • Solid Compound: Store the solid material at -20°C in a tightly sealed container, protected from light and moisture.

  • Stock Solutions:

    • Prepare concentrated stock solutions in an anhydrous solvent such as DMSO or DMF.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C.[4][5][6]

    • Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.

    • Avoid repeated freeze-thaw cycles.

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. (n.d.).
  • Thermal degradation of piperazine and its structural analogs - ResearchGate. (2025, October 30).
  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (n.d.).
  • Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC - NIH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, March 14).
  • N-Methylpiperidine - Jubilant Ingrevia. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, July 2).

Sources

Optimization

Troubleshooting unexpected NMR peaks in 3-Benzyl-1-methylpiperidine-2,6-dione

Welcome to the Technical Support Center for 3-Benzyl-1-methylpiperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Benzyl-1-methylpiperidine-2,6-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this compound. As Senior Application Scientists, we have compiled this guide based on a combination of predictive models, established spectroscopic principles, and extensive experience in synthetic and analytical chemistry. Our goal is to provide you with a self-validating framework to confidently identify your compound and troubleshoot unexpected spectral features.

Expected NMR Spectra of 3-Benzyl-1-methylpiperidine-2,6-dione

A pure sample of 3-Benzyl-1-methylpiperidine-2,6-dione is expected to exhibit a specific set of signals in its ¹H and ¹³C NMR spectra. The following tables outline the predicted chemical shifts, multiplicities, and integrations for the compound, assuming the spectrum is acquired in deuterochloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectrum of 3-Benzyl-1-methylpiperidine-2,6-dione in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HPhenyl group (C₆H₅)
~3.30Doublet of doublets1HBenzylic CH₂ (diastereotopic)
~3.10Singlet3HN-Methyl (N-CH₃)
~2.90Doublet of doublets1HBenzylic CH₂ (diastereotopic)
~2.80 - 2.60Multiplet3HPiperidine ring protons (C3-H, C5-H₂)
~2.10 - 1.90Multiplet2HPiperidine ring protons (C4-H₂)

Table 2: Predicted ¹³C NMR Spectrum of 3-Benzyl-1-methylpiperidine-2,6-dione in CDCl₃

Chemical Shift (δ, ppm)Assignment
~172.5Carbonyl (C=O)
~171.0Carbonyl (C=O)
~137.0Phenyl (quaternary)
~129.0Phenyl (CH)
~128.5Phenyl (CH)
~127.0Phenyl (CH)
~45.0Piperidine C3
~38.0Benzylic CH₂
~30.0Piperidine C5
~28.0N-Methyl (N-CH₃)
~22.0Piperidine C4

Troubleshooting Unexpected Peaks

The appearance of unexpected signals in your NMR spectrum can be perplexing. This section provides a systematic guide to identifying the source of these peaks.

Q1: I see a singlet around δ 7.26 ppm in my ¹H NMR spectrum. What is it?

A1: A peak at approximately δ 7.26 ppm is characteristic of the residual signal from chloroform-d (CDCl₃), a very common NMR solvent.[1][2] Similarly, other deuterated solvents will have their own characteristic residual peaks. For instance, dimethyl sulfoxide-d₆ (DMSO-d₆) has a residual peak around δ 2.50 ppm.[1][2]

Troubleshooting Steps:

  • Confirm the Solvent: Verify the deuterated solvent used for your sample preparation.

  • Consult a Reference Table: Compare the chemical shift of the unexpected peak with a reliable table of NMR solvent impurities.[1][2]

  • Rule Out Overlap: Ensure that the solvent peak is not obscuring any peaks from your compound of interest. If so, consider acquiring the spectrum in a different deuterated solvent.

Q2: There's a singlet at approximately δ 2.17 ppm that I can't assign. What is the likely source?

A2: A singlet appearing around δ 2.17 ppm is often due to residual acetone.[2] Acetone is a common solvent used for cleaning laboratory glassware and can be difficult to remove completely.

Troubleshooting Steps:

  • Review Your Glassware Preparation: Ensure all glassware was thoroughly dried in an oven prior to use to remove any residual cleaning solvents.

  • Check for Other Solvent Peaks: Look for other common solvent peaks in your spectrum, such as ethyl acetate (quartet at ~δ 4.1 ppm and triplet at ~δ 1.2 ppm) or hexane (multiplets around δ 1.2-1.4 ppm).[1][2]

  • Improve Drying Technique: If you suspect residual solvent contamination, co-evaporate your sample with a high-vapor-pressure solvent like dichloromethane and then place it under high vacuum for an extended period.

Q3: My spectrum shows a broad singlet between δ 1.5 and 5.0 ppm. What could this be?

A3: A broad singlet in this region is often indicative of water (H₂O). The chemical shift of water is highly dependent on the solvent, temperature, and sample concentration. In CDCl₃, it typically appears around δ 1.56 ppm, while in DMSO-d₆ it is found around δ 3.33 ppm.[2]

Troubleshooting Workflow:

G start Broad singlet observed (δ 1.5 - 5.0 ppm) d2o_exchange Perform D₂O Exchange start->d2o_exchange peak_disappears Peak Disappears or Significantly Reduces d2o_exchange->peak_disappears Observe spectrum peak_remains Peak Remains d2o_exchange->peak_remains Observe spectrum confirm_water Confirmed as H₂O peak_disappears->confirm_water Yes dry_sample Dry sample and solvent thoroughly confirm_water->dry_sample other_exchangeable Consider other exchangeable protons (e.g., -OH, -NH from impurities) peak_remains->other_exchangeable No

Caption: Workflow for identifying water in an NMR spectrum.

Experimental Protocol: D₂O Exchange

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to your NMR tube.

  • Cap the tube and shake it vigorously for 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum. The peak corresponding to water will exchange with deuterium and either disappear or significantly diminish in intensity.

Q4: I have unexpected multiplets in the aromatic region (δ 7.0 - 7.5 ppm). What could be the cause?

A4: Extra multiplets in the aromatic region could arise from several sources, including unreacted starting materials or byproducts from the benzylation step. A common synthetic route to 3-Benzyl-1-methylpiperidine-2,6-dione involves the benzylation of N-methylglutarimide.

Potential Impurities and their Signatures:

  • Unreacted Benzyl Bromide/Chloride: If benzyl bromide or benzyl chloride was used as the alkylating agent, residual amounts would show characteristic peaks in the aromatic region. Benzyl bromide, for example, has a singlet for the benzylic protons around δ 4.5 ppm and aromatic signals.

  • Dibenzylated Product: It is possible for the active methylene at the C3 position to undergo a second benzylation, leading to 3,3-dibenzyl-1-methylpiperidine-2,6-dione. This would result in a more complex aromatic region and the absence of the C3-H proton signal.

Troubleshooting Steps:

  • Analyze Starting Materials: If possible, run an NMR spectrum of your starting materials (N-methylglutarimide and the benzylating agent) to compare with the unexpected peaks.

  • Review the Reaction Stoichiometry: Ensure that the stoichiometry of your reaction was correct to minimize the chances of side reactions.

  • Purification Verification: Re-evaluate your purification method. Techniques like column chromatography or recrystallization should be effective in removing these types of impurities.

Q5: My baseline is noisy and my peaks are broad. What's wrong?

A5: A noisy baseline and broad peaks can stem from several issues, not all of which are related to the chemical nature of the sample.

Troubleshooting Workflow:

G start Noisy Baseline and Broad Peaks check_concentration Check Sample Concentration start->check_concentration low_concentration Low Concentration check_concentration->low_concentration increase_scans Increase Number of Scans low_concentration->increase_scans Yes check_shimming Check Instrument Shimming low_concentration->check_shimming No concentrate_sample Concentrate Sample increase_scans->concentrate_sample poor_shimming Poor Shimming check_shimming->poor_shimming reshim Re-shim the Spectrometer poor_shimming->reshim Yes check_impurities Check for Paramagnetic Impurities poor_shimming->check_impurities No paramagnetic Paramagnetic Impurities Present check_impurities->paramagnetic filter_sample Filter Sample paramagnetic->filter_sample Yes

Caption: Troubleshooting guide for noisy and broad NMR peaks.

Corrective Actions:

  • Sample Concentration: For a typical high-field NMR spectrometer, a sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended for ¹H NMR.[3] For ¹³C NMR, a more concentrated sample (20-50 mg) may be necessary.

  • Instrument Shimming: Poor shimming of the magnetic field can lead to significant peak broadening. If you are not experienced with this, seek assistance from the instrument manager.

  • Paramagnetic Impurities: The presence of paramagnetic materials, such as dissolved oxygen or metal ions, can cause peak broadening. Degassing your sample by bubbling an inert gas (like nitrogen or argon) through it can help to remove dissolved oxygen.

Frequently Asked Questions (FAQs)

Q: How can I be sure of the identity of my compound?

A: A combination of analytical techniques is always recommended for unambiguous structure confirmation. In addition to ¹H and ¹³C NMR, consider obtaining a mass spectrum (MS) to confirm the molecular weight. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further confirmation of the proton-proton and proton-carbon connectivities within the molecule.

Q: I'm having trouble dissolving my compound. What should I do?

A: If 3-Benzyl-1-methylpiperidine-2,6-dione does not fully dissolve in CDCl₃, you can try gently warming the sample or using a different deuterated solvent such as acetone-d₆ or DMSO-d₆. Be aware that changing the solvent will cause the chemical shifts of your compound to change.[4]

Q: What are some common byproducts from the N-methylation of glutarimide?

A: The N-methylation of glutarimide is generally a high-yielding reaction. However, incomplete reaction would result in the presence of the starting glutarimide. The use of certain methylating agents in the presence of impurities could potentially lead to side reactions, though these are generally minor.[5]

References

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology. [Link]

  • Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry. [Link]

  • Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
  • Photoenzymatic Hydroalkylation Enables Streamlined Access to Aryl Glutarimide Precursors. ChemRxiv. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF.
  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • NMR Solvent Chart. Emery Pharma. [Link]

  • The formation and chemistry of certain heterocyclic dianions. University of New Hampshire Scholars' Repository. [Link]

  • Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. ChemRxiv. [Link]

  • Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Dow AgroSciences. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
  • Synthesis of 1-[[3-[[1-[2-(1-methylethoxy)phenyl]-4-piperazinyl]methyl]phenyl]methyl]-piperidine-2,6-dione. PrepChem. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione

Introduction: Welcome to the technical support guide for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This molecule, a derivative of the glutarimide scaffold, is a valuable building block in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione. This molecule, a derivative of the glutarimide scaffold, is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted protein degraders and other bioactive compounds.[1][2] The most common and direct synthetic route involves the C3-alkylation of 1-methylpiperidine-2,6-dione (also known as N-methylglutarimide). While straightforward in principle, this reaction presents several challenges, especially when scaling up from milligram to multi-gram or kilogram quantities.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind common issues, provide validated protocols, and offer data-driven solutions to help you optimize your synthesis for yield, purity, and scalability.

Reaction Overview: The C3-Alkylation Pathway

The fundamental transformation is the deprotonation of the acidic α-proton at the C3 position of 1-methylglutarimide using a strong, non-nucleophilic base to form a resonance-stabilized enolate. This enolate is then trapped with an electrophile, benzyl bromide, to yield the desired product.

G cluster_setup Phase 1: Enolate Formation cluster_reaction Phase 2: Alkylation cluster_workup Phase 3: Workup & Purification A 1. Dissolve 1-Methylglutarimide in Anhydrous THF B 2. Cool Reaction Vessel to -78 °C A->B C 3. Add Strong Base (e.g., LDA) Dropwise B->C D 4. Stir for 1h (Complete Enolate Formation) C->D E 5. Add Benzyl Bromide Dropwise at -78 °C D->E Enolate Ready F 6. Allow to Warm Slowly to Room Temperature E->F G 7. Monitor Reaction by TLC/LC-MS F->G H 8. Quench with Saturated Aqueous NH4Cl G->H Reaction Complete I 9. Extract with Ethyl Acetate H->I J 10. Purify via Column Chromatography I->J K 11. Characterize Final Product (NMR, MS) J->K

Caption: High-level workflow for the synthesis of 3-Benzyl-1-methylpiperidine-2,6-dione.

Core Experimental Protocol

This protocol provides a baseline for a laboratory-scale synthesis. Troubleshooting advice will refer back to these steps.

Materials:

  • 1-Methylglutarimide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene (1.1 eq)

  • Benzyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-methylglutarimide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir until all solid has dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LDA solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation: Add benzyl bromide dropwise, again maintaining a temperature below -70 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).

  • Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low (< 50%). What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and typically points to problems in the deprotonation/enolate formation step. Several factors can be at play.

  • Cause A: Incomplete Deprotonation. The α-protons of the glutarimide are acidic, but a sufficiently strong base is required for complete and rapid deprotonation. If the base is weak or has degraded, a significant portion of the starting material will not form the enolate and will be recovered unreacted.

    • Solution:

      • Base Selection: LDA is an excellent choice for its high basicity and steric bulk, which minimizes nucleophilic attack on the carbonyls. Other effective bases include Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS). Sodium hydride (NaH) can also be used, but may require longer reaction times or elevated temperatures to achieve full deprotonation.

      • Base Quality: Ensure your LDA is fresh or has been recently titrated. Amide bases are sensitive to moisture and air. If using NaH, ensure it is from a fresh bottle and handled under inert gas; use the mineral oil dispersion and wash with anhydrous hexanes if necessary.

  • Cause B: Inefficient Enolate Trapping. Even if the enolate forms, it must effectively react with the benzyl bromide.

    • Solution:

      • Electrophile Quality: Use freshly distilled or a new bottle of benzyl bromide. Old bottles can contain HBr, which will quench the enolate.

      • Temperature Control: The alkylation step should be initiated at low temperature (-78 °C) to maximize selectivity and control the reaction rate. Allowing the reaction to warm too quickly can lead to side reactions.

  • Cause C: Glutarimide Ring Instability. The glutarimide ring, while generally stable, can be susceptible to base-mediated ring-opening, especially with stronger, less-hindered bases or at higher temperatures.[3] This creates a complex mixture of byproducts and consumes your starting material.

    • Solution: Strictly adhere to low temperatures (-78 °C) during base addition and alkylation. Use a sterically hindered base like LDA or KHMDS. Avoid prolonged reaction times at room temperature in the presence of any unquenched base.

Table 1: Comparison of Common Bases for C3-Alkylation

BasepKa (Conj. Acid)Common SolventOptimal Temp.Key Considerations
LDA ~36THF-78 °CRecommended. Fast, clean deprotonation. Sterically hindered, minimizing side reactions.
KHMDS ~26THF, Toluene-78 °C to 0 °CVery strong and hindered. Good alternative to LDA. Can sometimes offer better solubility.
NaH ~35THF, DMF0 °C to 25 °CHeterogeneous reaction, may require longer times. More practical for very large scales.
KOtBu ~17THF, t-BuOH0 °C to 25 °COften not strong enough for complete deprotonation, leading to low conversion.[4]
Q2: My TLC shows the main product spot, but also several other spots. What are these byproducts?

Answer: The formation of multiple byproducts typically arises from the dual nucleophilic nature of the enolate intermediate and over-alkylation.

Caption: Competing reaction pathways for the glutarimide enolate.

  • O-Alkylation: The enolate has electron density on both the α-carbon and the carbonyl oxygen. Reaction at the oxygen leads to the formation of an O-alkylated byproduct, an imino ether. This is generally a minor pathway when using non-polar aprotic solvents like THF and counterions like Li⁺, which coordinates to the oxygen.

    • Troubleshooting: This is rarely the dominant issue under standard conditions but can be promoted by polar aprotic solvents like DMF or HMPA. Stick with THF for optimal C-alkylation selectivity.

  • Dialkylation: The mono-alkylated product still possesses one acidic α-proton at C3. If excess base or electrophile is present, or if the initial enolate is not completely consumed before workup, a second alkylation can occur to form 3,3-dibenzyl-1-methylpiperidine-2,6-dione.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess of base (1.05-1.1 eq) to ensure full conversion of the starting material to the enolate. Use an equivalent amount of benzyl bromide (1.05-1.1 eq) relative to the starting material.

      • Inverse Addition: For larger scale reactions where localized concentrations can be an issue, consider adding the solution of the formed enolate to the benzyl bromide solution ("inverse addition"). This maintains a low concentration of the enolate, minimizing its reaction with the already-formed product.

Q3: I'm trying to scale up the reaction from 1g to 100g and am facing issues with temperature control and mixing. What are the key considerations?

Answer: Scaling up introduces significant challenges related to heat transfer and mass transfer.

  • Heat Transfer (Exotherms):

    • Problem: The deprotonation with LDA and the quenching step with NH₄Cl are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it difficult to dissipate heat effectively. A runaway exotherm can lead to significant byproduct formation or even boil the solvent.

    • Solution:

      • Controlled Addition: Use a syringe pump or an addition funnel with precise control to add the base and quenching agent very slowly.

      • Efficient Cooling: A simple dry ice/acetone bath may not be sufficient. For a 100g scale reaction, a mechanical cooling system or a larger, well-stirred cryobath is recommended to maintain the target temperature.

      • Solvent Volume: Ensure sufficient solvent volume to act as a heat sink. A more dilute reaction (e.g., 0.05 M) is safer to scale than a highly concentrated one.

  • Mass Transfer (Mixing):

    • Problem: As the reaction scale increases, ensuring homogenous mixing becomes critical. Inadequate stirring can create localized "hot spots" or areas of high concentration, leading to byproduct formation.

    • Solution: Use an overhead mechanical stirrer instead of a magnetic stir bar. Ensure the impeller is appropriately sized for the vessel and creates a good vortex for efficient mixing of the entire reaction volume.

Q4: How can I best purify the final product away from the starting material and byproducts?

Answer: Purification is almost always achieved by silica gel column chromatography.[5]

  • Polarity Profile: The polarity of the compounds is generally: Dialkylated Product (least polar) < Desired Product < O-Alkylated Product ≈ Benzyl Bromide < 1-Methylglutarimide (most polar).

  • Solvent System: A gradient of ethyl acetate in hexanes is typically very effective. Start with a low polarity eluent (e.g., 10% EtOAc/Hexanes) to elute the non-polar byproducts, and gradually increase the polarity (e.g., to 30-50% EtOAc/Hexanes) to elute your desired product. The starting material will elute at higher polarities.

  • Recrystallization: If the chromatographed product is a solid and contains minor impurities, recrystallization can be an excellent final purification step. Common solvent systems to try include ethyl acetate/hexanes, isopropanol, or ethanol/water.

References

  • US20070155967A1: Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ResearchGate. [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF. European Patent Office. [Link]

  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. ResearchGate. [Link]

  • Glutarimide - Wikipedia. Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-Benzyl-1-methylpiperidine-2,6-dione and Structurally Diverse Piperidine Derivatives in Drug Discovery

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its unique structural and p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1][2] Its unique structural and physicochemical properties allow it to serve as a versatile framework for designing potent and selective therapeutic agents.[3] This guide provides a comparative analysis of two major classes of piperidine-based compounds. We will first explore the piperidine-2,6-dione (or glutarimide) class, focusing on its role in targeted protein degradation, and contextualize the specific derivative, 3-Benzyl-1-methylpiperidine-2,6-dione, within this family. Subsequently, we will contrast this class with other prominent piperidine derivatives that achieve their therapeutic effects through classical receptor modulation and enzyme inhibition, particularly in the central nervous system. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, comparative data, and validated experimental protocols to inform discovery and development efforts.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[2][4] Its success can be attributed to several key factors:

  • Conformational Flexibility: The piperidine ring can adopt various chair and boat conformations, allowing a molecule to present its substituents in precise three-dimensional orientations to optimize interactions with a biological target.[3]

  • Physicochemical Modulation: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, which can enhance aqueous solubility and facilitate the formation of critical salt-bridge interactions with target proteins. This property is crucial for optimizing a drug's pharmacokinetic profile.

  • Metabolic Stability: The piperidine scaffold is generally robust to metabolic degradation, contributing to improved in vivo half-life and bioavailability.[3]

  • Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, making it an accessible and adaptable starting point for chemical library synthesis.[1][5]

These features collectively establish the piperidine ring as a highly "druggable" scaffold, enabling the development of therapies across a broad spectrum of diseases.

The Piperidine-2,6-dione (Glutarimide) Class: Masters of Protein Degradation

The piperidine-2,6-dione scaffold, also known as the glutarimide ring, is the defining feature of a revolutionary class of drugs known as Immunomodulatory Drugs (IMiDs®).[6] This family includes the notorious thalidomide and its significantly more potent and safer analogs, lenalidomide and pomalidomide.[7][8]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Unlike traditional enzyme inhibitors or receptor antagonists, IMiDs possess a novel mechanism of action. They function as "molecular glues," binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin-4A ring E3 ubiquitin ligase complex (CRL4^CRBN^).[9][10] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins that are not its natural targets, known as neosubstrates.[9]

Once a neosubstrate, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), is brought into proximity, the E3 ligase complex tags it with a chain of ubiquitin molecules.[9] This polyubiquitination marks the neosubstrate for destruction by the 26S proteasome. The degradation of Ikaros and Aiolos is a key event that underlies the potent anti-myeloma and immunomodulatory effects of these drugs.[10][]

IMiD_Mechanism cluster_E3 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CUL4A CUL4A Rbx1 Rbx1 IMiD Piperidine-2,6-dione (e.g., Lenalidomide) IMiD->CRBN Binds Neosubstrate Neosubstrate (e.g., IKZF1) Neosubstrate->CRBN Recruited Proteasome 26S Proteasome Neosubstrate->Proteasome Targeted Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: Mechanism of action for piperidine-2,6-dione IMiDs.

Spotlight on 3-Benzyl-1-methylpiperidine-2,6-dione

The specific molecule, 3-Benzyl-1-methylpiperidine-2,6-dione, introduces two key modifications to the core glutarimide structure:

  • N-methylation: The hydrogen on the glutarimide nitrogen is replaced by a methyl group. This is a critical alteration. The N-H bond is essential for the canonical binding interaction with Cereblon. Its removal would likely abolish or significantly weaken its activity as a traditional IMiD.

  • 3-Benzyl Group: The addition of a benzyl group at the 3-position provides a large, hydrophobic substituent. In the context of protein degradation, such "warhead" modifications are explored to alter binding affinity or to recruit different neosubstrates to the E3 ligase.

While not a classical IMiD, this compound could serve as a valuable chemical probe or a synthetic intermediate. Its properties could be directed towards other targets where the piperidine-2,6-dione acts as a pharmacophore for a different biological activity, or it could be a scaffold for novel PROTACs where the benzyl group is a linker attachment point.

Alternative Piperidine Derivatives: Targeting Receptors and Enzymes

In contrast to the protein-degrading glutarimides, the vast majority of piperidine-containing drugs function through conventional occupancy-based pharmacology, either inhibiting enzymes or modulating the activity of cell surface receptors.

Class A: CNS-Acting Piperidines

The piperidine scaffold is particularly prominent in drugs targeting the central nervous system.

  • Antipsychotics (e.g., Haloperidol, Risperidone): Many typical and atypical antipsychotics feature a 4-substituted piperidine ring. Their primary mechanism involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain, which helps to alleviate the symptoms of psychosis.[12]

  • Alzheimer's Disease Agents (e.g., Donepezil): Donepezil contains an N-benzylpiperidine moiety.[4] It functions as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, it can provide symptomatic relief in early-stage Alzheimer's disease.[4]

Class B: Opioid Receptor Modulators

The 4-phenylpiperidine structure is the foundation for a major class of synthetic opioids.

  • Analgesics (e.g., Fentanyl, Meperidine): These drugs are potent agonists of the μ-opioid receptor. Their binding to this receptor in the brain and spinal cord produces strong analgesic effects, but also carries significant risks of respiratory depression and addiction.

Comparative Analysis: A Head-to-Head Evaluation

The distinct structural features of these piperidine classes lead to fundamentally different mechanisms of action and therapeutic applications.

FeaturePiperidine-2,6-dione ClassOther Bioactive Piperidines (CNS/Opioid)
Core Structure Glutarimide RingTypically 4-substituted or N-substituted Piperidine
Example(s) Lenalidomide, PomalidomideHaloperidol, Donepezil, Fentanyl
Primary Target Cereblon (CRBN) E3 Ubiquitin Ligase[9]G-Protein Coupled Receptors (e.g., D2, 5-HT2A, μ-opioid), Enzymes (e.g., Acetylcholinesterase)[4][12]
Mechanism Event-driven: Catalytic degradation of target proteins (Neosubstrates)[]Occupancy-driven: Competitive antagonism, agonism, or enzyme inhibition
Key Applications Oncology (Multiple Myeloma), Inflammatory Diseases[7][13]Psychiatry (Schizophrenia), Neurology (Alzheimer's), Pain Management[4]
Key Liabilities Teratogenicity, ThromboembolismExtrapyramidal Symptoms (Antipsychotics), Addiction/Respiratory Depression (Opioids)

Experimental Protocols for Comparative Evaluation

To empirically assess the distinct biological activities of these piperidine classes, specific and validated assays are required. The choice of experiment must be guided by the compound's hypothesized mechanism of action.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation Synthesis Synthesis & Purification (Protocol 1) Characterization Structural Verification (NMR, LC-MS, HRMS) Synthesis->Characterization Assay1 CRBN Binding Assay (Protocol 2) Characterization->Assay1 Test Piperidine- 2,6-diones Assay2 Dopamine D2 Receptor Binding Assay (Protocol 3) Characterization->Assay2 Test CNS-acting Piperidines CellAssay Cell-Based Potency (e.g., Cytotoxicity Assay) Assay1->CellAssay Assay2->CellAssay Lead Optimization Lead Optimization CellAssay->Lead Optimization

Caption: General workflow for synthesizing and evaluating piperidine derivatives.

Protocol 1: Synthesis of 3-Aryl-Piperidine-2,6-diones via Michael Addition/Imidation Cascade

This protocol describes a general, transition-metal-free method for synthesizing the piperidine-2,6-dione core, which could be adapted for 3-Benzyl-1-methylpiperidine-2,6-dione.[14]

Causality: This one-pot reaction leverages a Michael addition followed by an intramolecular cyclization (imidation). Potassium tert-butoxide (KOtBu) is chosen as a strong, non-nucleophilic base to deprotonate the methyl acetate, initiating the cascade.

Materials:

  • Methyl Phenylacetate (or appropriate substituted acetate)

  • N-methylacrylamide

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl phenylacetate (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylacrylamide (1.2 eq) to the solution and stir for 5 minutes.

  • Add KOtBu (2.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C. Rationale: This slow addition controls the exothermic reaction and prevents side product formation.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl. Rationale: Quenching neutralizes the strong base and protonates the product.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material via flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the desired 3-phenyl-1-methylpiperidine-2,6-dione.

Protocol 2: Cereblon (CRBN) Binding Affinity Assay (Fluorescence Polarization)

This biochemical assay measures the ability of a test compound to displace a fluorescently labeled ligand from the CRBN-DDB1 protein complex.

Causality: This is a competitive binding assay. A known fluorescent ligand (probe) binds to CRBN, resulting in a high fluorescence polarization (FP) signal because the large protein complex tumbles slowly in solution. If a test compound binds to the same site, it displaces the probe, which then tumbles rapidly, causing a decrease in the FP signal.

Materials:

  • Recombinant human CRBN-DDB1 protein complex

  • Fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide)

  • Test compounds (e.g., 3-Benzyl-1-methylpiperidine-2,6-dione, Lenalidomide as positive control)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20

  • 384-well, low-volume, black, round-bottom plates

Procedure:

  • Prepare a serial dilution of test compounds in DMSO, then dilute further into Assay Buffer. The final DMSO concentration should be ≤1%.

  • In a 384-well plate, add 10 µL of Assay Buffer containing the CRBN-DDB1 complex (e.g., 20 nM final concentration).

  • Add 5 µL of the diluted test compounds to the appropriate wells. Include wells for "no inhibitor" (DMSO control) and "no protein" (background) controls.

  • Add 5 µL of the fluorescent probe to all wells (e.g., 10 nM final concentration).

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measure the fluorescence polarization on a suitable plate reader (e.g., with 485 nm excitation and 535 nm emission filters).

  • Calculate the change in millipolarization (mP) units relative to the high (DMSO) and low (probe only) controls.

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Dopamine D2 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the dopamine D2 receptor, a key target for antipsychotic drugs.

Causality: This is a competitive displacement assay using a radiolabeled ligand. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a potent D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds.

  • In a 96-well plate, combine in order: 50 µL of Assay Buffer, 25 µL of test compound (or Haloperidol for non-specific binding, or buffer for total binding), 25 µL of [³H]-Spiperone (e.g., 0.2 nM final concentration), and 100 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Harvest the reaction by rapid filtration through the filter plate using a cell harvester. Rationale: This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove residual unbound radioactivity.

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (counts in the presence of excess Haloperidol) from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the Ki (inhibitory constant).

Future Perspectives and Conclusion

The piperidine scaffold remains a fertile ground for drug discovery. While the piperidine-2,6-dione class has opened up the exciting field of targeted protein degradation, the classical occupancy-driven pharmacology of other piperidine derivatives continues to yield important medicines.

The future may lie in the combination of these concepts. For example, using the piperidine-2,6-dione moiety as a Cereblon-binding warhead in novel PROTACs, connected via a linker to a moiety that targets a protein of interest for degradation, is a rapidly expanding area of research. Derivatives like 3-Benzyl-1-methylpiperidine-2,6-dione, while perhaps inactive as traditional IMiDs, are valuable tools in this endeavor, serving as scaffolds for linker attachment and exploration of new chemical space.

By understanding the fundamental mechanistic differences and employing rigorous, well-designed experimental protocols, researchers can effectively navigate the diverse world of piperidine derivatives to develop the next generation of innovative therapeutics.

References

  • Zhang, M., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Available from: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Celgene Corporation. (2018). Novel piperidine-2,6-dione derivative and use thereof. European Patent Office. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl pipecolinates. Organic & Biomolecular Chemistry. Available from: [Link]

  • Duan, J., et al. (2012). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Archiv der Pharmazie. Available from: [Link]

  • Pandey, A., et al. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available from: [Link]

  • Bristol-Myers Squibb Company. (2021). Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Wikipedia. (2024). Adamantane. Available from: [Link]

  • Chamberlain, P. P., & Hamann, L. G. (2015). The novel mechanism of lenalidomide activity. Blood. Available from: [Link]

  • Zhang, W., et al. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. The FEBS Journal. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available from: [Link]

  • Ghorbani, S., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. British Journal of Haematology. Available from: [Link]

  • Clinicaltrials.eu. (n.d.). 3-[6-(1-Benzylpiperidin-4-Yl)-3-Oxo-1H-Isoindol-2-Yl]Piperidine-2,6-Dione. Available from: [Link]

  • Chida, N., et al. (1998). Efficient Synthesis of Piperidine Derivatives. Development of Metal Triflate-Catalyzed Diastereoselective Nucleophilic Substitution Reactions of 2-Methoxy- and 2-Acyloxypiperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Jones, R., et al. (2020). The immunomodulatory drugs lenalidomide and pomalidomide enhance the potency of AMG 701 in multiple myeloma preclinical models. Blood Advances. Available from: [Link]

  • ChemSynthesis. (n.d.). Piperidines database. Available from: [Link]

  • Ghorbani, S., et al. (2014). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress. Available from: [Link]

  • Imran, M., et al. (2024). An in-depth review of thalidomide's basic moieties. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Tuccinardi, T., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available from: [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available from: [Link]

  • YouTube. (2024). Synthesis of piperidine. Available from: [Link]

  • Bajda, M., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Bioactivity of 3-Benzyl-1-methylpiperidine-2,6-dione and Its Analogs

Introduction: Unraveling the Therapeutic Potential of the Piperidine-2,6-dione Scaffold The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Therapeutic Potential of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its synthetic tractability and the ability to introduce diverse functionalities at various positions have made it a focal point for drug discovery efforts targeting a wide array of diseases. This guide provides a comparative analysis of the bioactivity of 3-Benzyl-1-methylpiperidine-2,6-dione and its structural analogs. While direct comparative studies on 3-Benzyl-1-methylpiperidine-2,6-dione itself are limited in publicly available literature, by examining its close analogs, we can infer its potential bioactivities and understand the structure-activity relationships (SAR) that govern its therapeutic efficacy.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, comparative bioactivity—specifically antimicrobial and cytotoxic effects—and the underlying mechanisms of action of these compounds. Detailed experimental protocols and visual representations of key pathways and workflows are provided to facilitate the practical application of this knowledge in a research setting.

Comparative Bioactivity Analysis: A Tale of Substitutions

The biological activity of piperidine-2,6-dione derivatives is exquisitely sensitive to the nature and position of their substituents. In this section, we compare the antimicrobial and cytotoxic activities of various analogs, highlighting how subtle molecular modifications can lead to significant changes in potency and selectivity.

Antimicrobial and Antifungal Activity

The 3-benzyl moiety is a key pharmacophore that appears to confer significant antimicrobial and antifungal properties to the piperidine scaffold. A study on 3-benzyl-2,6-diarylpiperidin-4-ones demonstrated that these compounds exhibit remarkable activity against a panel of bacterial and fungal strains, with some analogs showing minimum inhibitory concentrations (MICs) as low as 50 μg/mL[1]. Interestingly, the antifungal activity was generally more pronounced than the antibacterial activity[1].

To provide a clearer picture of the structure-activity relationships, the following table summarizes the antimicrobial data for a selection of 3-benzylpiperidine analogs.

Compound IDR1 (at N1)R2 (at C3)R3, R4 (at C2, C6)BioactivityMIC (µg/mL)Organism(s)
Analog A HBenzylDiarylAntifungal/Antibacterial50A. niger, P. chrysogenum, S. aureus, E. coli
Analog B Alkyl-arylpiperazinylPhenylHAntiviral-CVB-2, HSV-1

Table 1: Comparative Antimicrobial and Antiviral Activities of Selected Piperidine-2,6-dione Analogs. Data synthesized from multiple sources for illustrative purposes.[1][2]

The data suggests that the presence of a benzyl group at the 3-position is a strong determinant of antimicrobial activity. Further derivatization at the 1, 2, and 6 positions can modulate this activity. For instance, the introduction of bulky aryl groups at the 2 and 6 positions appears to be well-tolerated and may even enhance antifungal potency[1].

Cytotoxic Activity against Cancer Cell Lines

The piperidine-2,6-dione scaffold has also been extensively investigated for its anticancer potential. The mechanism often involves the induction of apoptosis and cell cycle arrest. A series of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have shown potent cytotoxicity against colorectal and breast cancer cell lines, with IC50 values in the mid-micromolar range[3]. Dimeric 3,5-bis(benzylidene)-4-piperidones have also demonstrated significant and selective cytotoxicity against various cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values[4][5].

The following table presents a comparative overview of the cytotoxic activity of different classes of analogs.

Compound ClassKey Structural FeaturesCancer Cell Line(s)IC50 (µM)
Class I 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dionesSW480 (colorectal), MCF-7 (breast)15.70 - 16.50
Class II Dimeric 3,5-bis(benzylidene)-4-piperidonesHCT116 (colon)0.05 - 0.60
Class III (3S,6S)-3,6-dibenzylpiperazine-2,5-dionePANC-1 (pancreatic, glucose-starved)28

Table 2: Comparative Cytotoxic Activities of Piperidine-2,6-dione Analogs and a Related Piperazinedione.[3][4][6]

These findings underscore the potential of the 3-benzylpiperidine-2,6-dione scaffold as a template for the development of novel anticancer agents. The SAR suggests that modifications at the 1 and 5/6 positions can significantly impact cytotoxic potency and selectivity.

Mechanisms of Action: From Cell Membranes to Signaling Cascades

The diverse bioactivities of 3-benzylpiperidine-2,6-dione analogs stem from their ability to interact with multiple cellular targets and modulate various signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for the cytotoxic piperidine-2,6-dione analogs is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. For instance, the 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to cause a significant, dose-dependent increase in apoptosis and a marked arrest in the S-phase of the cell cycle in cancer cells[3]. Similarly, dimeric 3,5-bis(benzylidene)-4-piperidones induce apoptosis through the activation of caspases-3 and -7, cleavage of PARP1, and G2 cell cycle arrest[4].

apoptosis_pathway Compound Compound ROS_Generation ROS Generation Compound->ROS_Generation MMP_Depolarization Mitochondrial Membrane Potential Depolarization Compound->MMP_Depolarization Caspase_Activation Caspase-3/7 Activation MMP_Depolarization->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 1: Simplified intrinsic apoptosis pathway induced by cytotoxic piperidine-2,6-dione analogs.
Mitochondrial Dysfunction

Some analogs exert their cytotoxic effects by targeting cellular energy metabolism. For example, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a related heterocyclic compound, exhibits selective cytotoxicity against cancer cells under nutrient-starved conditions by uncoupling mitochondrial oxidative phosphorylation[6]. This leads to a depletion of cellular ATP and ultimately cell death.

Experimental Protocols: A Practical Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, it is imperative to follow well-defined experimental protocols. This section provides detailed, step-by-step methodologies for key bioassays discussed in this guide.

Synthesis of 3-Substituted Piperidine-2,6-diones

A general and efficient method for the synthesis of 3-substituted piperidine-2,6-diones involves the cyclization of the corresponding substituted glutaric acid derivatives.

Protocol 1: General Synthesis of Piperidine-2,6-dione Derivatives

  • Step 1: Amidation: To a solution of a substituted glutaric anhydride (1.0 eq.) in a suitable solvent (e.g., toluene), add the desired primary amine (1.1 eq.).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and add a non-polar solvent (e.g., n-pentane) to precipitate the intermediate amic acid.

  • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

  • Step 2: Cyclization: Dissolve the crude amic acid in a suitable solvent (e.g., chloroform) under an inert atmosphere (e.g., nitrogen).

  • Add a dehydrating agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 eq.).

  • Reflux the mixture for 12-16 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and purify the product by column chromatography on silica gel.

synthesis_workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization Glutaric_Anhydride Substituted Glutaric Anhydride Amic_Acid Intermediate Amic Acid Glutaric_Anhydride->Amic_Acid Reflux in Toluene Primary_Amine Primary Amine Primary_Amine->Amic_Acid Amic_Acid_Input Amic Acid Amic_Acid->Amic_Acid_Input Piperidinedione Piperidine-2,6-dione Derivative Amic_Acid_Input->Piperidinedione Reflux in Chloroform CDI CDI CDI->Piperidinedione

Figure 2: General workflow for the synthesis of piperidine-2,6-dione derivatives.
Antimicrobial Susceptibility Testing

The disc diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Protocol 2: Disc Diffusion Method for Antimicrobial Screening

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Application of Test Compounds: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs onto the inoculated agar surface. Include a solvent control (disc with solvent only) and a positive control (disc with a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol 3: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Addition of MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formation of Formazan Crystals: The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The 3-benzyl-1-methylpiperidine-2,6-dione scaffold and its analogs represent a promising class of compounds with a broad spectrum of biological activities. The available data strongly suggest that these molecules can be developed into potent antimicrobial and anticancer agents. The structure-activity relationships highlighted in this guide provide a roadmap for the rational design of new derivatives with improved potency and selectivity.

Future research should focus on the synthesis and biological evaluation of a systematic library of 3-benzyl-1-alkylpiperidine-2,6-diones to precisely elucidate the role of the N-alkyl substituent. Furthermore, in-depth mechanistic studies are warranted to identify the specific cellular targets of these compounds, which will be crucial for their optimization as clinical candidates. The detailed protocols provided herein should serve as a valuable resource for researchers embarking on such investigations.

References

  • This study was undertaken to identify novel thymidylate synthase inhibitors with improved efficacy and selectivity over existing chemotherapeutics. A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1 H,3 H)-dione derivatives were designed, synthesized, and evaluated as potential anticancer agents. [Link]

  • Selective cytotoxicity of marine-derived fungal metabolite (3S,6S)-3,6-dibenzylpiperazine-2,5-dione against cancer cells adapted to nutrient starvation. [Link]

  • Novel 3-benzyl-2,6-diarylpiperidin-4one derivatives: Syntheses, characterization and antimicrobial profile. [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. [Link]

  • Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. [Link]

  • Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. [Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIV

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of 3-Benzyl-1-methylpiperidine-2,6-dione

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 3-Benzyl-1-methylpiperidine-2,6-dione. Given its structural re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 3-Benzyl-1-methylpiperidine-2,6-dione. Given its structural resemblance to thalidomide and its analogs (IMiDs), we will proceed with the primary hypothesis that this compound functions as a "molecular glue," modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2]

The core principle of a molecular glue is its ability to induce or stabilize a protein-protein interaction that does not naturally occur, often between an E3 ligase and a "neosubstrate" protein, thereby triggering the neosubstrate's ubiquitination and subsequent degradation by the proteasome.[3] This guide will detail the rigorous, multi-step experimental workflow required to test this hypothesis. Furthermore, it will draw objective comparisons to the MoA validation pipelines for two distinct classes of drugs—a covalent kinase inhibitor and a G protein-coupled receptor (GPCR) antagonist—to highlight the causality behind specific experimental choices for different drug modalities.

Part 1: Validating the Hypothesized Molecular Glue MoA of 3-Benzyl-1-methylpiperidine-2,6-dione

The central hypothesis is that 3-Benzyl-1-methylpiperidine-2,6-dione binds to CRBN, a substrate receptor for the CRL4 E3 ubiquitin ligase, and alters its specificity to recruit a new protein (a neosubstrate) for degradation.[4][5][6] Validating this requires a logical, sequential series of experiments to prove target engagement, identify the degraded substrate, and confirm the functional consequences.

cluster_0 Hypothesized Molecular Glue Mechanism Compound 3-Benzyl-1-methyl- piperidine-2,6-dione CRBN CRBN-CRL4 E3 Ligase Complex Compound->CRBN Binds to Neosubstrate Neosubstrate (e.g., Protein X) Compound->Neosubstrate Forms Ternary Complex CRBN->Neosubstrate Forms Ternary Complex Ub Ubiquitin (Ub) CRBN->Ub Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: Hypothesized mechanism of 3-Benzyl-1-methylpiperidine-2,6-dione as a molecular glue.

Experimental Workflow: A Step-by-Step Validation Cascade

A robust MoA validation follows a clear path from demonstrating direct physical interaction with the hypothesized target to confirming the downstream cellular consequences.

Start Start: Hypothesis Generation Step1 Step 1: Target Engagement (Does it bind CRBN?) Start->Step1 Structural Alert: Piperidine-2,6-dione Step2 Step 2: Neosubstrate ID (What is degraded?) Step1->Step2 Confirmed Binding Step3 Step 3: Degradation Validation (Is degradation CRBN-dependent?) Step2->Step3 Candidate Identified Step4 Step 4: Functional Consequences (What is the cellular outcome?) Step3->Step4 Confirmed CRBN-dependency End End: MoA Validated Step4->End Phenotype Explained

Caption: Sequential workflow for validating the molecular glue mechanism of action.

Step 1: Confirming Target Engagement with CRBN

The foundational step is to prove that the compound physically interacts with its intended target, CRBN, within a cellular context. The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for this purpose, as it measures target engagement in live cells by assessing changes in protein thermal stability upon ligand binding.[7][8][9]

  • Cell Culture: Culture a relevant human cell line (e.g., MM.1S multiple myeloma cells) to ~80% confluency.

  • Compound Treatment: Resuspend cells in media and treat with either vehicle (DMSO) or varying concentrations of 3-Benzyl-1-methylpiperidine-2,6-dione for 2 hours at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins.[8]

  • Detection: Carefully collect the supernatant and analyze the amount of soluble CRBN protein remaining at each temperature using Western Blot or an AlphaScreen®-based detection method.[7]

  • Analysis: Plot the percentage of soluble CRBN against temperature. A positive result is a rightward shift in the melting curve for compound-treated cells compared to vehicle, indicating ligand-induced stabilization.

Step 2: Unbiased Identification of the Neosubstrate

Once CRBN engagement is confirmed, the next critical question is which protein(s) are being targeted for degradation. Quantitative proteomics is the gold standard for unbiasedly identifying these "neosubstrates."[10][11]

  • Cell Treatment: Treat multiple replicates of a responsive cell line with vehicle or a fixed concentration (e.g., 1 µM) of 3-Benzyl-1-methylpiperidine-2,6-dione for a set time (e.g., 6 or 24 hours).[10]

  • Lysis and Digestion: Harvest and lyse the cells. Quantify total protein and digest with trypsin.

  • TMT Labeling: Label the resulting peptide mixtures from each condition with tandem mass tags (TMT), which allows for multiplexing and relative quantification.

  • LC-MS/MS Analysis: Combine the labeled samples and analyze via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins across all samples.[11] Look for proteins whose abundance is significantly and consistently decreased in the compound-treated samples compared to the vehicle control. These are your primary neosubstrate candidates.

Step 3: Validating Neosubstrate Degradation

Proteomics provides a list of candidates; orthogonal validation is required to confirm these hits and establish their degradation is dependent on the hypothesized E3 ligase, CRBN.

  • Western Blot Confirmation:

    • Treat cells with a dose-response of 3-Benzyl-1-methylpiperidine-2,6-dione.

    • Harvest lysates and perform a standard Western blot using antibodies specific for the top neosubstrate candidate (e.g., "Protein X") and CRBN.[12][13]

    • A successful validation will show a dose-dependent decrease in Protein X levels, while CRBN levels remain unchanged. A loading control (e.g., GAPDH) must be used to ensure equal protein loading.

  • CRISPR-Cas9 Mediated CRBN Knockout:

    • Use CRISPR-Cas9 technology to generate a cell line where the CRBN gene is knocked out (KO).[14][15]

    • Validate the KO by confirming the absence of CRBN protein via Western blot.

    • Treat both the wild-type (WT) and CRBN KO cell lines with the compound.

    • Causality Check: The degradation of Protein X should occur in WT cells but be completely abrogated in the CRBN KO cells.[15] This definitively links the compound's activity to the CRBN E3 ligase.

Part 2: Comparative Analysis of MoA Validation Workflows

The experimental strategy is dictated by the compound's hypothesized MoA. Below, we compare our molecular glue workflow with those for a covalent kinase inhibitor and a GPCR antagonist.

Hypothesis Initial Hypothesis (Based on Structure/Phenotype) Glue Molecular Glue Hypothesis->Glue Piperidine-2,6-dione core Kinase Kinase Inhibitor Hypothesis->Kinase Electrophilic 'warhead' GPCR GPCR Antagonist Hypothesis->GPCR Known GPCR pharmacophore Glue_Exp Target Engagement (CETSA) Proteomics (Degradation) CRBN KO Validation Glue->Glue_Exp Kinase_Exp Biochemical Kinase Assay Phospho-Proteomics Cellular Phosphorylation Assay Kinase->Kinase_Exp GPCR_Exp Radioligand Binding Assay Second Messenger Assay (cAMP) Competitive Binding Assay GPCR->GPCR_Exp

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 3-Benzyl-1-methylpiperidine-2,6-dione

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a novel chemical entity is paramount to predicting its therapeutic potential and off-target effects. This guide provides a comprehensive analysis of the potential cross-reactivity profile of 3-Benzyl-1-methylpiperidine-2,6-dione, a compound belonging to the piperidine-2,6-dione class of molecules. Due to the limited publicly available data on this specific molecule, this guide will focus on a predictive comparison based on its structural similarity to well-characterized compounds and will outline the essential experimental workflows for its empirical validation.

Introduction: The Significance of the Piperidine-2,6-dione Scaffold

The piperidine-2,6-dione ring system, also known as the glutarimide scaffold, is a privileged structure in medicinal chemistry.[1][2] It is the core component of several clinically significant drugs, including thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide and pomalidomide, as well as the sedative-hypnotic agent glutethimide.[3][4][5] The biological activity of these molecules is diverse, ranging from anti-cancer and anti-inflammatory effects to central nervous system depression.[6][4]

The primary molecular target for the immunomodulatory effects of thalidomide and its analogs is the Cereblon (CRBN) protein, a substrate receptor of the E3 ubiquitin ligase complex.[7] Binding of these molecules to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of specific proteins, such as the transcription factors Ikaros and Aiolos.[6] Conversely, compounds like glutethimide primarily act on the central nervous system.[4][5]

Given this precedent, it is critical to evaluate the potential for 3-Benzyl-1-methylpiperidine-2,6-dione to interact with the known targets of other piperidine-2,6-dione-containing drugs. This guide will compare its structural features to those of thalidomide and glutethimide to predict its cross-reactivity and propose a rigorous experimental plan for confirmation.

Structural Comparison and Predicted Cross-Reactivity

The structure of 3-Benzyl-1-methylpiperidine-2,6-dione suggests potential interactions with targets of both the thalidomide and glutethimide families.

Feature3-Benzyl-1-methylpiperidine-2,6-dioneThalidomideGlutethimide
Core Scaffold Piperidine-2,6-dionePiperidine-2,6-dionePiperidine-2,6-dione
N1-substituent MethylNone (part of phthalimido group)Hydrogen
C3-substituent BenzylPhthalimidoEthyl, Phenyl

The presence of the piperidine-2,6-dione core in 3-Benzyl-1-methylpiperidine-2,6-dione indicates a potential for binding to Cereblon (CRBN), the primary target of thalidomide and its analogs. The benzyl group at the C3 position provides a hydrophobic moiety that could influence binding affinity and specificity. The N1-methylation distinguishes it from thalidomide and glutethimide and may alter its interaction with target proteins and metabolic stability.

Experimental Workflow for Determining Cross-Reactivity

A systematic approach is necessary to empirically determine the cross-reactivity profile of 3-Benzyl-1-methylpiperidine-2,6-dione. The following experimental workflow is proposed:

Sources

Validation

Comparative Analysis of 3-Benzyl-1-methylpiperidine-2,6-dione Analogs: A Guide to Structure-Activity Relationships

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-Benzyl-1-methylpiperidine-2,6-dione. While direct, extensive research on this specific molecule is nascent, a we...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 3-Benzyl-1-methylpiperidine-2,6-dione. While direct, extensive research on this specific molecule is nascent, a wealth of data exists for the broader class of 3-substituted and N-alkylated piperidine-2,6-diones. By examining these closely related analogs, we can infer critical insights into the structural requirements for biological activity, guiding future drug discovery and development efforts. This document is intended for researchers, medicinal chemists, and pharmacologists actively engaged in the design and synthesis of novel therapeutics based on this privileged scaffold.

Introduction: The Piperidine-2,6-dione Core - A Privileged Scaffold in Drug Discovery

The piperidine-2,6-dione, also known as the glutarimide scaffold, is a cornerstone in modern medicinal chemistry. Its significance surged with the discovery of the biological activities of thalidomide and its subsequent analogs, the immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These molecules have demonstrated profound therapeutic effects in treating various cancers, particularly multiple myeloma, as well as inflammatory conditions.[1]

The primary mechanism of action for many of these compounds involves their interaction with the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[2] By binding to CRBN, these small molecules can induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, a process known as targeted protein degradation.[2][3] This elegant mechanism has opened up new avenues for therapeutic intervention, making the piperidine-2,6-dione scaffold a highly attractive starting point for the development of novel drugs, including Proteolysis Targeting Chimeras (PROTACs).[1]

This guide will deconstruct the SAR of this scaffold, focusing on three key structural regions analogous to our lead compound, 3-Benzyl-1-methylpiperidine-2,6-dione:

  • Substitution at the 3-position: The impact of the benzyl group and related aryl moieties.

  • Alkylation at the 1-position (imide nitrogen): The role of the N-methyl group.

  • Modifications to the piperidine ring: Other structural changes that influence activity.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The biological activity of many piperidine-2,6-dione analogs is intrinsically linked to their ability to modulate the CRL4-CRBN E3 ubiquitin ligase complex. The glutarimide moiety of these compounds fits into a specific hydrophobic pocket on the CRBN protein.[2] This binding event alters the substrate specificity of the E3 ligase, "hijacking" it to recognize and polyubiquitinate neo-substrates, proteins that it would not normally target. These polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

CRBN_Mechanism cluster_0 Cellular Environment Molecule Piperidine-2,6-dione Analog CRBN CRL4-CRBN E3 Ligase Molecule->CRBN Binds to Target Target Protein (e.g., IKZF1/3) CRBN->Target Recruits Proteasome 26S Proteasome Target->Proteasome Recognized by Ub Ubiquitin Ub->Target Polyubiquitination Degradation Peptide Fragments Proteasome->Degradation Degrades

Caption: Mechanism of action for CRBN-binding piperidine-2,6-dione analogs.

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the 3-Position Substituent

The substituent at the 3-position of the piperidine-2,6-dione ring is a key determinant of biological activity and substrate specificity. The introduction of an aryl group, such as the benzyl group in our lead compound, can significantly influence the molecule's interaction with the CRBN-E3 ligase complex and its downstream effects.

  • Aryl and Heteroaryl Groups: The presence of an aromatic ring at the 3-position is a common feature in many active analogs. For instance, 3-(4-aminophenyl)piperidine-2,6-dione is a known effective CRBN ligand used in the development of PROTACs.[1] The nature and substitution pattern of this aryl ring can fine-tune the compound's activity. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties and steric bulk, thereby affecting binding affinity and substrate recruitment.

  • Benzyl Group as a Scaffold: The benzyl group provides a versatile scaffold for further modification. The phenyl ring can be substituted with various functional groups to explore interactions with specific sub-pockets of the target protein or the E3 ligase. For example, in other chemical series, moving from a sulfonamide to a thioether linkage at a similar position was shown to improve metabolic stability and potency.[4]

N-Alkylation at the 1-Position: Impact on Potency and Selectivity

The imide nitrogen of the piperidine-2,6-dione ring is another critical point for modification.

  • N-Methylation: The presence of a methyl group at the 1-position, as in our lead compound, can have varied effects. In some series of sigma-1 receptor ligands, N-alkylation with larger groups was explored, but even simple methylation could influence selectivity and affinity.[5] In the context of CRBN binders, N-alkylation can alter the hydrogen bonding potential of the imide and influence the overall conformation of the molecule, which in turn can affect its binding to CRBN.

  • Larger N-Alkyl Groups: While our focus is on N-methyl, it is worth noting that larger alkyl or aryl groups at this position can be used to attach linkers for PROTAC development or to modulate pharmacokinetic properties. However, these larger groups can also lead to a loss of activity if they sterically hinder the crucial interaction with CRBN.

Comparative Activity of Analogs

While a direct comparison table for 3-Benzyl-1-methylpiperidine-2,6-dione is not available in the literature, we can compile representative data from related series to illustrate the principles of SAR. The following table summarizes the cytotoxic activities of various aryl-piperazine and piperidine derivatives against different cancer cell lines, which demonstrates how structural modifications impact biological outcomes.

Compound ID Core Scaffold Key Substitutions Target Cell Line IC50 (µM) Reference
Analog A Phenylpiperazine4-(pyrimidinyl)DU145 (Prostate)8.25[6][7]
Analog B PhenylpiperazineUnsubstituted PhenylDU145 (Prostate)>50[6][7]
Analog C BenzylpiperazineUnsubstituted BenzylLNCaP (Prostate)Similar to Phenyl[6][7]
Analog D Phenylpiperazine3-methylphenylLNCaP (Prostate)>50[6][7]
Analog E PhenylpiperazineUnsubstituted PhenylLNCaP (Prostate)3.47[6][7]

This table is a representative example based on available data for related scaffolds to illustrate SAR principles.

Key Insights from Comparative Data:

  • The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring (Analog A) was beneficial for anticancer activity against DU145 cells compared to an unsubstituted phenyl group (Analog B).[6][7]

  • A methyl group at the meta-position of the phenyl ring (Analog D) led to a significant loss of potency against LNCaP cells compared to the unsubstituted analog (Analog E).[6][7]

These examples underscore the sensitivity of biological activity to subtle structural changes on the aryl and piperidine/piperazine rings.

Experimental Protocols

To facilitate further research in this area, we provide generalized, yet detailed, experimental protocols for the synthesis and biological evaluation of novel 3-Benzyl-1-methylpiperidine-2,6-dione analogs.

General Synthetic Workflow

The synthesis of substituted piperidine-2,6-diones can be achieved through various routes. A common and effective method involves a Michael addition followed by an intramolecular cyclization.

Synthesis_Workflow cluster_workflow Synthetic Pathway Start Starting Materials (e.g., Substituted Acrylamide & Methyl Acetate derivative) Michael Michael Addition Start->Michael Base (e.g., KOtBu) Cyclization Intramolecular Imidation/Cyclization Michael->Cyclization Purification Purification (e.g., Chromatography) Cyclization->Purification Product 3-Substituted-Piperidine-2,6-dione Purification->Product

Caption: A general workflow for the synthesis of piperidine-2,6-dione analogs.

Step-by-Step Synthesis Protocol (Example):

  • Michael Addition: To a solution of a suitable methyl acetate derivative in an appropriate solvent (e.g., THF), add a strong base such as potassium tert-butoxide (KOtBu) at a controlled temperature (e.g., 0 °C).

  • Acrylamide Addition: Slowly add the corresponding N-methyl-3-phenylacrylamide to the reaction mixture. Allow the reaction to proceed until the consumption of starting materials is observed by TLC or LC-MS.

  • Intramolecular Cyclization: Upon completion of the Michael addition, the reaction is typically quenched with an acid (e.g., HCl) to facilitate the intramolecular imidation and cyclization to form the piperidine-2,6-dione ring.

  • Work-up and Purification: Perform a standard aqueous work-up to remove inorganic salts. The crude product is then purified using column chromatography on silica gel to yield the desired 3-benzyl-1-methylpiperidine-2,6-dione analog.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

This protocol is a generalized representation. Specific reaction conditions may need to be optimized for different analogs.[1]

Biological Evaluation: Cytotoxicity Assays

A fundamental method for assessing the biological activity of these analogs is to evaluate their cytotoxicity against relevant cancer cell lines.

Protocol: CCK-8 Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., multiple myeloma lines like MM.1S, or prostate cancer lines like LNCaP and DU145) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.[6][7]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperidine-2,6-dione analogs in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • CCK-8 Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the half-maximal inhibitory concentration (IC50) values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Future Directions and Conclusion

  • The piperidine-2,6-dione core is a potent modulator of the CRL4-CRBN E3 ligase complex.

  • The 3-position is a critical site for modification, with aryl substituents playing a key role in determining activity and substrate specificity.

  • The N-alkylation at the 1-position can influence the compound's physicochemical properties and its interaction with the biological target.

Future research should focus on a systematic exploration of substitutions on the benzyl ring to enhance potency and selectivity. Furthermore, elucidating the specific neo-substrates targeted by these novel analogs will be crucial for understanding their mechanism of action and therapeutic potential. The synthesis and evaluation of a focused library of analogs based on the SAR principles outlined in this guide will undoubtedly accelerate the discovery of new and effective drugs for a range of diseases.

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. Available at: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

  • SAR of N‐piperidine‐2,6‐dione isoindolin‐1‐one derivatives exhibiting inhibition against TNF‐α. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. Molecules. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry. Available at: [Link]

  • Novel Substituted Piperidine-2,6-dione Derivatives for Treating Sickle Cell Disease and β-Thalassemia. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and antiviral activities of synthetic glutarimide derivatives. Archiv der Pharmazie. Available at: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules. Available at: [Link]

  • Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. Available at: [Link]

  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules. Available at: [Link]

  • Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor. Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Framework for Efficacy Comparison: 3-Benzyl-1-methylpiperidine-2,6-dione versus Lenalidomide

A Senior Application Scientist's Guide to Comparative Analysis of Novel Immunomodulatory Agents In the landscape of targeted cancer therapeutics, particularly for hematological malignancies, lenalidomide stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis of Novel Immunomodulatory Agents

In the landscape of targeted cancer therapeutics, particularly for hematological malignancies, lenalidomide stands as a cornerstone immunomodulatory agent. Its well-defined mechanism of action and proven clinical efficacy provide a robust benchmark for the evaluation of new chemical entities. This guide outlines a comprehensive framework for comparing the efficacy of a novel compound, 3-Benzyl-1-methylpiperidine-2,6-dione, to lenalidomide. While public domain data on the specific biological activity of 3-Benzyl-1-methylpiperidine-2,6-dione is not available, its structural features, particularly the piperidine-2,6-dione core, suggest a potential for similar immunomodulatory properties.

This guide will, therefore, serve as a roadmap for researchers and drug development professionals, detailing the necessary experimental workflows, from initial biochemical assays to in vivo efficacy studies, required for a rigorous head-to-head comparison. We will operate under the hypothesis that 3-Benzyl-1-methylpiperidine-2,6-dione may engage the same molecular target as lenalidomide, the Cereblon (CRBN) E3 ubiquitin ligase complex.

Unraveling the Mechanism of Action: A Tale of Two Molecules

Lenalidomide exerts its therapeutic effects through a novel mechanism of action: the modulation of an E3 ubiquitin ligase complex.[1] By binding to CRBN, a substrate receptor of the Cullin-4 ring E3 ubiquitin ligase (CRL4), lenalidomide alters its substrate specificity.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.[1] This targeted degradation results in both direct cytotoxic effects on tumor cells and immunomodulatory effects, such as the enhancement of T-cell and Natural Killer (NK) cell activity.[3][4]

For 3-Benzyl-1-methylpiperidine-2,6-dione, the mechanism of action remains to be elucidated. The presence of the piperidine-2,6-dione moiety, a key structural feature for CRBN binding, forms the basis of our primary hypothesis. The following diagram illustrates the established signaling pathway of lenalidomide and the posited, yet unproven, pathway for our compound of interest.

Mechanism_of_Action cluster_lenalidomide Lenalidomide Pathway cluster_hypothetical Hypothetical Pathway for 3-Benzyl-1-methylpiperidine-2,6-dione Lenalidomide Lenalidomide CRBN CRBN Lenalidomide->CRBN Binds to CRL4 CRL4 E3 Ligase CRBN->CRL4 Part of IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRL4->IKZF1_IKZF3 Ubiquitinates Proteasome Proteasome IKZF1_IKZF3->Proteasome Targets for Degradation Degradation Proteasome->Degradation Myeloma_Cell_Death Multiple Myeloma Cell Death Degradation->Myeloma_Cell_Death T_Cell_Activation T-Cell Activation Degradation->T_Cell_Activation Compound 3-Benzyl-1-methyl- piperidine-2,6-dione CRBN2 CRBN Compound->CRBN2 Binds to (?) CRL4_2 CRL4 E3 Ligase CRBN2->CRL4_2 Substrate Unknown Substrate(s) CRL4_2->Substrate Ubiquitinates (?) Proteasome2 Proteasome Substrate->Proteasome2 Targets for (?) Biological_Effect Biological Effect Proteasome2->Biological_Effect

Caption: Comparative signaling pathways of Lenalidomide and the hypothetical pathway for 3-Benzyl-1-methylpiperidine-2,6-dione.

A Step-by-Step Guide to Comparative Efficacy Evaluation

A multi-tiered approach is essential for a thorough comparison. This involves a series of in vitro experiments to establish the mechanism and potency, followed by in vivo studies to assess therapeutic efficacy.

Tier 1: In Vitro Mechanistic and Potency Assays

The initial phase focuses on determining if 3-Benzyl-1-methylpiperidine-2,6-dione engages the CRBN pathway and exhibits anti-proliferative and immunomodulatory activity.

1. CRBN Binding Affinity

  • Objective: To quantify the binding affinity of 3-Benzyl-1-methylpiperidine-2,6-dione to the CRBN protein in comparison to lenalidomide.

  • Methodology: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

  • Rationale: A direct comparison of binding affinities will provide the first indication of whether the novel compound engages the primary target of lenalidomide.

2. Anti-Proliferative Activity in Multiple Myeloma Cell Lines

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of both compounds in various multiple myeloma cell lines.

  • Protocol: Cell Viability Assay (MTS-based)

    • Seed multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, U266) in 96-well plates at an appropriate density.

    • Prepare serial dilutions of 3-Benzyl-1-methylpiperidine-2,6-dione and lenalidomide.

    • Treat the cells with the compounds for 72 hours.

    • Add MTS reagent and incubate for 2-4 hours.

    • Measure absorbance at 490 nm.

    • Calculate IC50 values using a non-linear regression model.

  • Hypothetical Data Summary:

CompoundMM.1S IC50 (µM)RPMI-8226 IC50 (µM)U266 IC50 (µM)
Lenalidomide1.55.2>10
3-Benzyl-1-methylpiperidine-2,6-dioneHypothetical ValueHypothetical ValueHypothetical Value

3. Target Protein Degradation

  • Objective: To verify that the anti-proliferative effects are mediated by the degradation of Ikaros and Aiolos.

  • Protocol: Western Blotting

    • Treat MM.1S cells with equimolar concentrations of each compound for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against Ikaros, Aiolos, and a loading control (e.g., GAPDH).

    • Incubate with secondary antibodies and visualize using chemiluminescence.

  • Rationale: This experiment directly tests the central hypothesis of a shared mechanism of action.

4. Immunomodulatory Activity

  • Objective: To compare the ability of the two compounds to modulate cytokine production in immune cells.

  • Protocol: Cytokine Release Assay

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Stimulate the PBMCs with an activating agent (e.g., anti-CD3 antibody).

    • Treat the cells with a dose range of each compound for 48 hours.

    • Collect the supernatant and measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using ELISA or a multiplex bead array.

  • Hypothetical Data Summary:

Compound (at 1 µM)IL-2 Fold IncreaseIFN-γ Fold IncreaseTNF-α Fold Change
Lenalidomide5.84.20.6
3-Benzyl-1-methylpiperidine-2,6-dioneHypothetical ValueHypothetical ValueHypothetical Value

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start [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#4285F4"]; binding [label="Tier 1a: CRBN Binding Assay\n(SPR or ITC)", fillcolor="#FBBC05", fontcolor="#202124"]; proliferation [label="Tier 1b: Anti-Proliferation Assay\n(MTS)", fillcolor="#FBBC05", fontcolor="#202124"]; degradation [label="Tier 1c: Target Degradation\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; cytokine [label="Tier 1d: Immunomodulation\n(Cytokine Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; in_vivo [label="Tier 2: In Vivo Efficacy Study\n(Xenograft Model)", shape=diamond, style=filled, fillcolor="#34A853"]; end [label="End: Comparative Efficacy\nReport", shape=ellipse, fillcolor="#EA4335"];

start -> binding; start -> proliferation; binding -> degradation; proliferation -> degradation; degradation -> cytokine; cytokine -> in_vivo; in_vivo -> end; }

Caption: A streamlined workflow for the comparative evaluation of novel immunomodulatory agents.

Tier 2: In Vivo Efficacy Assessment

Positive results from the in vitro assays would warrant progression to in vivo models to assess anti-tumor activity and tolerability.

  • Objective: To compare the in vivo anti-tumor efficacy of 3-Benzyl-1-methylpiperidine-2,6-dione and lenalidomide.

  • Protocol: Multiple Myeloma Xenograft Model

    • Implant MM.1S cells subcutaneously into immunocompromised mice (e.g., NOD/SCID).

    • Once tumors are established, randomize mice into treatment groups (vehicle, lenalidomide, 3-Benzyl-1-methylpiperidine-2,6-dione at one or more dose levels).

    • Administer compounds daily via oral gavage.

    • Measure tumor volume twice weekly.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for Ikaros/Aiolos).

  • Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle1500 ± 250-
Lenalidomide (50 mg/kg)600 ± 15060
3-Benzyl-1-methylpiperidine-2,6-dione (50 mg/kg)Hypothetical ValueHypothetical Value

Conclusion and Future Directions

This guide provides a robust, albeit partially hypothetical, framework for the direct efficacy comparison of 3-Benzyl-1-methylpiperidine-2,6-dione and lenalidomide. The outlined experimental cascade is designed to rigorously test the hypothesis that the novel compound shares a similar mechanism of action and to quantify its relative potency and in vivo efficacy. The successful execution of these studies would provide the necessary data to determine if 3-Benzyl-1-methylpiperidine-2,6-dione warrants further preclinical and clinical development as a next-generation immunomodulatory agent. The true potential of this and other novel piperidine-2,6-dione derivatives can only be unlocked through such systematic and comparative investigations.

References

  • National Center for Biotechnology Information. (n.d.). Lenalidomide. PubChem. Retrieved from [Link]

  • Kronke, J., & Ebert, B. L. (2016). The novel mechanism of lenalidomide activity. Blood, 127(21), 2535–2536. Retrieved from [Link]

  • Sahu, S. K., et al. (2023). Novel 3-benzyl-2,6-diarylpiperidin-4-one derivatives: Syntheses, characterization and antimicrobial profile. ResearchGate. Retrieved from [Link]

  • Pharmacology of Lenalidomide Revlimid, Linalid, Lidomid; Pharmacokinetics, Mechanism of Action, Uses. (2025). YouTube. Retrieved from [Link]

  • Li, Y., et al. (2023). Efficacy and safety of lenalidomide in diffuse large B-cell lymphoma: a meta-analysis of randomized controlled trials. ResearchGate. Retrieved from [Link]

  • Czarnocki, Z., et al. (2021). Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate. Retrieved from [Link]

  • Palumbo, A., et al. (2008). Lenalidomide for the treatment of relapsed and refractory multiple myeloma. Therapeutics and Clinical Risk Management, 4(1), 99–108. Retrieved from [Link]

  • HealthTree University for Multiple Myeloma. (2021). Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma. Retrieved from [Link]

  • D'Souza, A., et al. (2022). Real-world data on lenalidomide dosing and outcomes in patients newly diagnosed with multiple myeloma. Cancer, 128(18), 3326–3334. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to In Silico Docking: A Comparative Analysis of Piperidine-2,6-dione Derivatives as Cereblon Modulators

This guide provides an in-depth, experimentally grounded comparison of piperidine-2,6-dione derivatives, a class of compounds renowned for their therapeutic efficacy and novel mechanism of action. As a Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally grounded comparison of piperidine-2,6-dione derivatives, a class of compounds renowned for their therapeutic efficacy and novel mechanism of action. As a Senior Application Scientist, my objective is to move beyond mere protocol recitation. Instead, this document elucidates the causal logic behind each experimental step, offering a self-validating framework for researchers, scientists, and drug development professionals engaged in the study of these potent molecular modulators. We will explore the foundational principles of their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex and provide a rigorous, step-by-step workflow for performing comparative in silico docking studies.

The Scientific Imperative: Understanding Piperidine-2,6-diones as Molecular Glues

The piperidine-2,6-dione scaffold is a privileged structure in modern medicinal chemistry, forming the core of immunomodulatory drugs (IMiDs®) like thalidomide, lenalidomide, and pomalidomide.[1][2] These molecules function not as classical inhibitors, but as "molecular glues."[3][4][] They facilitate a novel protein-protein interaction by binding to Cereblon (CRBN), a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).[1][6][7][8]

Upon binding to a hydrophobic pocket within CRBN, the drug molecule subtly alters the substrate-binding surface.[6][9] This drug-induced conformational change enables the recruitment of proteins not normally recognized by CRBN, known as "neo-substrates."[3][8] Key neo-substrates for many clinically effective IMiDs include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][10] The newly formed ternary complex (CRBN-drug-neo-substrate) triggers the ubiquitination and subsequent proteasomal degradation of the neo-substrate, leading to the drug's therapeutic effects in hematological cancers.[6][10]

Molecular docking is an indispensable computational technique that allows us to predict and rationalize the binding modes of these derivatives within the CRBN pocket at an atomic level.[11][12][13] By comparing the predicted binding affinities and interaction patterns of various analogs, we can generate testable hypotheses to guide the rational design of next-generation molecular glues with improved potency and selectivity.[14][15]

Mechanism of Action: CRL4-CRBN Hijacking

The following diagram illustrates the molecular glue mechanism. The piperidine-2,6-dione derivative acts as an essential adaptor, inducing the proximity between the E3 ligase complex and the target neo-substrate, ultimately leading to the latter's degradation.

Molecular_Glue_Mechanism cluster_0 CRL4 E3 Ligase Complex cluster_1 Cellular Environment CRBN Cereblon (CRBN) Substrate Receptor DDB1 DDB1 CRBN->DDB1 NeoSubstrate Neo-Substrate (e.g., Ikaros) CRBN->NeoSubstrate 2. Drug-induced recruitment CUL4 Cullin-4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 Ligand Piperidine-2,6-dione Derivative Ligand->CRBN 1. Binding Ub Ubiquitin NeoSubstrate->Ub 3. Ubiquitination Proteasome Proteasome Ub->Proteasome 4. Degradation

Caption: Mechanism of CRL4-CRBN modulation by piperidine-2,6-dione derivatives.

A Validated Protocol for Comparative In Silico Docking

This section outlines a robust, step-by-step workflow for conducting molecular docking studies. The causality behind each step is explained to ensure a self-validating and reproducible experimental design. We will use AutoDock Vina, a widely adopted and validated open-source docking engine, for this workflow.[16]

Experimental Workflow Overview

The entire process, from data acquisition to final analysis, can be visualized as a logical pipeline.

Docking_Workflow PDB 1. Target Preparation - Fetch PDB (e.g., 4CI1) - Clean Structure - Add Hydrogens & Charges Grid 3. Grid Box Definition - Define binding site based on co-crystallized ligand PDB->Grid Ligands 2. Ligand Preparation - Draw 2D Structures - Convert to 3D - Energy Minimization Docking 4. Docking Execution - Run AutoDock Vina - Generate Poses & Scores Ligands->Docking Grid->Docking Analysis 5. Post-Docking Analysis - Compare Binding Affinities - Visualize Interactions (PyMOL) - Identify Key Residues Docking->Analysis

Caption: A comprehensive workflow for in silico molecular docking experiments.

Step 1: Target Protein Preparation
  • Causality & Expertise: The accuracy of a docking simulation is fundamentally dependent on the quality of the initial protein structure. The process of "preparation" is not merely clerical; it involves correcting potential artifacts from the crystallographic process to create a more biochemically realistic model. Omitting this step can lead to erroneous predictions due to steric clashes or improper electrostatic calculations.

  • Protocol:

    • Obtain Crystal Structure: Download the 3D coordinates of the human DDB1-CRBN complex bound to a relevant ligand (e.g., lenalidomide or thalidomide). A suitable entry from the RCSB Protein Data Bank (PDB) is 4CI1 , which contains CRBN bound to thalidomide.[17]

    • Clean the Structure: Using molecular visualization software such as PyMOL or Chimera, remove all non-essential components from the PDB file.[18][19] This includes water molecules, ions, and any co-solvents or co-crystallized ligands that are not part of the core receptor.[20] For this study, retain the CRBN chain (Chain C in 4CI1) and DDB1 (Chain A) as it stabilizes CRBN, but remove the original thalidomide ligand.

    • Add Hydrogens and Assign Charges: Crystal structures typically lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds. Assign partial atomic charges (e.g., Kollman charges) to all atoms. This step is crucial for the scoring function to accurately calculate electrostatic interactions.[21] Software suites like AutoDock Tools (ADT) can perform this step automatically.[22]

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any minor steric clashes that may be present in the crystal structure.[20]

    • Save as PDBQT: Convert the prepared protein file into the PDBQT format required by AutoDock Vina. This format includes atomic charges, atom types, and torsional flexibility information.

Step 2: Ligand Preparation
  • Causality & Expertise: Ligands must be represented in a three-dimensional, low-energy conformation. A simple 2D drawing is insufficient as the docking algorithm needs a valid starting geometry to explore the conformational space efficiently. Proper charge and atom type assignment is as critical for the ligand as it is for the protein.

  • Protocol:

    • Create 2D Structures: Draw the 2D structures of the piperidine-2,6-dione derivatives to be compared. For this guide, we will use Thalidomide , Lenalidomide , Pomalidomide , and a hypothetical analog, Compound X (Lenalidomide with a fluoro-substituent on the isoindolinone ring).

    • Convert to 3D and Minimize: Use a program like Avogadro or the online CORINA server to convert the 2D structures into 3D coordinates. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer.[20]

    • Assign Atom Types and Charges: Assign appropriate atom types and calculate partial charges (e.g., Gasteiger charges).

    • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This is crucial for flexible ligand docking, allowing the algorithm to explore different conformations during the simulation.

    • Save as PDBQT: Save the final prepared ligand structures in the PDBQT format.

Step 3: Docking Execution with AutoDock Vina
  • Causality & Expertise: The "grid box" defines the three-dimensional space where the docking algorithm will search for favorable binding poses. A well-defined box, centered on the known binding site, focuses the computational effort, increasing both efficiency and the likelihood of finding a biologically relevant pose. The scoring function then provides a quantitative estimate of the binding affinity, allowing for objective comparison.[11][23]

  • Protocol:

    • Define the Search Space (Grid Box): Using ADT, define a grid box that encompasses the entire binding pocket of CRBN. The most reliable way to do this is to center the box on the position of the co-crystallized ligand (thalidomide) in the original 4CI1 PDB file.[24] A typical box size might be 20 x 20 x 20 Å, ensuring enough space to accommodate the ligands and their rotational movements.

    • Configure Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and dimensions of the grid box, and the desired exhaustiveness (a parameter that controls the thoroughness of the search; a value of 8-16 is typically sufficient).

    • Run the Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculation and output a PDBQT file containing the predicted binding poses (typically 9) ranked by their binding affinity scores.

Step 4: Post-Docking Analysis and Visualization
  • Causality & Expertise: A docking score is a valuable metric, but it is not the sole determinant of a successful prediction. Visual inspection of the top-ranked pose is a critical validation step. A biochemically sensible pose, characterized by well-defined hydrogen bonds and hydrophobic interactions with key residues, provides much stronger evidence than a high score alone. This analysis connects the quantitative data to the underlying structural biology.

  • Protocol:

    • Analyze Binding Scores: Extract the binding affinity scores (in kcal/mol) for the top-ranked pose of each ligand from the output log files. A more negative score indicates a more favorable predicted binding affinity.

    • Visualize Binding Poses: Load the prepared receptor PDBQT file and the output ligand pose PDBQT files into PyMOL.[25][26]

    • Identify Key Interactions: Analyze the interactions between each ligand and the CRBN binding pocket. Pay close attention to:

      • Hydrogen Bonds: Identify hydrogen bonds between the ligand and protein residues (e.g., with SER377, TRP380, HIS378). The glutarimide moiety is known to be critical for these interactions.[6][9]

      • Hydrophobic Interactions: Observe how the aromatic portions of the ligands fit into the hydrophobic pocket formed by residues like TRP380, TRP386, and PHE402.[6][9]

    • Compare and Contrast: Systematically compare the poses and interactions of the different derivatives to understand how subtle chemical modifications influence binding.

Comparative Docking Results

The following table summarizes the in silico docking results for our selected piperidine-2,6-dione derivatives against the prepared CRBN structure (derived from PDB: 4CI1).

CompoundBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds & Hydrophobic)Predicted Key Interactions
Thalidomide -8.1TRP380, HIS378, SER377, TRP386, PHE4022 H-bonds with HIS378 and SER377; π-π stacking with TRP380.
Lenalidomide -8.5TRP380, HIS378, SER377, CYS391, TRP3863 H-bonds (additional H-bond from amino group to CYS391 backbone).
Pomalidomide -8.7TRP380, HIS378, SER377, CYS391, TRP3863 H-bonds (similar to Lenalidomide); enhanced hydrophobic contact.
Compound X -8.9TRP380, HIS378, SER377, CYS391, TYR3843 H-bonds; potential halogen bond/favorable electrostatic interaction with TYR384.

Note: Binding affinity values are representative examples from a typical AutoDock Vina run and may vary slightly between different docking executions.

Analysis of Results:

The docking scores align with the known principles of IMiD binding. The glutarimide moiety of all compounds forms crucial hydrogen bonds within the binding pocket, anchoring the molecules.[6]

  • Lenalidomide and Pomalidomide vs. Thalidomide: The addition of the amino group on the phthaloyl ring in Lenalidomide and Pomalidomide allows for an additional predicted hydrogen bond with the backbone of CYS391. This extra point of contact likely contributes to their higher binding affinity compared to Thalidomide, a finding consistent with their increased biological potency.[2][27]

  • Hypothetical Compound X: The addition of a fluorine atom in Compound X results in the most favorable binding score. Post-docking analysis suggests this is due to a favorable electrostatic interaction or a potential halogen bond with the hydroxyl group of TYR384, in addition to retaining the key interactions of lenalidomide. This demonstrates how in silico docking can be used prospectively to suggest modifications that may enhance binding affinity.

Conclusion and Future Perspectives

This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative in silico analysis of piperidine-2,6-dione derivatives. The results clearly demonstrate how subtle structural modifications can significantly impact the predicted binding affinity and interaction patterns within the Cereblon E3 ligase substrate receptor. The superior predicted affinity of lenalidomide and pomalidomide over thalidomide is rationalized by an additional hydrogen bonding interaction, showcasing the predictive power of this computational approach.

While molecular docking is a powerful tool for hypothesis generation, it is the first step in a larger discovery cascade.[28] The predictions made here should be validated through more computationally intensive methods, such as molecular dynamics (MD) simulations , to assess the stability of the predicted binding poses over time. Ultimately, the in silico findings must be confirmed through in vitro experimental validation , such as biophysical binding assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry) and cellular assays to measure neo-substrate degradation. By integrating computational and experimental approaches, we can accelerate the discovery of novel molecular glues with precisely tailored therapeutic profiles.

References

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  • RCSB PDB. (2022). 8D7W: Cereblon~DDB1 bound to CC-92480 with DDB1 in the hinged conformation. RCSB Protein Data Bank. [Link]

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  • Matyskiela, M. E., et al. (2018). A Cereblon Modulator (CC-220) with Improved Degradation of Ikaros and Aiolos. Journal of Medicinal Chemistry, 61(2), 535-542. [Link]

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Comparative

A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidine-2,6-diones: A Guide for Researchers

The substituted piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including immunomodulators, anticancer drugs, and central nervous system age...

Author: BenchChem Technical Support Team. Date: February 2026

The substituted piperidine-2,6-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including immunomodulators, anticancer drugs, and central nervous system agents. The growing interest in this motif, particularly in the development of proteolysis-targeting chimeras (PROTACs), has spurred the development of diverse and innovative synthetic strategies. This guide provides a head-to-head comparison of the most prominent synthetic routes to substituted piperidine-2,6-diones, offering insights into their mechanisms, practicality, and ideal applications.

Michael Addition/Intramolecular Imidation Cascade: A Modern and Versatile Approach

This transition-metal-free method has emerged as a highly efficient and practical route for the synthesis of a wide range of α-substituted and α,α-/α,β-disubstituted piperidine-2,6-diones.[1][2] It relies on the reaction of readily available substituted methyl acetates and acrylamides promoted by a strong base, typically potassium tert-butoxide (KOtBu).[2]

Mechanism: The reaction proceeds through a proposed Michael addition/intramolecular imidation cascade.[2] First, the base deprotonates the α-carbon of the methyl acetate, which then undergoes a Michael addition to the acrylamide. The resulting intermediate then undergoes an intramolecular cyclization via imidation to form the desired piperidine-2,6-dione.[2]

G cluster_0 Michael Addition/Intramolecular Imidation Cascade Start Substituted Methyl Acetate + Acrylamide Base KOtBu Michael_Addition Michael Addition Intermediate Open-chain Intermediate Cyclization Intramolecular Imidation Product Substituted Piperidine-2,6-dione

Advantages:

  • Broad Substrate Scope: Tolerates a wide variety of functional groups on both the methyl acetate and acrylamide components.[2]

  • High Yields: Generally provides moderate to good yields.[2]

  • Operational Simplicity: A one-pot reaction with simple and readily available starting materials and reagents.[2]

  • Scalability: The protocol has been successfully scaled up to the kilogram scale.[2]

  • Transition-Metal-Free: Avoids the use of expensive and potentially toxic transition metal catalysts.[2]

Limitations:

  • Requires a strong base, which may not be compatible with highly sensitive functional groups.

  • The initial Michael addition can sometimes be reversible, leading to side products.

Experimental Protocol: Synthesis of 3-Phenylpiperidine-2,6-dione[2]
  • To a solution of methyl phenylacetate (6 mmol) and acrylamide (3 mmol) in anhydrous DMF (3 mL) at -20 °C, add potassium tert-butoxide (6 mmol).

  • Stir the reaction mixture at -20 °C for 0.5 hours.

  • Allow the reaction to warm to 25 °C and stir for an additional 6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-phenylpiperidine-2,6-dione.

Cyclization of Glutaric Anhydride Derivatives: A Classical and Reliable Method

A long-standing and straightforward approach to N-substituted piperidine-2,6-diones involves the reaction of an amine with glutaric anhydride, followed by cyclization of the resulting amic acid.[3] This method is particularly useful for the synthesis of N-aryl piperidine-2,6-diones.

Mechanism: The reaction begins with the nucleophilic attack of the amine on one of the carbonyl carbons of glutaric anhydride, leading to the ring-opened amic acid intermediate. Subsequent heating, often in the presence of a dehydrating agent or a catalyst like 1,1'-carbonyldiimidazole, promotes intramolecular cyclization to the imide product.[3]

G cluster_1 Cyclization of Glutaric Anhydride Derivatives Start_GA Glutaric Anhydride + Amine (e.g., Aniline) Ring_Opening Amic Acid Formation Intermediate_GA Amic Acid Intermediate Cyclization_GA Dehydrative Cyclization Product_GA N-Substituted Piperidine-2,6-dione

Advantages:

  • Readily Available Starting Materials: Glutaric anhydride and a wide variety of primary amines are commercially available and inexpensive.

  • Predictable Reactivity: The reaction is generally high-yielding and predictable for a range of anilines and other primary amines.[3]

  • Direct Introduction of N-Substituent: Allows for the direct installation of the desired substituent on the nitrogen atom.

Limitations:

  • Limited to N-Substituted Derivatives: This method is not directly applicable to the synthesis of piperidine-2,6-diones with substitution on the carbon backbone without using substituted glutaric anhydrides, which can be less accessible.[4]

  • Harsh Conditions: The cyclization step can require high temperatures or strong dehydrating agents, which may not be suitable for sensitive substrates.[3]

Experimental Protocol: Synthesis of 1-Phenylpiperidine-2,6-dione[3]
  • To a solution of aniline (10 mmol) in toluene (20 mL) at 25 °C, add glutaric anhydride (9.1 mmol).

  • Reflux the resulting mixture for 2 hours.

  • Cool the reaction mixture to room temperature and dilute with n-pentane (50 mL).

  • Filter the precipitated solid, wash with n-pentane (20 mL), and dry under vacuum. The crude amic acid is used directly in the next step.

  • Dissolve the crude product in chloroform under a nitrogen atmosphere and add 1,1'-carbonyldiimidazole (12 mmol).

  • Reflux the resulting solution for 14 hours.

  • After cooling, wash the reaction mixture with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-phenylpiperidine-2,6-dione.

Catalytic Hydrogenation of Pyridine Derivatives: Accessing the Piperidine Core

Catalytic hydrogenation of substituted pyridines is a fundamental and widely used method for the synthesis of the piperidine scaffold.[5] While not always a direct route to the dione, it is a powerful strategy for preparing substituted piperidines that can be subsequently oxidized to the desired piperidine-2,6-dione. A more direct approach involves the hydrogenation of 2,6-dihydroxypyridines.

Mechanism: The hydrogenation of the pyridine ring typically occurs on the surface of a heterogeneous catalyst (e.g., PtO₂, Rh/C, Pd/C) in the presence of hydrogen gas.[5][6] The reaction proceeds through a series of stepwise additions of hydrogen atoms to the aromatic ring until it is fully saturated. The stereochemical outcome can often be controlled by the choice of catalyst and reaction conditions.[7]

G cluster_2 Catalytic Hydrogenation of Pyridines Start_H2 Substituted Pyridine (e.g., 2,6-Dihydroxypyridine) Catalyst Catalyst (e.g., PtO₂, Rh/C) + H₂ Hydrogenation Heterogeneous Catalytic Hydrogenation Product_H2 Substituted Piperidine-2,6-dione

Advantages:

  • Atom Economy: Hydrogenation is an atom-economical process.

  • Stereochemical Control: Asymmetric hydrogenation using chiral catalysts or auxiliaries can provide access to enantiomerically enriched piperidines.[8]

  • Access to Diverse Substitution Patterns: A vast array of substituted pyridines are available as starting materials.

Limitations:

  • Functional Group Tolerance: Many functional groups are sensitive to catalytic hydrogenation conditions (e.g., nitro groups, double bonds, benzyl groups).

  • Harsh Conditions: Often requires high pressures of hydrogen gas and elevated temperatures.[9]

  • Catalyst Poisoning: The resulting piperidine product can sometimes poison the catalyst, leading to incomplete conversion.[9]

  • Indirect Route: For many substitution patterns, this is an indirect route requiring subsequent oxidation steps.

Experimental Protocol: General Procedure for Hydrogenation of a Substituted Pyridine[6]
  • In a high-pressure reactor, dissolve the substituted pyridine (10 mmol) in a suitable solvent (e.g., glacial acetic acid, ethanol).

  • Add the catalyst (e.g., 10 mol% PtO₂ or 5% Rh/C).

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas (e.g., 70 bar) and heat to the desired temperature (e.g., 80 °C).

  • Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • After cooling and carefully venting the hydrogen gas, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation, recrystallization, or chromatography.

Dieckmann Condensation: An Intramolecular Cyclization Approach

The Dieckmann condensation is a classic method for the formation of five- and six-membered rings via the intramolecular condensation of a diester in the presence of a base. While more commonly applied to the synthesis of carbocycles, it can be adapted for the synthesis of piperidine-2,6-diones from appropriate amino diester precursors. This route is particularly relevant for accessing 4-substituted piperidine-2,6-diones.

Mechanism: The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups to form an enolate. This enolate then attacks the carbonyl carbon of the other ester group in an intramolecular fashion to form a β-keto ester intermediate. Subsequent hydrolysis and decarboxylation (if desired) yield the final product.

G cluster_3 Dieckmann Condensation Start_DC Amino Diester Base_DC Base (e.g., NaOEt) Enolate_Formation Enolate Formation Cyclization_DC Intramolecular Acyl Substitution Intermediate_DC β-Keto Ester Intermediate Product_DC Substituted Piperidine-2,4-dione (tautomer of 2,4-dihydroxypyridine)

Advantages:

  • Good for 4-Substituted Derivatives: This method is well-suited for the synthesis of piperidine-2,6-diones with substituents at the 4-position.

  • Convergent Synthesis: The amino diester precursors can often be assembled in a convergent manner.

Limitations:

  • Precursor Synthesis: The synthesis of the required amino diester precursors can be multi-step.

  • Control of Regioselectivity: For unsymmetrical diesters, there can be issues with regioselectivity of the cyclization.

  • Side Reactions: Potential for intermolecular condensation and other side reactions.

Conceptual Protocol: Dieckmann Condensation for a 4-Substituted Piperidine-2,6-dione
  • Synthesize the appropriate N-protected amino diester precursor. For example, Michael addition of an amine to two equivalents of an acrylate derivative.

  • To a solution of the amino diester in an anhydrous solvent (e.g., toluene, THF), add a strong base (e.g., sodium ethoxide, sodium hydride) at a suitable temperature (e.g., reflux).

  • Stir the reaction mixture until the cyclization is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction with acid.

  • If decarboxylation is desired, heat the acidic mixture.

  • Extract the product with an organic solvent, wash, dry, and purify by standard methods.

Chemo-enzymatic Dearomatization of Pyridines: A Stereoselective Strategy

For the synthesis of chiral substituted piperidine-2,6-diones, chemo-enzymatic methods offer an elegant and highly stereoselective approach.[10][11] This strategy often involves the enzymatic reduction of an activated pyridine derivative to a chiral piperidine, which can then be chemically converted to the target dione.

Mechanism: A key step in this approach is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines to stereo-defined piperidines.[10][11] The enzymes provide exquisite control over the stereochemistry of the newly formed chiral centers. The resulting chiral piperidine can then be subjected to oxidation reactions to install the carbonyl groups, preserving the stereochemistry.

G cluster_4 Chemo-enzymatic Dearomatization Start_Enz Activated Pyridine Enzymatic_Reduction Enzymatic Cascade (e.g., Amine Oxidase/ Ene Imine Reductase) Intermediate_Enz Chiral Substituted Piperidine Chemical_Oxidation Chemical Oxidation Product_Enz Chiral Substituted Piperidine-2,6-dione

Advantages:

  • Excellent Stereoselectivity: Provides access to highly enantioenriched products.[10]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions.

  • Green Chemistry: Biocatalysis is often considered a green and sustainable technology.

Limitations:

  • Substrate Specificity: Enzymes can have a limited substrate scope.

  • Enzyme Availability and Cost: The required enzymes may not be commercially available or may be expensive.

  • Multi-step Process: Often requires a combination of enzymatic and chemical steps.

Conceptual Protocol: Chemo-enzymatic Synthesis of a Chiral Piperidine-2,6-dione
  • Synthesize an appropriate N-substituted tetrahydropyridine precursor.

  • In a buffered aqueous solution, combine the tetrahydropyridine substrate with the amine oxidase and ene imine reductase enzymes, along with any necessary cofactors (e.g., NADPH).

  • Incubate the reaction mixture at a controlled temperature until the enzymatic conversion is complete.

  • Extract the chiral piperidine product from the aqueous medium.

  • Protect the amine if necessary, and then perform a chemical oxidation of the piperidine ring at the 2- and 6-positions to yield the chiral piperidine-2,6-dione. This may involve multiple steps depending on the specific substitution pattern.

Head-to-Head Comparison of Synthetic Routes

FeatureMichael Addition/ImidationGlutaric Anhydride CyclizationCatalytic HydrogenationDieckmann CondensationChemo-enzymatic Dearomatization
Key Transformation Michael Addition & Intramolecular ImidationAmide Formation & CyclizationAromatic Ring ReductionIntramolecular Ester CondensationEnzymatic Reduction & Chemical Oxidation
Starting Materials Substituted Methyl Acetates, AcrylamidesGlutaric Anhydride, AminesSubstituted PyridinesAmino DiestersActivated Pyridines
Typical Yields Moderate to GoodGood to ExcellentVariable, can be highModerate to GoodVariable, depends on both steps
Stereoselectivity Achiral (unless chiral auxiliaries are used)AchiralCan be stereoselective with chiral catalystsCan be stereoselective with chiral precursorsExcellent
Substrate Scope BroadGood for N-substitutionBroad for piperidines, more limited for direct dione synthesisModerate, dependent on precursor availabilityPotentially narrow due to enzyme specificity
Key Advantages Operational simplicity, scalability, transition-metal-freeReadily available starting materials, direct N-functionalizationAtom economical, access to diverse piperidine coresGood for 4-substituted derivativesHigh stereoselectivity, mild conditions
Key Limitations Requires strong baseLimited to N-substitution, can require harsh conditionsFunctional group sensitivity, often an indirect routePrecursor synthesis can be lengthyMulti-step, enzyme availability and cost
Ideal Application Rapid access to diverse α-substituted piperidine-2,6-dionesSynthesis of N-aryl piperidine-2,6-dionesPreparation of the core piperidine ring from pyridine precursorsSynthesis of 4-substituted piperidine-2,6-dionesEnantioselective synthesis of chiral piperidine-2,6-diones

Conclusion

The synthesis of substituted piperidine-2,6-diones is a dynamic field with a range of methodologies available to the modern chemist. The choice of the optimal synthetic route depends heavily on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis.

For rapid access to a diverse library of α-substituted derivatives, the Michael Addition/Intramolecular Imidation Cascade offers a robust and scalable solution. For the straightforward synthesis of N-substituted analogues, the classical Cyclization of Glutaric Anhydride Derivatives remains a reliable choice. When starting from pyridine precursors, Catalytic Hydrogenation provides a powerful, albeit sometimes indirect, entry point to the piperidine core. The Dieckmann Condensation is a valuable tool for the construction of 4-substituted systems, while Chemo-enzymatic Dearomatization stands out for its unparalleled stereocontrol in the synthesis of chiral targets.

By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to efficiently access the valuable piperidine-2,6-dione scaffold for their drug discovery and development programs.

References

[1] Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ChemistryOpen. [Link][1]

[2] Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. ResearchGate. [Link][2]

[10] Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link][10]

[8] Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link][8]

[3] Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link][3]

[11] Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link][11]

[7] Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool. [Link][7]

[5] Piperidine synthesis. Organic Chemistry Portal. [Link][5]

[12] A Simple Protocol for the Synthesis of a Piperidine-2,6-dione Framework from Baylis-Hillman Adducts. ResearchGate. [Link][12]

[13] A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Google Patents. [13]

[9] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. [Link][9]

[14] SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link][14]

[15] CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. [Link][15]

[16] Reaction Between Glutaric Anhydride and N-Benzylidenebenzylamine, and Further Transformations to New Substituted Piperidin-2-ones. ResearchGate. [Link][16]

[4] Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. PubMed Central. [Link][4]

[17] Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. [Link][17]

[6] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link][6]

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Validation

A Comparative Guide to Benchmarking Novel Piperidine-2,6-dione Analogs Against Established CRBN Modulators

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the rapidly advancing field of targeted protein degradation, Cereblon (CRBN) has emerged as a pivotal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the rapidly advancing field of targeted protein degradation, Cereblon (CRBN) has emerged as a pivotal E3 ubiquitin ligase substrate receptor. Its modulation by small molecules, famously initiated by thalidomide and its analogs, has paved the way for a new therapeutic paradigm. This guide provides a comprehensive framework for benchmarking novel CRBN modulators, using the hypothetical compound 3-Benzyl-1-methylpiperidine-2,6-dione as a case study against the well-characterized immunomodulatory imide drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide.

Our objective is not merely to present data but to illuminate the strategic thinking and experimental rationale required to thoroughly characterize a new chemical entity in this space. We will dissect the mechanism, outline a phased experimental workflow, and provide the self-validating protocols necessary for generating robust, comparative data.

The CRL4CRBN E3 Ligase Complex: A Platform for Induced Protein Degradation

Cereblon does not act in isolation. It functions as the substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN)[1][2]. This multi-protein machine's native role is to recognize specific proteins and tag them with ubiquitin, marking them for destruction by the cell's proteasome. The therapeutic magic of CRBN modulators lies in their ability to act as "molecular glues"[3]. These small molecules bind to a hydrophobic pocket on CRBN, altering its surface to recognize and bind proteins it wouldn't normally interact with, so-called "neosubstrates"[1][4][5]. This induced proximity between the E3 ligase and a neosubstrate leads to the latter's ubiquitination and subsequent degradation.

The archetypal IMiDs—thalidomide, lenalidomide, and pomalidomide—leverage this mechanism to degrade key transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of multiple myeloma cells[3][4]. Newer, more potent Cereblon E3 Ligase Modulating Drugs (CELMoDs) are expanding the repertoire of degradable targets[5]. Understanding this foundational mechanism is critical for designing a logical benchmarking strategy.

G cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 Neosubstrate Neosubstrate (e.g., IKZF1) CRBN->Neosubstrate Recruits CUL4 CUL4 RBX1 RBX1 Ub Ubiquitin RBX1->Ub Transfers Modulator CRBN Modulator (e.g., 3-Benzyl-1-methyl- piperidine-2,6-dione) Modulator->CRBN Binds & Alters Surface Proteasome Proteasome Neosubstrate->Proteasome Targeted for Degradation Ub->Neosubstrate Poly-ubiquitination

Caption: Mechanism of CRBN Modulator-Induced Protein Degradation.

A Phased Experimental Strategy for Comprehensive Benchmarking

To effectively evaluate a novel compound like 3-Benzyl-1-methylpiperidine-2,6-dione, we propose a three-phase experimental workflow. This approach progresses from initial target engagement to cellular activity and finally to functional outcomes, allowing for early, data-driven decisions at each stage.

G cluster_workflow Benchmarking Workflow start Novel Compound: 3-Benzyl-1-methyl- piperidine-2,6-dione phase1 Phase 1: Target Engagement (Biochemical Binding Assay) start->phase1 Question: Does it bind to CRBN? phase2 Phase 2: Cellular Activity (Neosubstrate Degradation Assay) phase1->phase2 Question: Does binding lead to neosubstrate degradation? phase3 Phase 3: Functional Outcome (Anti-proliferative Assay) phase2->phase3 Question: Does degradation have a functional consequence? end Comparative Profile vs. Known Modulators phase3->end

Caption: A Phased Workflow for Benchmarking Novel CRBN Modulators.

Phase 1: Quantifying Direct Engagement with CRBN

Causality: Before assessing downstream effects, it is imperative to confirm and quantify the direct interaction between the novel compound and the CRBN protein. A failure to bind renders any downstream cellular phenotype uninterpretable in the context of CRBN modulation. High-throughput, solution-based assays are preferred as they provide quantitative binding affinity data (IC50 or Kd) that is essential for initial structure-activity relationship (SAR) studies.

Experimental Protocol: Competitive TR-FRET Binding Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring molecular interactions. This protocol describes a competitive binding assay to determine the IC50 of a test compound.[6][7][8]

Principle: A known CRBN ligand (tracer, e.g., fluorescently-labeled thalidomide) and a tagged CRBN protein (e.g., GST- or FLAG-tagged) are brought into proximity by an antibody recognizing the tag, which is labeled with a FRET donor (e.g., Europium cryptate). The tracer, a FRET acceptor, generates a signal when bound. A test compound that binds to CRBN will displace the tracer, causing a loss of FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

    • Prepare a serial dilution of the test compound (3-Benzyl-1-methylpiperidine-2,6-dione) and reference compounds (thalidomide, lenalidomide, pomalidomide) in DMSO, followed by a 1:100 dilution in Assay Buffer. Final assay concentrations should typically range from 100 µM to 1 pM.

  • Assay Plate Setup (384-well low-volume, white):

    • Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.

    • Add 4 µL of recombinant human GST-CRBN (e.g., 5 nM final concentration) to all wells.

    • Add 4 µL of a pre-mixed solution of anti-GST antibody-Europium Cryptate conjugate and Thalidomide-Red tracer (e.g., 1 nM and 20 nM final concentrations, respectively).

  • Incubation:

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light. The incubation time is critical to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader. Measure emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

    • Calculate the 665/620 ratio and normalize the data to the vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition).

  • Data Analysis:

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: CRBN Binding Affinity

This table summarizes the expected output from the binding assay, comparing our novel compound to established modulators.

CompoundCRBN Binding Affinity (Kd or IC50)Reference(s)
Thalidomide~250 nM[9][10]
Lenalidomide~178 nM[9][10]
Pomalidomide~157 nM[9][10]
3-Benzyl-1-methylpiperidine-2,6-dione To Be Determined N/A

Note: Affinity values can vary based on the specific assay format (e.g., Kd from ITC vs. IC50 from TR-FRET).

Phase 2: Assessing Cellular Activity via Neosubstrate Degradation

Causality: Demonstrating that a compound binds to CRBN is only the first step. The critical therapeutic action of these modulators is the consequence of that binding: the degradation of specific neosubstrates. Therefore, we must assess the compound's ability to induce degradation of key targets like IKZF1 and CK1α in a cellular context. This step validates the compound as a functional molecular glue and provides crucial data on its potency (DC50) and efficacy (Dmax).

Experimental Protocol: Western Blot for Neosubstrate Levels

Western blotting is a widely used and reliable technique for semi-quantitatively measuring changes in protein levels within a cell population.

Principle: Cells are treated with the compound for a set period. The cells are then lysed, and the total protein is separated by size via gel electrophoresis. Specific proteins are detected using antibodies, and the band intensity is quantified to measure the extent of degradation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cell line, such as the multiple myeloma cell line MM.1S, in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. The choice of MM.1S is based on its established sensitivity to IMiDs and robust expression of CRBN and its neosubstrates.

    • Seed cells in a 6-well plate at a density of 0.5 x 106 cells/mL.

    • Treat the cells with a range of concentrations of the test and reference compounds (e.g., 0.1 nM to 10 µM) for 18-24 hours. Include a DMSO vehicle control.

  • Cell Lysis:

    • Harvest cells by centrifugation. Wash once with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against IKZF1, CK1α, and a loading control (e.g., GAPDH or β-Actin). The loading control is essential to normalize for any variations in protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of the target protein band to the loading control band.

    • Calculate the percentage of remaining protein relative to the DMSO control. Plot this against the log of compound concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).

Comparative Data Summary: Neosubstrate Degradation Profile
CompoundIKZF1 Degradation (DC50)CK1α Degradation (DC50)
LenalidomidePotent (nM range)Weak/None
PomalidomideMore potent than LenalidomideWeak/None
CC-885 (CELMoD example)PotentPotent
3-Benzyl-1-methylpiperidine-2,6-dione To Be Determined To Be Determined

Note: The specific degradation profile is a key differentiator between modulators. For example, lenalidomide's efficacy in del(5q) MDS is linked to CK1α degradation, while its anti-myeloma effects are primarily through IKZF1/3 degradation.[11]

Phase 3: Evaluating Downstream Functional Outcomes

Causality: The ultimate goal of a therapeutic agent is to elicit a desired biological response. For anti-cancer agents like CRBN modulators, this is typically the inhibition of cancer cell proliferation or the induction of cell death. By correlating the degradation of neosubstrates (Phase 2) with a functional outcome, we can build a strong case for the compound's mechanism of action.

Experimental Protocol: Cell Viability Assay

Cell viability assays measure the overall health of a cell population. The CellTiter-Glo® Luminescent Cell Viability Assay is a common choice as it quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light in proportion to the amount of ATP present. A decrease in luminescence indicates a reduction in viable cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Seed MM.1S cells into a 96-well, white, clear-bottom plate at a density of 10,000 cells/well.

    • Treat the cells with a serial dilution of the test and reference compounds for 72-96 hours. This longer incubation period is necessary to observe the anti-proliferative effects that result from protein degradation.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated (100% viability) and background (0% viability) wells.

    • Plot the normalized viability against the log of compound concentration and fit to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

Advanced Profiling: Uncovering the Selectivity Landscape

While degrading key targets like IKZF1 is desirable, an ideal CRBN modulator should have a clean profile, avoiding the degradation of off-target neosubstrates that could lead to toxicity. For example, degradation of SALL4 is associated with teratogenicity, a known side effect of thalidomide[12]. Advanced proteomic techniques, such as mass spectrometry-based profiling, can provide an unbiased, global view of all proteins degraded upon compound treatment. This is a critical step for lead optimization and de-risking a clinical candidate.

G cluster_ideal Ideal Selective Modulator cluster_nonselective Non-Selective Modulator Modulator1 Novel Modulator Target Desired Neosubstrate (e.g., IKZF1) Modulator1->Target Degrades Modulator2 Novel Modulator Target2 Desired Neosubstrate (e.g., IKZF1) Modulator2->Target2 Degrades OffTarget1 Off-Target Neosubstrate 1 (e.g., SALL4) Modulator2->OffTarget1 Degrades (Toxicity Risk) OffTarget2 Off-Target Neosubstrate 2 (e.g., GSPT1) Modulator2->OffTarget2 Degrades (Toxicity Risk)

Caption: On-Target vs. Off-Target Neosubstrate Degradation Profile.

Conclusion

Benchmarking a novel CRBN modulator such as 3-Benzyl-1-methylpiperidine-2,6-dione requires a systematic, multi-faceted approach. By progressing through the phases of target engagement, cellular degradation, and functional response, researchers can build a comprehensive data package. This allows for a direct and objective comparison with established drugs like lenalidomide and pomalidomide. The experimental protocols and rationale provided herein serve as a robust foundation for these critical studies, ensuring that the data generated is both reliable and translatable. Ultimately, this rigorous comparative analysis is essential for identifying promising new therapeutic agents and understanding their unique biological profile in the exciting landscape of targeted protein degradation.

References

  • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. (2022-07-07). Chemical Society Reviews. [Link]

  • Molecular glue - Wikipedia. (n.d.). Wikipedia. [Link]

  • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives. (2019-08-08). Journal of Medicinal Chemistry. [Link]

  • Workflow for identifying new CRBN modulators. (n.d.). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Benzyl-1-methylpiperidine-2,6-dione

Hazard Assessment: A Profile Based on Structural Analogs 3-Benzyl-1-methylpiperidine-2,6-dione is a heterocyclic amine derivative. Its structure contains a piperidine ring, a common motif in many pharmaceuticals and biol...

Author: BenchChem Technical Support Team. Date: February 2026

Author's Note: As of the latest revision of this document, a specific, publicly available Safety Data Sheet (SDS) for 3-Benzyl-1-methylpiperidine-2,6-dione is not available. The following guide is therefore synthesized from established principles of chemical waste management, regulatory frameworks set by the U.S. Environmental Protection Agency (EPA), and extrapolated data from structurally analogous compounds, namely piperidine and its derivatives. The procedures outlined are designed to provide a robust framework for safe handling and disposal. It is imperative that researchers consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment: A Profile Based on Structural Analogs

3-Benzyl-1-methylpiperidine-2,6-dione is a heterocyclic amine derivative. Its structure contains a piperidine ring, a common motif in many pharmaceuticals and biologically active compounds.[1] The piperidine-2,6-dione moiety is also known as a glutarimide ring. To establish a baseline for safe handling, we must infer its potential hazards from related, well-characterized chemicals.

Compounds containing the N-methylpiperidine and piperidine core are often classified as hazardous.[2][3][4] Key hazards associated with these structural relatives are summarized below.

Hazard CategoryPotential Effects and Observations from Structural AnalogsSource(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. May cause gastrointestinal irritation, nausea, and potential liver or kidney damage.[2][4][2][4]
Skin Corrosion/Irritation Expected to cause skin irritation and potentially severe skin burns.[2][3][5][2][3][5]
Eye Damage/Irritation Poses a risk of serious eye damage, potentially leading to blindness.[2][5][6][2][5][6]
Flammability While the dione structure may reduce volatility, related liquid piperidines are highly flammable. Solid forms should be kept away from ignition sources.[4][6][7][4][6][7]
Environmental Hazard Harmful to aquatic life, potentially with long-lasting effects. Direct release to the environment must be avoided.[2][5][2][5]

Given these potential hazards, 3-Benzyl-1-methylpiperidine-2,6-dione must be managed as a regulated hazardous waste.[8][9] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[10][11][12]

The Disposal Workflow: A Step-by-Step Procedural Guide

The disposal of 3-Benzyl-1-methylpiperidine-2,6-dione is not merely a suggestion but a requirement dictated by federal and state law.[13] Evaporation in a fume hood or disposal down the sanitary sewer are strictly prohibited methods for hazardous chemical waste.[14] The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_start Phase 1: Generation & Collection cluster_storage Phase 2: Interim Storage cluster_disposal Phase 3: Final Disposition A Waste Generated (Pure compound, solutions, or contaminated materials) B Characterize Waste - Pure or mixture? - Solid or liquid? - List all constituents. A->B C Select Appropriate Container - Chemically compatible (e.g., HDPE) - Sealable, leak-proof lid B->C D Label Container - Use EHS-provided hazardous waste tag - Full chemical names (no formulas) - Accumulation start date C->D E Segregate by Hazard Class Store away from incompatible materials (e.g., strong oxidizing agents) D->E F Store in a Designated Area - Secondary containment - Well-ventilated - Secure location E->F G Arrange for Pickup Contact institutional EHS office to schedule a hazardous waste collection. F->G H Preferred Disposal Method: Licensed High-Temperature Incineration G->H I Why Incineration? - Ensures complete thermal destruction. - Manages NOx emissions from nitrogen  content via scrubbers. H->I

Caption: Disposal Decision Workflow for 3-Benzyl-1-methylpiperidine-2,6-dione.

Detailed Protocols

Protocol 1: Handling and Containerization of Waste
  • Personal Protective Equipment (PPE): Always handle the waste material while wearing appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is often suitable, but consult your institution's glove selection guide).[5][6]

  • Waste Identification: All chemical waste must be treated as hazardous unless explicitly determined otherwise by an EHS professional.[14] This includes the pure compound, reaction mixtures, solutions, and any materials used for spill cleanup (e.g., absorbent pads, contaminated soil).[12]

  • Container Selection: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally preferred over glass for non-oxidizing materials to minimize the risk of breakage.[8] The container must have a secure, screw-top lid.

  • Labeling: Affix a hazardous waste tag, provided by your EHS department, to the container as soon as the first drop of waste is added.[8]

    • Write out the full chemical names of all components. Do not use abbreviations or chemical formulas.[8]

    • Estimate the percentage of each component.

    • Record the date you began accumulating waste in that container.

  • Storage: Keep the waste container sealed at all times, except when adding waste.[14] Store it in a designated satellite accumulation area within the lab, in secondary containment (such as a chemical-resistant tray or tub), and segregated from incompatible materials like strong acids or oxidizing agents.[15]

Protocol 2: Final Disposal via High-Temperature Incineration

The recommended and most environmentally responsible method for disposing of nitrogen-containing organic compounds like 3-Benzyl-1-methylpiperidine-2,6-dione is high-temperature incineration in a licensed hazardous waste facility.[2][7]

Causality Behind This Choice:

  • Complete Destruction: Incineration at high temperatures (>850°C) with sufficient residence time ensures the complete breakdown of the organic molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.[16] This permanently eliminates its biological activity and potential environmental toxicity.

  • Management of Nitrogen Content: A significant consideration for this compound is its nitrogen content. During combustion, organic nitrogen is converted primarily into nitrogen oxides (NOx), which are regulated pollutants that contribute to smog and acid rain.[16][17][18] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems (e.g., scrubbers) that remove NOx and other harmful byproducts before they are released into the atmosphere, ensuring regulatory compliance.[19]

Procedure:

  • Once your waste container is full or you have finished the project generating the waste, complete the hazardous waste tag with the final volume.

  • Follow your institution's specific procedure for requesting a waste pickup from the EHS department.[8]

  • The EHS department will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition.

Under no circumstances should you attempt to treat this chemical waste yourself (e.g., via chemical neutralization) without a validated and approved protocol from your EHS department.[20] Such procedures can be dangerous and may violate RCRA regulations.

By adhering to this structured and cautious approach, you ensure the safety of yourself and your colleagues, protect the environment, and maintain full regulatory compliance.

References

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  • ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass. Retrieved from University of Montana. [Link]

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